Titanium(4+) acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
13057-42-6 |
|---|---|
Molecular Formula |
C2H4O2Ti |
Molecular Weight |
107.92 g/mol |
IUPAC Name |
acetic acid;titanium |
InChI |
InChI=1S/C2H4O2.Ti/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
XRWIKYCAKUSCOB-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ti+4] |
Canonical SMILES |
CC(=O)O.[Ti] |
Other CAS No. |
13057-42-6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Titanium(IV) Acetate from Titanium Alkoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of titanium(IV) acetate from titanium alkoxides. It details the underlying chemical principles, offers specific experimental protocols, and presents quantitative data for the synthesis of this important precursor material. The document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who require a thorough understanding of the preparation and properties of titanium(IV) acetate.
Introduction
Titanium(IV) acetate, also known as titanium tetraacetate, is a coordination complex with the chemical formula Ti(C₂H₃O₂)₄. While its definitive crystallographic structure remains to be fully elucidated, it is recognized as a valuable precursor in various chemical processes. The synthesis of titanium(IV) acetate and related oxo-acetate complexes from titanium alkoxides is a common and versatile method. This route is particularly favored in sol-gel processes for the production of titanium dioxide materials and in the formation of ferroelectric thin films. The reaction typically involves the displacement of alkoxide ligands (-OR) from the titanium center by acetate groups from acetic acid or acetic anhydride. This process of ligand exchange and in-situ esterification allows for the modification of the titanium precursor, controlling its reactivity, particularly towards hydrolysis and condensation.
General Reaction Pathway
The fundamental reaction for the synthesis of titanium(IV) acetate from a titanium alkoxide involves the reaction of the alkoxide with an acetylating agent, typically acetic acid or acetic anhydride. The general reaction can be represented as follows:
Ti(OR)₄ + 4 CH₃COOH → Ti(OCOCH₃)₄ + 4 ROH or Ti(OR)₄ + 4 (CH₃CO)₂O → Ti(OCOCH₃)₄ + 4 CH₃COOR
Where R represents an alkyl group (e.g., isopropyl, n-butyl, ethyl).
The reaction proceeds through a stepwise substitution of the alkoxide groups with acetate groups. The use of acetic acid as the acetylating agent also produces the corresponding alcohol as a byproduct. When acetic anhydride is used, the byproduct is the corresponding alkyl acetate. The reaction equilibrium and the final product composition can be influenced by the stoichiometry of the reactants, the reaction temperature, and the removal of byproducts.
// Nodes Alkoxide [label="Titanium (IV) Alkoxide\nTi(OR)₄", fillcolor="#F1F3F4"]; AcetateSource [label="Acetylating Agent\n(Acetic Acid or Acetic Anhydride)", fillcolor="#F1F3F4"]; Intermediate [label="Titanium Alkoxy-Acetate\nTi(OR)₄₋ₓ(OAc)ₓ", fillcolor="#F1F3F4"]; Product [label="Titanium (IV) Acetate\nTi(OAc)₄", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproducts\n(Alcohol or Alkyl Acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Alkoxide -> Intermediate [label="Ligand Exchange"]; AcetateSource -> Intermediate; Intermediate -> Product [label="Further Ligand Exchange"]; Intermediate -> Byproduct; } dot Figure 1: General workflow for the synthesis of titanium(IV) acetate from titanium alkoxides.
Experimental Protocols
Detailed experimental procedures for the synthesis of titanium(IV) acetate and its derivatives are crucial for reproducible results. Below are protocols derived from scientific literature for the reaction of different titanium alkoxides with acetylating agents.
Synthesis from Titanium (IV) Isopropoxide and Acetic Acid
The reaction between titanium(IV) isopropoxide and acetic acid is a widely studied system, often used to control the hydrolysis and condensation rates in the sol-gel synthesis of titanium dioxide.[1][2] When a 1:1 molar ratio of titanium isopropoxide to acetic acid is used, a stable complex, Ti(OCOCH₃)(O-i-Pr)₂, is formed where the acetate ligand acts as a bidentate ligand.[2][3] To achieve full substitution to titanium(IV) acetate, an excess of the acetylating agent and removal of the isopropanol byproduct are necessary.
Experimental Protocol:
-
To a solution of titanium(IV) isopropoxide (1 mole) in a suitable anhydrous solvent (e.g., toluene, cyclohexane), add a stoichiometric excess of glacial acetic acid (at least 4 moles).
-
The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
The reaction can be carried out at room temperature, although gentle heating (e.g., 40-60 °C) can accelerate the ligand exchange.
-
The isopropanol byproduct can be removed by azeotropic distillation with the solvent to drive the reaction to completion.
-
After the reaction is complete, the solvent and excess acetic acid are removed under reduced pressure to yield the crude titanium(IV) acetate.
-
Further purification can be achieved by recrystallization from a suitable solvent or by sublimation under high vacuum.
Synthesis from Titanium (IV) n-Butoxide and Acetic Anhydride
The reaction of titanium(IV) n-butoxide with acetic anhydride provides an alternative route to titanium acetate derivatives. This reaction has been reported to yield titanium dibutoxide diacetate when the reactants are heated in cyclohexane.[4][5] To obtain the fully substituted titanium(IV) acetate, a significant excess of acetic anhydride is required.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve titanium(IV) n-butoxide (1 mole) in anhydrous cyclohexane.
-
Add a large excess of acetic anhydride (e.g., 10-20 moles) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours to ensure complete substitution of the butoxide groups.
-
The progress of the reaction can be monitored by observing the formation of butyl acetate.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess acetic anhydride are removed under vacuum.
-
The resulting solid, titanium(IV) acetate, can be purified by washing with a non-polar solvent (e.g., hexane) to remove any remaining butyl acetate, followed by drying under vacuum.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of titanium(IV) acetate from different titanium alkoxides. It is important to note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.
| Titanium Alkoxide | Acetylating Agent | Molar Ratio (Alkoxide:Agent) | Solvent | Reaction Conditions | Product | Reported Yield | Reference |
| Titanium (IV) Isopropoxide | Acetic Acid | 1:1 | - | Room Temperature | Ti(OCOCH₃)(O-i-Pr)₂ | - | [2][3] |
| Titanium (IV) n-Butoxide | Acetic Anhydride | Stoichiometric | Cyclohexane | Reflux | Ti(O-n-Bu)₂(OCOCH₃)₂ | - | [4][5] |
Note: Specific yield data for the isolated, pure titanium(IV) acetate is not widely reported in the literature, as these reactions are often used for in-situ preparations.
Characterization of Titanium(IV) Acetate
The characterization of titanium(IV) acetate is essential to confirm its identity and purity. Due to its moisture sensitivity, handling and analysis require anhydrous conditions.
Physical Properties:
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of titanium(IV) acetate is expected to show strong absorption bands corresponding to the carboxylate group. The asymmetric and symmetric stretching vibrations of the C=O bond are characteristic. For bidentate acetate ligands, these bands typically appear around 1542 cm⁻¹ and 1440 cm⁻¹, respectively.[2] The absence of broad O-H stretching bands (around 3200-3600 cm⁻¹) indicates the absence of residual alcohol or water.
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal decomposition of titanium(IV) acetate. The decomposition is expected to occur in multiple steps, with the final product at high temperatures being titanium dioxide (TiO₂). The analysis of the decomposition products at different temperatures can provide insights into the structure and bonding of the acetate complex.[7]
Signaling Pathways and Logical Relationships
The synthesis of titanium(IV) acetate from titanium alkoxides can be visualized as a series of ligand exchange reactions. The following diagram illustrates the logical progression from starting materials to the final product.
// Nodes Start [label="Start: Titanium Alkoxide & Acetylating Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: First Ligand Exchange", fillcolor="#F1F3F4"]; Intermediate1 [label="Intermediate: Ti(OR)₃(OAc)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Second Ligand Exchange", fillcolor="#F1F3F4"]; Intermediate2 [label="Intermediate: Ti(OR)₂(OAc)₂", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Third Ligand Exchange", fillcolor="#F1F3F4"]; Intermediate3 [label="Intermediate: Ti(OR)(OAc)₃", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Step 4: Final Ligand Exchange", fillcolor="#F1F3F4"]; End [label="End Product: Titanium (IV) Acetate\nTi(OAc)₄", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> End; } dot Figure 2: Stepwise ligand exchange in the synthesis of titanium(IV) acetate.
Conclusion
The synthesis of titanium(IV) acetate from titanium alkoxides is a well-established method, particularly valuable for the generation of precursors in materials science applications. While detailed protocols for the isolation of pure titanium(IV) acetate are not extensively documented in readily available literature, the fundamental principles of the reaction are understood. This guide provides a foundational understanding of the synthesis, including general experimental approaches and key characterization considerations. For researchers requiring highly pure, isolated titanium(IV) acetate, further optimization of reaction conditions, including the efficient removal of byproducts and rigorous purification techniques, will be necessary.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reaction of titanium tetrabutoxide with acetic anhydride and structure analysis of the titanyl organic compound products | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Titanium(IV) acetate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
titanium(IV) acetate chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of Titanium(IV) Acetate and Related Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium(IV) acetate, with the nominal formula Ti(C₂H₃O₂)₄, is a pivotal precursor in materials science and catalysis, primarily for the synthesis of titanium dioxide (TiO₂) nanomaterials. Despite its simple formula, its structural chemistry is remarkably complex. A definitive single-crystal X-ray structure of the simple monomeric Ti(OAc)₄ has not been reported, largely due to its propensity to form oligomeric or polymeric oxo-clusters.[1] This guide provides a comprehensive overview of the bonding, structure, and characterization of titanium(IV) acetate and its derivatives. It details the various coordination modes of the acetate ligand, summarizes key quantitative data from spectroscopic and structural analyses, and provides detailed experimental protocols for its synthesis and characterization, making it an essential resource for professionals working with titanium-based compounds.
Introduction
The study of titanium carboxylates dates back to early chemical literature, predating modern structural analysis techniques.[1] Historically, various titanium oxo-acetates were prepared through reactions of titanium alkoxides with acetic acid.[1] Titanium(IV) acetate serves as a critical intermediate in sol-gel processes, where its controlled hydrolysis and condensation lead to the formation of TiO₂ with tunable properties. The acetate ligands play a crucial role in moderating the reactivity of the titanium precursor, preventing rapid, uncontrolled precipitation and enabling the formation of well-defined nanomaterials. Understanding the intricate relationship between the precursor's structure and the final material's properties is paramount for reproducible and targeted synthesis.
Chemical Structure and Bonding
The structural chemistry of titanium(IV) acetate is not defined by a simple monomer but rather by a dynamic interplay of coordination modes and a strong tendency towards the formation of multinuclear oxo-complexes.
The Titanium(IV) Center
The titanium(IV) ion has an electron configuration of [Ar] 3d⁰. Its high positive charge and small ionic radius result in a high charge density, leading to strongly polarizing bonds that have a significant degree of covalent character. Ti(IV) most commonly adopts a six-coordinate, octahedral geometry, although five-coordinate trigonal bipyramidal geometries are also observed in some complexes.[2]
Coordination Modes of the Acetate Ligand
The carboxylate group of the acetate ligand is a versatile coordinating agent, capable of binding to the titanium center in several distinct modes. The specific binding mode is influenced by factors such as steric hindrance, solvent, and the stoichiometry of the reactants.[3] The primary coordination modes are:
-
Monodentate: The acetate ligand binds through a single oxygen atom.
-
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same titanium center, forming a stable six-membered ring. This mode is a strong stabilizing factor for many complexes.[3]
-
Bridging Bidentate: The carboxylate group links two different titanium centers, a crucial motif in the formation of oligomers and clusters.[3][4]
Caption: Coordination modes of the acetate ligand with titanium(IV) centers.
Formation of Titanium-Oxo Clusters (TOCs)
A defining characteristic of titanium acetate chemistry is the formation of multinuclear titanium-oxo clusters (TOCs). These structures are formed via hydrolysis and condensation reactions, where Ti-O-Ti (titanoxane) linkages are created.[3] The water required for hydrolysis can be introduced externally or generated in situ via esterification between acetic acid and the alcohol byproduct of a titanium alkoxide precursor.[3] The resulting complexes often have a core of titanium and oxygen atoms, stabilized on the exterior by acetate and residual alkoxide ligands.[5][6]
Quantitative Data and Characterization
Due to the absence of a single-crystal structure for Ti(OAc)₄, characterization relies heavily on spectroscopic methods and comparison with related, well-defined compounds.
Spectroscopic Data
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopies are powerful tools for probing the coordination environment of the acetate ligands.
-
Infrared (IR) Spectroscopy: The key diagnostic region in the IR spectrum is between 1300 and 1700 cm⁻¹. The separation (Δν) between the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching frequencies of the carboxylate group is indicative of its coordination mode. A larger Δν is associated with a more covalent, monodentate interaction, while a smaller Δν suggests a more ionic, bidentate (chelating or bridging) interaction.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can distinguish between the methyl (-CH₃) and carboxylate (-COO) carbons of the acetate ligand. The chemical shift of the carboxylate carbon can provide insights into its bonding environment. In solution, variable-temperature NMR studies can reveal dynamic exchange processes between different acetate binding sites.[7]
| Parameter | Typical Value / Range | Significance | Reference(s) |
| IR: νₐₛ(COO) (cm⁻¹) | 1530 - 1650 | Asymmetric C-O stretching vibration. | [8] |
| IR: νₛ(COO) (cm⁻¹) | 1400 - 1450 | Symmetric C-O stretching vibration. | [8] |
| IR: Δν (νₐₛ - νₛ) (cm⁻¹) | < 150 cm⁻¹ for bidentate; > 200 cm⁻¹ for monodentate | Indicates the coordination mode of the acetate ligand. | [4] |
| ¹³C NMR: -COO (ppm) | 190 - 194 (for related acac complexes) | Chemical shift of the carboxylate carbon, sensitive to the electronic environment. | [7] |
| ¹³C NMR: -CH₃ (ppm) | 25 - 27 (for related acac complexes) | Chemical shift of the methyl carbon. | [7] |
Table 1: Summary of typical spectroscopic data for titanium-acetate and related complexes.
Structural Data
While direct structural data for Ti(OAc)₄ is unavailable, analysis of related crystallographically characterized titanium-oxo-carboxylate clusters provides typical bond lengths.
| Bond Type | Typical Bond Length (Å) | Context | Reference(s) |
| Ti-O (oxo bridge) | 1.91 - 2.03 | Oxygen atom bridging two or more titanium centers in a cluster core. | [2] |
| Ti-O (acetate) | 2.05 - 2.12 | Oxygen atom from a coordinating acetate ligand. | [2][9] |
| Ti-O (alkoxide) | 1.94 - 2.05 | Oxygen atom from a terminal or bridging alkoxide ligand. | [2] |
Table 2: Typical bond lengths observed in titanium(IV)-oxygen environments from related crystal structures.
Experimental Protocols
The following protocols outline common methods for the synthesis and characterization of acetate-modified titanium precursors, which are central to the study of titanium(IV) acetate chemistry.
Synthesis of Acetate-Modified Titanium Precursor (Sol-Gel Method)
This protocol describes the synthesis of a titanium precursor modified with acetic acid, a common first step in producing TiO₂ nanoparticles.[10]
-
Preparation: In a dry, inert atmosphere (e.g., using a Schlenk line), add 15 mL of glacial acetic acid to 150 mL of anhydrous 2-propanol in a flask equipped with a magnetic stirrer.
-
Precursor Addition: While stirring vigorously, slowly add 5 mL of titanium(IV) isopropoxide (TTIP) dropwise to the acetic acid solution. The molar ratio of TTIP to acetic acid can be adjusted to control the degree of modification. A 1:1 ratio is common.[11]
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The reaction results in the substitution of isopropoxide ligands with acetate ligands, forming a more stable complex.
-
Isolation (Optional): For characterization, the solvent can be removed under reduced pressure to yield the modified precursor as a solid or viscous liquid. For sol-gel synthesis, the resulting solution is typically used directly in the next step.
Caption: Workflow for the sol-gel synthesis of titania from an acetate-modified precursor.
Characterization Methodology
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on an appropriate IR-transparent window (e.g., CaF₂). Ensure the sample is free of moisture, which can interfere with the spectrum.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the peaks corresponding to the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) C-O stretching vibrations, typically found between 1700 and 1300 cm⁻¹. Calculate the difference, Δν = νₐₛ - νₛ, to infer the acetate coordination mode as described in Table 1.
-
Sample Preparation: Dissolve a sufficient amount of the synthesized complex in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The complex must be soluble and stable in the chosen solvent.
-
Data Acquisition: Acquire a ¹³C{¹H} NMR spectrum. Typical parameters include a 90° pulse angle and a sufficient relaxation delay to ensure quantitative analysis if needed.
-
Analysis: Identify the resonances for the carboxylate carbon (δ ≈ 190-194 ppm) and the methyl carbon (δ ≈ 25-27 ppm). The presence of multiple signals in each region may indicate different, non-exchanging acetate environments in the complex.
Caption: Logical workflow for determining the structure of titanium-acetate complexes.
Conclusion
The chemical structure of titanium(IV) acetate is far more nuanced than its simple empirical formula suggests. It is best understood not as a discrete monomer but as a family of compounds, often existing as complex titanium-oxo-acetate clusters. The definitive characterization of these species is challenging and requires a multi-technique approach, combining spectroscopic methods like FTIR and NMR with computational modeling. For scientists and researchers, a thorough understanding of the versatile coordination chemistry and the tendency to form oxo-bridged structures is essential for controlling the synthesis and application of titanium-based materials, from catalysts to advanced ceramics and biocompatible coatings.
References
- 1. Titanium(IV) acetate - Wikipedia [en.wikipedia.org]
- 2. Lead-rich carboxylate-substituted titanium–lead oxo clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Titanium(4+) acetate | 13057-42-6 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Titanium(IV) Oxo-Complex with Acetylsalicylic Acid Ligand and Its Polymer Composites: Synthesis, Structure, Spectroscopic Characterization, and Photocatalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. FTIR study of adsorption and photoreactions of acetic acid on TiO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Sol-Gel Method: Experiments The Synthesis Of Tio2 Ticil | 123 Help Me [123helpme.com]
Unraveling the Thermal Degradation of Titanium(IV) Acetate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the thermal decomposition pathway of titanium(IV) acetate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data to propose a detailed mechanism for the thermal degradation of this important titanium precursor. While direct experimental data for titanium(IV) acetate is limited, this guide draws upon extensive research on analogous compounds, such as titanium(IV) alkoxides and other metal carboxylates, to provide a robust and scientifically grounded pathway.
Introduction
Titanium(IV) acetate, Ti(C₂H₃O₂)₄, is a metal-organic compound with increasing interest in materials science and catalysis. Its thermal decomposition is a critical process for the synthesis of titanium-based materials, including titanium dioxide (TiO₂), which has widespread applications in photocatalysis, sensors, and pharmaceuticals. Understanding the thermal decomposition pathway is paramount for controlling the properties of the final product. This guide details the expected thermal behavior, decomposition products, and the underlying chemical transformations.
Proposed Thermal Decomposition Pathway
The thermal decomposition of titanium(IV) acetate is proposed to occur in a multi-step process, initiated by the loss of acetate ligands and culminating in the formation of titanium dioxide. The pathway is influenced by factors such as the heating rate and the composition of the atmosphere (inert or oxidative).
Key Stages of Decomposition
The decomposition process can be broadly divided into the following stages:
-
Initial Ligand Dissociation: Upon heating, the titanium-oxygen bonds in the acetate ligands are expected to weaken, leading to the initial dissociation of the ligands from the titanium center.
-
Formation of Intermediates: The dissociated acetate groups can undergo further reactions, potentially forming acetic anhydride and other volatile organic compounds. Titanium-oxo-acetate intermediates are likely formed during this stage.
-
Decomposition of Organic Moieties: At higher temperatures, the organic components of the complex decompose, leading to the release of gaseous products such as ketones, aldehydes, carbon dioxide, and water.
-
Formation of Titanium Dioxide: The final stage involves the complete removal of organic residues and the crystallization of the remaining titanium-oxygen framework into titanium dioxide. The crystalline phase of the resulting TiO₂ (anatase, rutile, or brookite) is dependent on the final decomposition temperature.
The following diagram illustrates the proposed logical flow of the thermal decomposition of titanium(IV) acetate.
Quantitative Data Summary
Due to the scarcity of direct quantitative data for the thermal decomposition of pure titanium(IV) acetate, the following tables summarize typical data obtained from the thermal analysis of analogous titanium precursors, such as titanium(IV) isopropoxide (TTIP) and other metal acetates. This data provides a reasonable approximation of the expected thermal behavior.
Table 1: Thermal Decomposition Stages of Analogous Titanium Precursors
| Temperature Range (°C) | Precursor System | Mass Loss (%) | Associated Process |
| 100 - 250 | Titanium(IV) isopropoxide | 10 - 30 | Desorption of solvent/moisture, initial ligand dissociation |
| 250 - 400 | Metal Acetates | 30 - 50 | Decomposition of acetate ligands, formation of metal oxides and carbonates |
| 400 - 600 | Titanium(IV) isopropoxide | 15 - 25 | Combustion of residual organic matter, crystallization of TiO₂ |
Table 2: Gaseous Products Identified from Thermal Decomposition of Analogous Precursors
| Gaseous Product | Precursor System | Detection Temperature (°C) | Analytical Technique |
| Acetic Acid | Metal Acetates | 200 - 350 | TGA-MS |
| Acetone | Titanium(IV) isopropoxide | 250 - 400 | TGA-FTIR |
| Carbon Dioxide | Metal Acetates, TTIP | 300 - 600 | TGA-MS, TGA-FTIR |
| Water | Metal Acetates, TTIP | 100 - 600 | TGA-MS, TGA-FTIR |
Experimental Protocols
The investigation of the thermal decomposition pathway of titanium(IV) acetate and its analogs typically involves a combination of thermoanalytical techniques. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
Objective: To quantify the mass loss of the sample as a function of temperature and to identify the evolved gaseous products.
Methodology:
-
A sample of titanium(IV) acetate (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
The crucible is placed on a high-precision microbalance within the TGA instrument.
-
The sample is heated from room temperature to a final temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min).
-
An inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air) is purged through the furnace at a constant flow rate (e.g., 50 mL/min) to remove the gaseous decomposition products.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The evolved gases are transferred to a mass spectrometer via a heated capillary interface for real-time analysis of their mass-to-charge ratio, allowing for their identification.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.
Methodology:
-
A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded.
-
Endothermic and exothermic events, such as melting, crystallization, and decomposition, are identified as peaks in the DSC curve.
The following diagram illustrates a typical experimental workflow for the thermal analysis of a precursor like titanium(IV) acetate.
Conclusion
The thermal decomposition of titanium(IV) acetate is a complex process involving multiple stages of ligand dissociation, intermediate formation, and ultimately, the formation of titanium dioxide. While direct experimental data remains a subject for further investigation, analysis of analogous titanium precursors and metal carboxylates provides a strong foundation for understanding its thermal behavior. The experimental protocols and data presented in this guide offer a framework for researchers to further explore and control the thermal degradation of titanium(IV) acetate for the synthesis of advanced titanium-based materials. Future work should focus on in-depth in-situ characterization of the solid-state intermediates to provide a more complete picture of the decomposition mechanism.
Navigating the Solubility and Application of Titanium(IV) Acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of titanium(IV) acetate and its prominent application in the sol-gel synthesis of titanium dioxide (TiO₂) thin films. While quantitative solubility data for titanium(IV) acetate in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes qualitative solubility information and presents a detailed experimental protocol for a key synthetic application. Furthermore, it outlines the necessary procedures for the safe handling of air-sensitive titanium compounds and the characterization of the resulting materials.
Understanding the Solubility of Titanium(IV) Acetate
Titanium(IV) acetate, also known as titanium tetraacetate, is a white solid.[1] Its solubility is influenced by the nature of the acetate ligand, which imparts a degree of ionic character to the molecule.[2] This contrasts with titanium alkoxides, which are generally more soluble in non-polar organic solvents.[2]
Qualitative Solubility of Titanium(IV) Acetate:
| Solvent Category | Solvent Example | Solubility | Reference |
| Chlorinated Hydrocarbons | Chloroform | Soluble | [1] |
| Polar Organic Solvents | Acetone, Ethanol | Likely soluble (based on analogy with Tin(IV) Acetate) | [3] |
| Non-polar Solvents | Toluene, Pentane | Expected to be less soluble than titanium alkoxides | [4] |
It is important to note that titanium(IV) acetate is sensitive to moisture and will hydrolyze in the presence of water. This reactivity is central to its application in sol-gel processes.
Core Application: Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Thin Films
A primary application of titanium(IV) chemistry in organic solvents is the synthesis of titanium dioxide (TiO₂) thin films via the sol-gel method. This process utilizes titanium precursors, such as titanium alkoxides, which are often modified with acetic acid. The reaction between the titanium alkoxide and acetic acid in situ generates titanium-oxoalkoxy-acetate complexes.[5] These species then undergo controlled hydrolysis and condensation reactions to form a "sol" (a colloidal suspension of solid particles in a liquid), which is subsequently deposited as a thin film and converted to TiO₂ through heat treatment.
The acetic acid plays a crucial role in this process by acting as a chelating agent. It reacts with the titanium alkoxide to slow down the rate of hydrolysis and condensation, allowing for better control over the particle size and morphology of the final TiO₂ material.[6]
Logical Workflow for Sol-Gel Synthesis
The following diagram illustrates the key stages involved in the sol-gel synthesis of TiO₂ thin films using a titanium precursor and acetic acid.
Caption: General workflow for TiO₂ thin film synthesis.
Detailed Experimental Protocol: Sol-Gel Synthesis of TiO₂ Thin Films
This protocol is a representative example for the preparation of TiO₂ thin films on a glass substrate using a titanium alkoxide precursor and acetic acid as a modifier.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Glass Substrates
Equipment:
-
Magnetic stirrer and hotplate
-
Beakers and graduated cylinders
-
Syringes
-
Spin coater
-
Furnace
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass substrates by sequential ultrasonication in acetone, ethanol, and deionized water for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Precursor Solution Preparation:
-
In a dry beaker under an inert atmosphere (e.g., nitrogen or argon), mix anhydrous ethanol and acetic acid.
-
Slowly add titanium(IV) isopropoxide to the ethanol/acetic acid mixture while stirring continuously. The molar ratio of TTIP:ethanol:acetic acid can be optimized for desired film properties. A common starting point is a 1:25:1 ratio.
-
Stir the solution for 30 minutes to ensure complete mixing and reaction.
-
-
Hydrolysis Solution Preparation: In a separate beaker, prepare a solution of deionized water and anhydrous ethanol.
-
Sol Formation: Slowly add the water/ethanol solution dropwise to the precursor solution under vigorous stirring. A white precipitate may form initially, which should redissolve to form a clear or slightly opalescent sol.
-
Aging: Allow the sol to age for a period of 24 hours at room temperature. This step is crucial for the completion of the hydrolysis and initial condensation reactions.
-
Film Deposition:
-
Place a cleaned glass substrate on the spin coater.
-
Dispense a small amount of the aged sol onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to obtain a uniform thin film.
-
-
Drying: Dry the coated substrate in an oven at 100°C for 10 minutes to evaporate the solvent.
-
Multi-layer Deposition (Optional): Repeat steps 6 and 7 to achieve a desired film thickness.
-
Annealing: Place the dried films in a furnace and anneal at a temperature between 400°C and 500°C for 1-2 hours to induce crystallization of the TiO₂ and remove organic residues. The heating and cooling rates should be controlled to prevent cracking of the film.
-
Characterization: The resulting TiO₂ thin films can be characterized using various techniques as outlined in section 4.
Sol-Gel Reaction Pathway
The underlying chemical reactions in the sol-gel process involving a titanium alkoxide and acetic acid are complex. The following diagram provides a simplified representation of the key reaction steps.
Caption: Simplified reaction pathway in sol-gel process.
Safe Handling of Air-Sensitive Titanium Compounds
Titanium alkoxides and related organometallic precursors are often air- and moisture-sensitive.[7] Proper handling techniques are essential to ensure safety and the success of the experiment.
Key Safety and Handling Procedures:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of dry nitrogen or argon using a Schlenk line or a glovebox.[8]
-
Dry Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Syringe and Cannula Techniques: Use dry syringes and cannulas for transferring air-sensitive liquids.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Quenching: Any unreacted reagents should be carefully quenched by slow addition to a suitable solvent (e.g., isopropanol) before disposal.
Characterization of TiO₂ Thin Films
Once the TiO₂ thin films are prepared, their properties can be evaluated using a variety of analytical techniques to confirm the success of the synthesis and to understand their physical and chemical characteristics.
Common Characterization Techniques:
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline phase (anatase, rutile, brookite), crystallite size, and lattice parameters.[10] |
| Scanning Electron Microscopy (SEM) | Surface morphology, film thickness (from cross-section), and grain size.[10] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness.[10] |
| UV-Visible Spectroscopy | Optical transmittance, absorbance, and band gap energy.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of residual organic groups and the formation of Ti-O-Ti bonds. |
| Raman Spectroscopy | Crystalline phase identification and quality. |
This guide provides a foundational understanding of the solubility and a primary application of titanium(IV) acetate in the form of its in situ generation for sol-gel synthesis. For researchers and professionals in drug development, the principles of controlled hydrolysis and particle formation through the sol-gel process can be relevant for the encapsulation and delivery of therapeutic agents. Further investigation into specific solvent systems and quantitative solubility analysis would be a valuable contribution to the field.
References
- 1. Titanium(IV) acetate - Wikipedia [en.wikipedia.org]
- 2. Titanium(4+) acetate | 13057-42-6 | Benchchem [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Sol-gel synthesis of 2-dimensional TiO2: self-assembly of Ti-oxoalkoxy-acetate complexes by carboxylate ligand directed condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. physicsgirl.in [physicsgirl.in]
- 10. ijsr.net [ijsr.net]
An In-depth Technical Guide to the Core Chemical Properties of Titanium Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium tetraacetate, with the chemical formula Ti(C₂H₃O₂)₄, is an organometallic coordination complex that serves as a versatile precursor and catalyst in various chemical and material science applications. Its utility is particularly noted in the synthesis of titanium-based materials through sol-gel processes and in specialized catalytic reactions. For drug development professionals, understanding the fundamental chemistry of titanium compounds is crucial, as titanium-based agents are being explored for their therapeutic potential, including anticancer activities. This guide provides a comprehensive overview of the core chemical properties of titanium tetraacetate, including its physical characteristics, reactivity, and spectroscopic profile. It also details experimental methodologies for its synthesis and discusses its role in relevant chemical and biological pathways. Due to the limited availability of specific experimental data for pure, isolated titanium tetraacetate in the literature, some information presented herein is based on closely related titanium compounds and general chemical principles.
Core Chemical and Physical Properties
Titanium tetraacetate is a white, chloroform-soluble solid.[1] As a titanium(IV) complex, it is diamagnetic and sensitive to moisture. The central titanium atom is coordinated to four acetate ligands. While the exact solid-state structure has not been elucidated by X-ray crystallography, the acetate ligands can coordinate to the titanium center in monodentate, bidentate chelating, or bridging fashions.[2]
Table 1: Physical and Chemical Properties of Titanium Tetraacetate
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₂O₈Ti | [3] |
| Molar Mass | 284.04 g/mol | [3] |
| Appearance | White to colorless solid/powder | [1][2] |
| Melting Point | 117 °C (243 °F; 390 K) | [4] |
| Boiling Point | Decomposes | [5] |
| Solubility | Soluble in chloroform and other organic solvents.[1][6] Insoluble in water (reacts).[5] | Quantitative data not readily available. |
| CAS Number | 13057-42-6 | [3] |
Spectroscopic and Thermal Properties
Detailed spectroscopic and thermal analysis data for pure, isolated titanium tetraacetate are not widely reported in the scientific literature. The following tables provide expected spectral characteristics based on the analysis of related titanium-carboxylate complexes and general principles of spectroscopy and thermal analysis.
Table 2: Expected Spectroscopic Data for Titanium Tetraacetate
| Technique | Expected Peaks/Signals and Interpretation |
| ¹H NMR | A sharp singlet is expected for the methyl protons of the acetate ligands. The chemical shift would likely be in the range of 1.9-2.2 ppm in CDCl₃, based on typical values for acetate groups in similar chemical environments. |
| ¹³C NMR | Two main signals are anticipated for the acetate ligands: one for the methyl carbon (around 20-25 ppm) and one for the carboxyl carbon (in the range of 170-180 ppm). The exact shifts would be influenced by the coordination mode to the titanium center. |
| FTIR | Characteristic strong absorption bands for the carboxylate group are expected. The asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations are particularly informative. The separation between these two bands (Δν) can help infer the coordination mode of the acetate ligand (monodentate, bidentate, or bridging). Expected regions are approximately 1550-1650 cm⁻¹ for νₐ(COO⁻) and 1400-1450 cm⁻¹ for νₛ(COO⁻). A Ti-O stretching vibration would be expected in the lower frequency region (below 800 cm⁻¹). |
| Raman | Raman spectroscopy would also show characteristic bands for the acetate ligands, particularly the symmetric carboxylate stretch, which is often strong. Ti-O vibrational modes would also be present in the low-frequency region. |
Table 3: Thermal Analysis Data for Titanium Tetraacetate
| Technique | Observation |
| TGA | Thermogravimetric analysis would show a mass loss corresponding to the decomposition of the compound. The decomposition is expected to begin at temperatures above its melting point and would likely proceed in multiple steps, involving the loss of acetate groups and the eventual formation of titanium dioxide at higher temperatures. |
| DSC | Differential scanning calorimetry would show an endothermic peak corresponding to the melting point at 117 °C. At higher temperatures, exothermic peaks corresponding to the decomposition of the organic ligands would be observed. |
Experimental Protocols
Detailed, step-by-step protocols for the synthesis of pure titanium tetraacetate are not commonly found in the literature, likely due to its high reactivity and moisture sensitivity. However, general synthetic strategies have been described.
General Synthesis from Titanium Alkoxides
A common route to titanium carboxylates involves the reaction of a titanium alkoxide, such as titanium(IV) isopropoxide, with an excess of an acetylating agent like acetic acid or acetic anhydride.[2][4]
Methodology:
-
A solution of titanium(IV) isopropoxide in a dry, inert organic solvent (e.g., toluene or hexane) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
A stoichiometric excess of acetic anhydride or glacial acetic acid is added dropwise to the titanium alkoxide solution with vigorous stirring. The reaction is often exothermic and may require cooling to control the temperature.
-
The reaction mixture is then heated to reflux for several hours to drive the reaction to completion and remove the resulting alcohol (e.g., isopropanol) and any excess acetic acid by distillation.
-
Upon cooling, the titanium tetraacetate may precipitate from the solution. The solid product can be collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.
General Synthesis from Titanium Tetrachloride
Another approach involves the reaction of titanium tetrachloride with an acetate salt or acetic acid.
Methodology:
-
Titanium tetrachloride is dissolved in a dry, non-polar, inert solvent (e.g., hexane) under a nitrogen or argon atmosphere.
-
A suspension of a dried acetate salt, such as sodium acetate, in the same solvent is prepared.
-
The titanium tetrachloride solution is added slowly to the acetate salt suspension with vigorous stirring. The reaction is typically performed at room temperature or with gentle heating.
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The resulting sodium chloride precipitate is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude titanium tetraacetate product, which may be further purified by recrystallization from a suitable solvent like chloroform-hexane.
Chemical Reactivity and Mechanisms
Hydrolysis and the Sol-Gel Process
Titanium tetraacetate is highly susceptible to hydrolysis. This reactivity is harnessed in the sol-gel process to produce titanium dioxide (TiO₂) nanomaterials. The acetate ligands help to moderate the reactivity of the titanium precursor compared to more reactive alkoxides.[2]
The process can be summarized in the following steps:
-
Hydrolysis: The titanium-acetate bonds are cleaved by water to form titanium-hydroxy species and acetic acid.
-
Condensation: The titanium-hydroxy groups react with each other or with remaining acetate groups to form Ti-O-Ti bridges, releasing water or acetic acid. This process leads to the formation of a three-dimensional oxide network, resulting in a gel.
-
Aging and Drying: The gel is aged and then dried to remove the solvent and byproducts, yielding a solid material that can be calcined to form crystalline TiO₂.
Relevance in Drug Development and Biological Signaling Pathways
While titanium tetraacetate itself is not a therapeutic agent, titanium-based compounds are of significant interest in drug development, particularly as anticancer agents. These compounds can influence various cellular processes, including apoptosis and key signaling pathways. The release of titanium ions or the interaction of titanium complexes with cellular components can trigger these effects.
Induction of Apoptosis
Titanium compounds, particularly in nanoparticle form, have been shown to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by the generation of reactive oxygen species (ROS), leading to the activation of caspase cascades. Both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways can be involved.[7][8][9]
Modulation of PI3K/Akt and Hippo/YAP Signaling Pathways
Titanium ions and materials have been shown to modulate critical intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.
-
PI3K/Akt Pathway: This pathway is central to cell survival and growth. Studies have indicated that titanium surfaces and released ions can activate the PI3K/Akt pathway, which can promote processes like angiogenesis (the formation of new blood vessels), a crucial aspect of tissue integration for implants.[10][11][12] However, inhibition of this pathway by some titanium compounds has also been linked to anticancer effects.[1][13]
-
Hippo/YAP Pathway: This pathway is a key regulator of organ size and tissue regeneration. Titanium ions have been found to influence the Hippo/YAP pathway, for instance, by promoting the nuclear translocation of the transcriptional co-activator YAP (Yes-associated protein). This can have downstream effects on osteoblast differentiation and macrophage-mediated inflammatory responses.[12][14][15]
References
- 1. rsc.org [rsc.org]
- 2. Titanium(4+) acetate | 13057-42-6 | Benchchem [benchchem.com]
- 3. This compound | C8H12O8Ti | CID 9965611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]
- 5. americanelements.com [americanelements.com]
- 6. etamu.edu [etamu.edu]
- 7. Titanium dioxide (TiO2) nanoparticles induce JB6 cell apoptosis through activation of the caspase-8/Bid and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmjournal.ir [pmjournal.ir]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000374) [hmdb.ca]
- 10. The Role of PI3K/AKT/HIF-1α Pathway in the Effect of Nano-TiO2 on Lactate Production in TM4 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT signaling drives titanium-induced angiogenic stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of PI3K/Akt signaling pathway in promoting osteogenesis on titanium implant surfaces modified with novel non-thermal atmospheric plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Titanium(IV) acetate - Wikipedia [en.wikipedia.org]
- 14. Effect of titanium ions on the Hippo/YAP signaling pathway in regulating biological behaviors of MC3T3-E1 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Titans: An In-depth Technical Guide to the Discovery and History of Titanium Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium, named after the mythological Titans for its immense strength, has a rich history of discovery and application. While the element itself was identified in the late 18th century, the journey to understanding and utilizing its diverse chemical forms has been a gradual process of scientific inquiry. This technical guide delves into the core of this history, focusing specifically on the discovery and development of titanium carboxylates, a class of compounds with significant and evolving applications in materials science, catalysis, and medicine.
The Dawn of Titanium: A Prelude to its Carboxylate Chemistry
The story of titanium begins in 1791 when the amateur geologist and clergyman William Gregor, while studying sand from the Manaccan valley in Cornwall, England, identified a new metallic element.[1][2][3][4][5][6] He named the new metallic oxide "menachanite."[6] Independently, in 1795, the German chemist Martin Heinrich Klaproth discovered the same element in rutile ore and bestowed upon it the enduring name "titanium," a nod to the powerful Titans of Greek mythology.[2][3][6] However, isolating the pure metal proved to be a formidable challenge, and it wasn't until 1910 that Matthew A. Hunter produced titanium with 99.9% purity.[7][8]
Early Encounters with Titanium Carboxylates: A Glimpse into the "Archaic Literature"
While the isolation of metallic titanium was a significant milestone, the exploration of its compounds began much earlier. The first forays into the synthesis of titanium carboxylates are shrouded in the "archaic literature" of the 19th and early 20th centuries, often predating modern analytical techniques that would definitively characterize their structures.[9]
One of the earliest and most notable applications of a titanium carboxylate was the use of titanium oxalate as a mordant in the textile dyeing industry.[10] Historical records indicate its investigation by dye chemists in the 19th and early 20th centuries as a tool to produce crisp and luminous shades, particularly with natural dyes.[10] This early industrial application suggests that practical, albeit perhaps not fully understood, methods for synthesizing titanium oxalate existed during this period.
A significant step towards a more defined understanding of titanium carboxylates came with the work of S.F.W. Crundall, who in 1931 , was granted a patent for a "process for preparing basic titanic oxalate."[11] This patent provides a concrete historical marker and a documented synthetic procedure from that era.
The existence of titanium(IV) acetate is also mentioned in early chemical literature, though often without the detailed crystallographic evidence that is standard today.[9] These early preparations typically involved the reaction of titanium alkoxides with acetic acid.[9][12]
Key Milestones in the Synthesis and Understanding of Titanium Carboxylates
The 20th century witnessed a more systematic and scientific approach to the synthesis and characterization of titanium carboxylates. The development of modern analytical techniques, such as X-ray crystallography and various spectroscopic methods, allowed for a deeper understanding of their structures and properties.
Several key synthetic pathways have emerged over time:
-
From Titanium Alkoxides: The reaction of titanium alkoxides with carboxylic acids remains a fundamental and widely used method for preparing a variety of titanium carboxylates.[9][12] This reaction is versatile and allows for the tuning of the resulting compound's properties by varying the carboxylic acid used.
-
From Titanium Halides: The reaction of titanium halides, such as titanium tetrachloride, with carboxylic acids or their salts provides another important route to titanium carboxylates.
-
Carbon Dioxide Insertion: More contemporary research has explored the synthesis of titanium carboxylates through the insertion of carbon dioxide (CO2) into titanium-carbon, titanium-hydrogen, or titanium-oxygen bonds. This method is of particular interest for its potential in CO2 capture and utilization.
Experimental Protocols from the Historical Record
While detailed experimental protocols from the 19th century are scarce and often lack the precision of modern methods, the 1931 patent for basic titanic oxalate provides a valuable insight into the procedures of that time.
Synthesis of Basic Titanic Oxalate (Based on the 1931 Patent by S.F.W. Crundall)[11]
Objective: To precipitate tetravalent titanium from mineral acid solutions in the form of a basic oxalate.
Materials:
-
Titanium solution in a mineral acid (e.g., sulfuric acid)
-
Oxalic acid or a soluble oxalate salt
Procedure:
-
A solution of titanium in a mineral acid is prepared.
-
The precipitation of basic titanium oxalate is achieved through the combined effects of partial neutralization, dilution, and the presence of the oxalate radical. The order of these steps can be varied.
-
For example, oxalic acid or an oxalate can be added to the titanium solution, followed by dilution and then partial neutralization.
-
The precipitation can be carried out over a wide range of temperatures. Precipitation at lower temperatures (e.g., below 50°C) yields a product that is more readily soluble in dilute acids. Precipitation at higher temperatures (e.g., near boiling) results in a less soluble product.
-
The resulting precipitate of basic titanic oxalate is then filtered and washed.
Note: The ratio of the oxalic acid radical to titanium in the final product can vary depending on the concentrations of the reactants and the reaction conditions.
Data Presentation
Table 1: Historical Timeline of Key Discoveries
| Year | Discovery/Milestone | Key Scientist(s) |
| 1791 | Discovery of a new metallic element in menachanite | William Gregor[1][2][3][4][5][6] |
| 1795 | Independent discovery and naming of "titanium" | Martin Heinrich Klaproth[2][3][6] |
| 19th/Early 20th Century | Use of titanium oxalate as a mordant in dyeing | (Undetermined)[10] |
| 1910 | Isolation of pure (99.9%) titanium metal | Matthew A. Hunter[7][8] |
| 1931 | Patent for the preparation of "basic titanic oxalate" | S.F.W. Crundall[11] |
Visualizing Key Concepts
General Synthesis Pathway of Titanium Carboxylates from Titanium Alkoxides
Caption: Reaction of a titanium alkoxide with a carboxylic acid to yield a titanium carboxylate and an alcohol.
Logical Flow of Early Titanium Discovery and Carboxylate Application
Caption: From the discovery of the element to the early synthesis and application of its carboxylate derivatives.
Conclusion
The history of titanium carboxylates is a testament to the continuous evolution of chemical synthesis and material science. From their early, practical applications in the dyeing industry to their more defined synthesis in the early 20th century, these compounds have paved the way for modern advancements. The foundational work of early chemists, though often lacking the precision of contemporary methods, laid the groundwork for the sophisticated synthesis and application of titanium carboxylates in today's research and development landscape. This historical perspective is crucial for understanding the trajectory of titanium chemistry and for inspiring future innovations in the field.
References
- 1. refractorymetal.org [refractorymetal.org]
- 2. construction-physics.com [construction-physics.com]
- 3. briandcolwell.com [briandcolwell.com]
- 4. Titanium vs. Steel and Aluminum | Titanium Processing Center [titaniumprocessingcenter.com]
- 5. WebElements Periodic Table » Titanium » historical information [winter.group.shef.ac.uk]
- 6. doublestonesteel.com [doublestonesteel.com]
- 7. atp-europe.com [atp-europe.com]
- 8. Titanium - Wikipedia [en.wikipedia.org]
- 9. Titanium(IV) acetate - Wikipedia [en.wikipedia.org]
- 10. naturaldyestore.com [naturaldyestore.com]
- 11. US2027812A - A process for preparing basic titanic oxalate - Google Patents [patents.google.com]
- 12. Titanium(4+) acetate | 13057-42-6 | Benchchem [benchchem.com]
The Coordination Chemistry of Titanium(IV) with Acetate Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the coordination chemistry of titanium(IV) with acetate ligands. It covers the synthesis, structural characteristics, physicochemical properties, and key reaction pathways of these complexes. The content is tailored for professionals in research and drug development, offering detailed experimental protocols, quantitative data, and visualizations to facilitate a comprehensive understanding of this important class of compounds.
Introduction
Titanium(IV) coordination complexes have garnered significant interest due to the metal's biocompatibility and low toxicity.[1] While early titanium-based anticancer drug candidates like titanocene dichloride and budotitane showed promise, they were hampered by poor aqueous stability and rapid hydrolysis.[1][2] This has led to the exploration of strongly chelating ligands to enhance stability and modulate reactivity.
Among these, the acetate ligand (CH₃COO⁻) plays a crucial role, not only in the context of discrete molecular complexes but also as a critical modifying agent in the synthesis of titanium-based materials via sol-gel processes.[3][4] The interaction of acetate with the Ti(IV) center is complex, involving various coordination modes that influence the precursor's stability, reactivity, and the structure of the resulting materials.[3] This guide elucidates the fundamental principles governing these interactions.
Synthesis and Experimental Protocols
The synthesis of titanium(IV) acetate complexes typically involves the reaction of a titanium precursor with acetic acid or an acetate salt. The most common precursors are titanium(IV) alkoxides and organometallic titanium compounds.
Synthesis from Titanium Alkoxides
A versatile and widely used method involves the reaction of titanium(IV) alkoxides, such as titanium(IV) isopropoxide [Ti(OⁱPr)₄], with acetic acid.[5] This reaction leads to the substitution of alkoxide groups with acetate ligands and is a cornerstone for preparing titanium-oxo-carboxylate clusters and modifying precursors for sol-gel synthesis.[3] The reaction can be controlled to yield various products depending on the stoichiometry and reaction conditions.
Experimental Protocol: Synthesis of an Acetate-Modified Titanium Isopropoxide Precursor [4]
This protocol describes the preparation of a modified precursor commonly used for the synthesis of anatase TiO₂ nanoparticles.
-
Objective: To synthesize a stable titanium precursor by modifying titanium(IV) isopropoxide with acetic acid in a 1:1 molar ratio.
-
Reagents:
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Glacial Acetic Acid (CH₃COOH)
-
-
Procedure:
-
In a controlled atmosphere (e.g., under dry nitrogen or argon), add a stoichiometric amount of glacial acetic acid dropwise to a solution of titanium(IV) isopropoxide while stirring vigorously. The reaction is exothermic and should be cooled if necessary.
-
The addition of acetic acid results in the formation of a stable complex, identified as Ti(OCOCH₃)(OⁱPr)₂, and isopropanol as a byproduct.[4]
-
Continue stirring the mixture for a specified period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.
-
The resulting solution containing the acetate-modified precursor is then ready for use in subsequent hydrolysis and condensation steps (e.g., sol-gel synthesis).
-
-
Characterization: The formation of the complex can be confirmed using Fourier-Transform Infrared (FTIR) and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The bidentate coordination of the acetate is indicated by characteristic asymmetric and symmetric carboxylate stretching vibrations in the FTIR spectrum.[4]
Synthesis from Organometallic Precursors
Titanium(IV) acetate, with the formula Ti(C₂H₃O₂)₄, can be prepared by reacting tetramethyltitanium with acetic acid.[5] This method provides a direct route to the tetra-substituted complex, though the product's structural characterization remains elusive.[3][5]
-
Reaction: Ti(CH₃)₄ + 4 CH₃COOH → Ti(OOCCH₃)₄ + 4 CH₄[3]
This reaction is typically performed under controlled temperature and pressure to manage the evolution of methane gas.[3]
Structure and Coordination Modes
A definitive single-crystal X-ray structure of simple titanium(IV) tetraacetate has not been reported in the literature.[3][5] The chemistry is dominated by the formation of oligomeric or polymeric oxo-complexes upon exposure to moisture.[3] However, extensive spectroscopic and computational studies have elucidated the ways in which the acetate ligand coordinates to the Ti(IV) center.
The carboxylate group of the acetate ligand can bind to the titanium ion in several modes, primarily:
-
Monodentate: One oxygen atom of the carboxylate group binds to the titanium center.
-
Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single titanium center, forming a stable six-membered ring.[3] This is a common and stabilizing coordination mode.[3]
-
Bridging: The carboxylate group links two different titanium centers, facilitating the formation of polynuclear clusters.[3]
The specific binding mode is influenced by factors such as steric hindrance, electronic effects, and the presence of other ligands in the coordination sphere.[3]
Quantitative Physicochemical Data
Quantitative data for simple titanium(IV) acetate is limited due to its high reactivity towards hydrolysis and oligomerization. The available data often pertains to mixed-ligand complexes or oxo-clusters.
Table 1: Spectroscopic Data for Acetate Coordination
| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) | Assignment | Coordination Mode Implication | Reference |
| FT-IR | Asymmetric C-O Stretch (νₐₛ) | 1542 | Carboxylate C=O stretch | Bidentate Chelating | [4] |
| FT-IR | Symmetric C-O Stretch (νₛ) | 1440 | Carboxylate C-O stretch | Bidentate Chelating | [4] |
| FT-IR | Frequency Separation (Δν = νₐₛ - νₛ) | 102 | - | The small separation (Δν < 150 cm⁻¹) strongly suggests a bidentate chelating mode over a bridging mode. | [4][6] |
Table 2: Hydrolysis Constants for Aqueous Titanium(IV)
The stability of titanium(IV) complexes in aqueous solution is critically dependent on pH, as the metal ion is prone to hydrolysis. The following equilibrium constants describe the hydrolysis of Ti(IV) species at infinite dilution and 298 K.
| Equilibrium Reaction | log(K) | Reference |
| Ti(OH)₂²⁺ + H₂O ⇌ Ti(OH)₃⁺ + H⁺ | ≤ –2.3 | [7] |
| Ti(OH)₂²⁺ + 2 H₂O ⇌ Ti(OH)₄ + 2 H⁺ | –4.8 | [7] |
| TiO²⁺ + H₂O ⇌ TiOOH⁺ + H⁺ | –2.48 ± 0.10 | [7] |
| TiO²⁺ + 2 H₂O ⇌ TiO(OH)₂ + 2 H⁺ | –5.49 ± 0.14 | [7] |
Key Reaction Pathways: The Sol-Gel Process
One of the most significant applications of titanium(IV)-acetate chemistry is in the sol-gel synthesis of titanium dioxide (TiO₂). Acetic acid is used as a chemical modifier to control the highly reactive titanium alkoxide precursors.
The acetate ligand acts as a chelating agent, forming a more stable complex with the titanium center compared to the alkoxide.[4] This new complex exhibits reduced rates of hydrolysis and condensation, the two fundamental reactions in the sol-gel process.[3] By controlling these rates, it is possible to manage the degree of oligomerization and influence the phase, size, and morphology of the resulting TiO₂ particles, often leading to the preferential crystallization of the anatase phase.[4][6]
Applications in Research and Drug Development
The coordination chemistry of Ti(IV) with acetate ligands is relevant to several fields:
-
Materials Science: As detailed above, it is fundamental to the controlled synthesis of high-purity, nanocrystalline TiO₂ (anatase), which has applications in photocatalysis, sensors, and photovoltaics.[4] The use of acetate-modified precursors is also employed in producing ferroelectric thin films.[5]
-
Dyeing Industry: Historically, "titanium(IV) acetate" has been used as a substitute for antimony potassium tartrate (emetic tartar) in the production of red and brown dyes.[5]
-
Drug Development: While simple titanium acetate complexes are too hydrolytically unstable for direct therapeutic use, the principles of their coordination are vital.[1] The stabilizing effect of the bidentate chelate mode is a key concept being explored with other carboxylate-containing ligands, such as citrate, to create water-soluble, hydrolytically stable Ti(IV) complexes with potential anticancer activity.[1] Understanding how ligands like acetate modulate Ti(IV) reactivity provides a foundation for designing more robust and effective titanium-based therapeutic agents.[2]
Conclusion
The coordination chemistry of titanium(IV) with acetate ligands is characterized by a diversity of binding modes and a profound influence on the reactivity of the metal center. While the isolation of simple, monomeric Ti(OAc)₄ remains a challenge, the role of acetate as a chelating and bridging ligand is well-established, particularly in the formation of oxo-clusters and as a controlling agent in materials synthesis. The ability of acetate to stabilize the Ti(IV) ion against rapid, uncontrolled hydrolysis is the cornerstone of its utility in the sol-gel process. For drug development professionals, the lessons learned from Ti(IV)-acetate interactions—especially the stabilizing effect of chelation—provide crucial insights for the rational design of future generations of titanium-based therapeutics with improved stability and efficacy.
References
- 1. Titanium (IV) Citrate Compounds as Cytotoxic Agents - ICS83 [program.eventact.com]
- 2. Coordination Complexes of Titanium(IV) for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Titanium(4+) acetate | 13057-42-6 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Titanium(IV) acetate - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. cost-nectar.eu [cost-nectar.eu]
In-Depth Technical Guide to Titanium(IV) Acetate (CAS 13057-42-6)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Properties
Titanium(IV) acetate, with the CAS number 13057-42-6, is an organometallic compound also known as titanium tetraacetate.[1] It is a key precursor in the synthesis of various titanium-based materials and serves as a catalyst in organic reactions.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 13057-42-6 |
| Molecular Formula | C₈H₁₂O₈Ti[2] |
| Molecular Weight | 284.04 g/mol [2] |
| IUPAC Name | titanium(4+);tetraacetate[2] |
| Synonyms | Titanium tetraacetate, Acetic acid, titanium(4+) salt[3] |
| InChI | InChI=1S/4C2H4O2.Ti/c41-2(3)4;/h41H3,(H,3,4);/q;;;;+4/p-4[2] |
| InChIKey | GPMKKHIGAJLBMZ-UHFFFAOYSA-J[2] |
| SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ti+4][2] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White solid, also described as a colorless to pale yellow liquid.[1] |
| Solubility | Soluble in chloroform.[1] |
| Boiling Point | 117.1 °C at 760 mmHg |
| Flash Point | 40 °C |
| Vapor Pressure | 13.9 mmHg at 25°C |
Spectroscopic Data
Table 3: Expected Spectroscopic Data
| Technique | Expected Peaks and Assignments |
| FT-IR (cm⁻¹) | Broad bands corresponding to O-H stretching (if hydrated), C-H stretching of methyl groups (~2900-3000 cm⁻¹), strong asymmetric and symmetric COO⁻ stretching vibrations, and Ti-O stretching vibrations in the lower wavenumber region. The separation between the asymmetric and symmetric COO⁻ stretches can provide information on the coordination mode of the acetate ligands (monodentate, bidentate, bridging).[4] |
| ¹H NMR (ppm) | A singlet corresponding to the methyl protons of the acetate ligands. The chemical shift would be influenced by the solvent and the coordination environment of the titanium center. |
| ¹³C NMR (ppm) | Resonances for the methyl carbon and the carboxylate carbon of the acetate ligands.[5][6][7] |
| XRD | As a precursor, its XRD pattern would be of interest to confirm purity before use in synthesis. However, crystallographic evidence for the simple Ti(C₂H₃O₂)₄ structure has not been widely presented.[1] |
Experimental Protocols
Titanium(IV) acetate is a versatile precursor for the synthesis of various nanomaterials, primarily through sol-gel and hydrothermal methods. It also finds application as a catalyst in organic synthesis.
Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Nanoparticles
This protocol describes a general procedure for the synthesis of TiO₂ nanoparticles using a titanium precursor, which can be adapted for Titanium(IV) acetate.
Methodology:
-
Precursor Solution Preparation: A solution of the titanium precursor (e.g., titanium tetraisopropoxide, which can be conceptually substituted with Titanium(IV) acetate dissolved in a suitable solvent) is prepared in an alcohol such as ethanol or isopropanol.[8][9]
-
Hydrolysis Catalyst Preparation: A separate aqueous solution containing a hydrolysis catalyst, typically an acid like nitric acid or a base, is prepared.[8]
-
Hydrolysis: The aqueous catalyst solution is added dropwise to the vigorously stirred titanium precursor solution. This initiates the hydrolysis of the titanium precursor to form titanium hydroxide species.[8][10]
-
Condensation and Gelation: Continuous stirring promotes the condensation of the titanium hydroxide species, leading to the formation of Ti-O-Ti bridges and the gradual formation of a sol, which then evolves into a viscous gel.[10]
-
Aging: The gel is aged for a period, typically 24 hours or more, in a dark, undisturbed environment to allow for the completion of the condensation reactions and strengthening of the gel network.[10]
-
Drying: The aged gel is dried in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent and residual water, resulting in a xerogel.[10]
-
Calcination: The dried powder is then calcined at a higher temperature (e.g., 450-600 °C) to induce crystallization into the desired TiO₂ phase (anatase or rutile) and remove any remaining organic residues.[8][10]
Experimental Workflow for Sol-Gel Synthesis of TiO₂ Nanoparticles
Caption: Workflow for the sol-gel synthesis of TiO₂ nanoparticles.
Hydrothermal Synthesis of Titanate Nanofibers
This method involves the reaction of a titanium precursor in a concentrated alkaline solution under elevated temperature and pressure.
Methodology:
-
Precursor Dispersion: A titanium precursor, such as commercial TiO₂ powder (for which Titanium(IV) acetate can be a starting material to first produce TiO₂), is dispersed in a concentrated aqueous solution of a strong base, typically sodium hydroxide (NaOH).[11]
-
Hydrothermal Treatment: The suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 130-180 °C) for a defined period (e.g., 24-72 hours).[11] During this process, the precursor reacts with the alkaline solution to form layered titanate nanosheets.[12]
-
Washing and Ion Exchange: After cooling, the product is thoroughly washed with deionized water and a dilute acid (e.g., HCl) to remove excess alkali and exchange the sodium ions with protons. This ion exchange process is believed to induce the rolling of the nanosheets into nanofibers or nanotubes.[12]
-
Drying: The final product is dried, typically in an oven at a moderate temperature (e.g., 80 °C).
Experimental Workflow for Hydrothermal Synthesis of Titanate Nanofibers
Caption: Workflow for the hydrothermal synthesis of titanate nanofibers.
Catalytic Activity in Esterification
Titanium(IV) complexes, including Titanium(IV) acetate, are effective Lewis acid catalysts for esterification reactions.[11][13][14] The titanium center coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.
Proposed Catalytic Cycle:
The catalytic cycle for esterification using a titanium(IV) catalyst is believed to involve the following key steps:
-
Ligand Exchange: The alcohol substrate coordinates to the titanium center, potentially displacing a labile ligand.
-
Carboxylic Acid Activation: The carboxylic acid then coordinates to the titanium center, typically through its carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The coordinated alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred, leading to the formation of a water molecule as a leaving group.
-
Ester Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, eliminating a water molecule and forming the ester product. The catalyst is regenerated and can enter a new catalytic cycle.
Catalytic Cycle for Titanium(IV) Acetate in Esterification
Caption: Proposed catalytic cycle for esterification using Titanium(IV) acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. FTIR study of adsorption and photoreactions of acetic acid on TiO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 8. atlantis-press.com [atlantis-press.com]
- 9. ijirset.com [ijirset.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Titanate Nanotubes Via A Hydrothermal Method and Their Photocatalytic Activities -Clean Technology | Korea Science [koreascience.kr]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TiO2 Nanoparticle Synthesis using a Titanium(IV) Acetate Sol-Gel Method
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the synthesis of titanium dioxide (TiO₂) nanoparticles via a sol-gel method utilizing titanium(IV) acetate as the precursor. While titanium alkoxides like isopropoxide and butoxide are more commonly cited, the use of titanium(IV) acetate offers an alternative route that can influence the hydrolysis and condensation rates, potentially affecting the final particle characteristics. These notes are intended to serve as a comprehensive guide for researchers in materials science and drug development for applications such as photocatalysis, drug delivery, and biomedical coatings.
Introduction
The sol-gel process is a versatile wet-chemical technique for fabricating materials with a high degree of purity and homogeneity at mild temperatures.[1][2] The process involves the hydrolysis and subsequent polycondensation of a metal precursor in a solvent to form a "sol" (a colloidal suspension of solid particles in a liquid). With further processing, the sol evolves into a "gel," an interconnected, rigid network. Subsequent drying and calcination of the gel yield the desired metal oxide nanoparticles.[3] For TiO₂ synthesis, the control over particle size, crystal structure (anatase, rutile, or brookite), and surface morphology is crucial for its application-specific performance.[4][5] The anatase phase, in particular, is often desired for its high photocatalytic activity.[1]
While specific protocols for titanium(IV) acetate are not as prevalent in the literature as for titanium(IV) isopropoxide (TTIP) or butoxide (TBT), the acetate ligand can act as a chelating agent. This can modify the titanium precursor, controlling the hydrolysis and condensation reactions, which is a key factor in nucleating and growing nanoparticles.[6]
Experimental Protocols
This section outlines a representative sol-gel protocol for the synthesis of TiO₂ nanoparticles using titanium(IV) acetate. This protocol is a generalized procedure, and optimization of specific parameters may be required to achieve desired nanoparticle characteristics.
Materials and Equipment:
-
Precursor: Titanium(IV) acetate
-
Solvent: Anhydrous ethanol or isopropanol
-
Hydrolysis Agent: Deionized water
-
Catalyst (pH control): Acetic acid or nitric acid (for acidic route) or ammonium hydroxide (for basic route)
-
Equipment: Beakers, magnetic stirrer with hotplate, burette or dropping funnel, sonicator, centrifuge, oven, and muffle furnace.
Protocol:
-
Precursor Solution Preparation:
-
In a clean, dry beaker, dissolve a specific molar concentration of titanium(IV) acetate in an anhydrous alcohol solvent (e.g., ethanol or isopropanol) under vigorous magnetic stirring. The ratio of solvent to precursor can influence the resulting particle size.
-
-
Hydrolysis and Condensation:
-
Prepare a separate solution of deionized water, the chosen alcohol, and a catalyst (e.g., acetic acid). The water-to-precursor molar ratio is a critical parameter that affects the hydrolysis rate.
-
Slowly add the water-containing solution dropwise to the precursor solution while maintaining vigorous stirring. The addition rate should be controlled to prevent rapid, uncontrolled precipitation.
-
The formation of a white, milky suspension indicates the hydrolysis of the titanium precursor and the nucleation of TiO₂ particles.[4]
-
-
Sol Formation and Aging:
-
Continue stirring the mixture for a set period (e.g., 2-24 hours) at room temperature or a slightly elevated temperature (e.g., 60°C) to allow for the growth and aging of the sol.[7] Aging is a crucial step for the completion of the condensation reactions and the formation of a stable gel network.[4]
-
-
Gelation and Drying:
-
Stop stirring and allow the sol to age without disturbance until a viscous gel is formed.
-
Dry the resulting gel in an oven at a temperature typically between 80-120°C for several hours to remove the solvent and residual water.
-
-
Calcination:
-
Grind the dried gel into a fine powder using a mortar and pestle.
-
Calcine the powder in a muffle furnace at a specific temperature (e.g., 450-650°C) for a defined duration (e.g., 2-4 hours). The calcination temperature is a key determinant of the final crystal phase (anatase or rutile) and particle size.
-
Data Presentation
The following tables summarize typical quantitative data for TiO₂ nanoparticles synthesized via sol-gel methods using various titanium precursors. This data is provided for comparative purposes to guide researchers in their synthesis and characterization efforts.
Table 1: Influence of Synthesis Parameters on TiO₂ Nanoparticle Characteristics
| Precursor | Catalyst/pH | Calcination Temp. (°C) | Avg. Crystallite Size (nm) | Crystal Phase | Reference |
| Titanium Isopropoxide | Nitric Acid | 300 | ~20 | Anatase & Rutile | [7] |
| Titanium Isopropoxide | - | 600 | - | Anatase | [8] |
| Butyl Titanate | Acetic Acid (pH 4) | 600 | - | - | [4] |
| Titanium Isopropoxide | - | 450-650 | Increases with temp. | Anatase, Rutile |
Table 2: Characterization Data of Sol-Gel Synthesized TiO₂ Nanoparticles
| Precursor | Characterization Technique | Result | Reference |
| Titanium Isopropoxide | XRD | Tetragonal Anatase Phase | [8] |
| Titanium Isopropoxide | TEM | Crystallite size: 10.62 nm, Avg. particle size: 13.48 nm | [9] |
| Butyl Titanate | XRD | Anatase with some Rutile at 500°C | [5] |
| Titanium Isopropoxide | SEM | Spherical morphology | [1] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: A flowchart of the TiO₂ nanoparticle synthesis.
Signaling Pathway/Logical Relationship Diagram
Caption: Key reactions and parameters in sol-gel synthesis.
References
- 1. Synthesis and Characterization of TiO2 Nanoparticles by Sol/Gel Method and its Application in the Production of Esters [jsynthchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. krishisanskriti.org [krishisanskriti.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Titanium(IV) Acetate for the Synthesis of Ferroelectric Thin Films
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ferroelectric thin films are critical components in a variety of advanced electronic applications, including non-volatile memories, micro-electromechanical systems (MEMS), sensors, and actuators.[1] The sol-gel process is a versatile and cost-effective wet-chemical method for fabricating these films, offering excellent control over stoichiometry and chemical homogeneity at a molecular level.[2] Acetate-based precursors, such as titanium(IV) acetate, are often favored due to their stability and ease of handling compared to more moisture-sensitive alkoxides.[2] Titanium(IV) acetate serves as a key titanium source in the synthesis of various perovskite-structured ferroelectric materials, most notably bismuth titanate (Bi₄Ti₃O₁₂).[3][4][5] This document provides detailed protocols and application data for using titanium(IV) acetate in the sol-gel fabrication of ferroelectric thin films.
Key Applications and Materials
Titanium(IV) acetate is primarily used as a precursor in combination with other metal acetates to form complex oxide thin films. A prominent example is the synthesis of Bismuth Titanate (Bi₄Ti₃O₁₂), a lead-free ferroelectric material known for its high Curie temperature and stable performance.[6]
Applicable Materials:
-
Bismuth Titanate (Bi₄Ti₃O₁₂): Synthesized using bismuth acetate and titanium(IV) acetate.[3][5]
-
Lead Zirconate Titanate (PZT): While many PZT syntheses use titanium alkoxides like isopropoxide or butoxide, acetate-based systems can be employed.[7][8][9]
-
Barium Strontium Titanate (BST): Often prepared with barium acetate, strontium acetate, and a titanium precursor.[2][10]
Data Presentation: Ferroelectric Properties
The following table summarizes the ferroelectric properties of thin films synthesized using acetate and mixed acetate/alkoxide sol-gel routes. These values are highly dependent on specific processing conditions such as annealing temperature, film thickness, and substrate type.
| Ferroelectric Material | Key Precursors | Substrate | Annealing Temp. (°C) | Remanent Polarization (Pᵣ) (μC/cm²) | Coercive Field (Eₑ) (kV/cm) | Dielectric Constant (εᵣ) |
| Bi₄Ti₃O₁₂ | Bismuth Acetate, Titanium Acetate | Pt/MgO | 700 | 38 | 98 | N/A |
| BaTiO₃ | Barium Acetate, Titanium Isopropoxide | N/A | 700 | 3.2 | 53 | 370 |
| PZT | Lead(II) Acetate, Zirconium(IV) Butoxide, Titanium(IV) Isopropoxide | Pt/Ti/SiO₂/Si | 650 (RTA) | ~38 | 55 | ~1300 |
| (Ba₀.₈₅Sr₀.₁₅)(Zr₀.₁Ti₀.₉)O₃ (BSZT) | Barium Acetate, Strontium Acetate, Zirconium n-propoxide, Titanium Isopropoxide | Pt/Ti/SiO₂/Si | 650 | 22.25 (Pₛ) | 66.5 | N/A |
| PbTiO₃ | Lead Acetate, Titanium Alkoxide | Pt/Ti/SiO₂/Si | 700 (in air) | 38 | 130 | N/A |
Experimental Protocols
This section outlines a generalized sol-gel protocol for fabricating ferroelectric thin films using an acetate-based precursor system. The example focuses on Bismuth Titanate (Bi₄Ti₃O₁₂), a material for which titanium(IV) acetate is a common precursor.[3][5]
Protocol: Sol-Gel Synthesis of Bismuth Titanate (Bi₄Ti₃O₁₂) Thin Film
3.1.1 Materials and Reagents:
-
Bismuth(III) Acetate (Bi(CH₃COO)₃)
-
Titanium(IV) Acetate (Ti(C₂H₃O₂)₄)[4]
-
Glacial Acetic Acid (CH₃COOH)
-
2-Methoxyethanol (CH₃OCH₂CH₂OH) (Optional solvent/stabilizer)
-
Acetone
-
Isopropanol
-
Deionized (DI) Water
3.1.2 Precursor Solution Preparation (0.1 M):
-
Prepare the bismuth precursor: Dissolve Bismuth(III) acetate in glacial acetic acid with gentle heating and stirring until a clear solution is formed.[3][5]
-
Prepare the titanium precursor: In a separate container, dissolve Titanium(IV) acetate in the same solvent. Note: Some protocols may use chelating agents like acetylacetone to stabilize the titanium precursor and control hydrolysis rates.[9][11]
-
Combine solutions: Slowly add the titanium acetate solution to the bismuth acetate solution while stirring continuously.
-
Stir the final solution at room temperature for several hours to ensure homogeneity. The solution should be clear and stable for several months.[10]
-
Filter the solution through a 0.2 μm syringe filter before use to remove any particulates.
3.1.3 Substrate Cleaning:
-
Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Perform a final dehydration bake on a hot plate at 150°C for 10 minutes immediately before coating.
3.1.4 Thin Film Deposition and Thermal Processing:
-
Spin Coating: Dispense the precursor solution onto the cleaned substrate. Spin coat at 3000 rpm for 30 seconds to achieve a uniform layer.[10]
-
Pyrolysis: Place the coated substrate on a hot plate pre-heated to 350°C for 5-15 minutes.[10][12] This step removes residual solvents and organic compounds.
-
Layer Repetition: Repeat steps 1 and 2 to achieve the desired film thickness. Multiple layers are typically required.[3]
-
Crystallization Annealing: Place the multi-layered film into a pre-heated furnace for the final annealing step.
Visualizations: Workflows and Pathways
Sol-Gel Experimental Workflow
The following diagram illustrates the typical workflow for fabricating ferroelectric thin films using the sol-gel spin-coating method.
Caption: General workflow for sol-gel synthesis of ferroelectric thin films.
Chemical Transformation Pathway
This diagram outlines the chemical transformations from molecular precursors to a crystalline film during the sol-gel process.
Caption: Key chemical stages in the sol-gel process for oxide films.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. ias.ac.in [ias.ac.in]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. Titanium(IV) acetate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave assisted synthesis of bismuth titanate nanosheets and its photocatalytic effects [PeerJ] [peerj.com]
- 7. Studying the Effect of Annealing Temperature and Thickness on Electrical Properties of PZT Films Prepared by Sol-Gel Technique | Scientific.Net [scientific.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Growth of {100}-oriented lead zirconate titanate thin films mediated by a safe solvent - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC04066E [pubs.rsc.org]
- 10. js.vnu.edu.vn [js.vnu.edu.vn]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Preparation of Stable Titanium(IV) Acetate Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Titanium(IV) compounds are pivotal in various scientific fields, including the synthesis of nanomaterials, catalysis, and the development of novel drug delivery systems. However, their application is often hampered by the high reactivity of common precursors, such as titanium alkoxides, towards hydrolysis. Uncontrolled hydrolysis leads to the rapid formation of insoluble titanium oxides, rendering the solutions unstable and unsuitable for many applications.
This document provides a detailed protocol for the preparation of stable titanium(IV) acetate solutions through the in situ modification of titanium(IV) alkoxide precursors with acetic acid. The acetic acid acts as a chelating agent, forming a more stable titanium-acetate complex that effectively controls the rates of hydrolysis and condensation. This method is widely employed in sol-gel processes and other applications requiring a stable, homogeneous source of titanium(IV).
Experimental Protocols
Protocol 1: Preparation of a Stabilized Titanium(IV) Acetate Solution using Titanium(IV) Isopropoxide
This protocol describes the preparation of a stock solution where titanium(IV) isopropoxide is stabilized by chelation with acetic acid in an alcoholic solvent.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Glacial acetic acid
-
1-Butanol (or Ethanol)
-
Anhydrous conditions (glove box or Schlenk line recommended)
-
Dry glassware
Procedure:
-
Solvent Preparation: In a dry flask, prepare a mixture of 1-butanol and glacial acetic acid. A common molar ratio of TTIP to acetic acid to 1-butanol is 1:4:40.[1] For example, to prepare a solution with approximately 0.1 M titanium, mix 40 mL of 1-butanol with the appropriate amount of acetic acid.
-
Precursor Dilution: In a separate dry flask, dilute the titanium(IV) isopropoxide with 1-butanol.
-
Stabilization: Slowly add the diluted titanium(IV) isopropoxide solution to the 1-butanol and acetic acid mixture under vigorous stirring.[1] The addition should be performed dropwise to control the exothermic reaction.
-
Homogenization: Continue stirring the solution for at least 30 minutes at room temperature to ensure complete chelation and formation of the stable titanium-acetate complex.
-
Storage: Store the resulting clear solution under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to moisture.
Data Presentation
The stability of the titanium(IV) acetate solution is critically dependent on the molar ratio of acetic acid to the titanium alkoxide precursor. The following table summarizes the effect of this ratio on the stability of the solution.
| Molar Ratio (Acetic Acid : Titanium Alkoxide) | Observation | Stability | Reference |
| < 1 | Rapid precipitation or gelation upon exposure to ambient moisture. | Low | [2] |
| 1 - 2 | Delayed precipitation; solution may be stable for several hours to a few days under anhydrous conditions. | Moderate | [3][4] |
| > 2 | Solution remains clear and stable for an extended period (weeks to months) when stored under anhydrous conditions. | High | [1][2] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the preparation of a stable titanium(IV) acetate solution.
Chelation and Stabilization Pathway
Caption: Chelation of titanium alkoxide with acetic acid to form a stable complex.
References
Application Notes and Protocols for the Synthesis of Bismuth Titanate Using Titanium(IV) Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bismuth titanate (Bi₄Ti₃O₁₂) utilizing titanium(IV) acetate as a precursor. The methodologies outlined below are primarily based on sol-gel techniques, which offer excellent control over stoichiometry, homogeneity, and particle size.
Introduction
Bismuth titanate (Bi₄Ti₃O₁₂) is a ferroelectric material belonging to the Aurivillius family of layered perovskites. Its high Curie temperature, large spontaneous polarization, and lead-free composition make it a promising candidate for applications in non-volatile memories, high-temperature piezoelectric sensors, and electro-optic devices. The synthesis of high-quality bismuth titanate is crucial for optimizing its functional properties. One effective method involves the use of acetate-based precursors, which can lead to the formation of single-phase perovskite structures at relatively low crystallization temperatures.
The use of titanium(IV) acetate, either directly or formed in situ, is a key aspect of the sol-gel synthesis route. This approach allows for the creation of a homogeneous precursor solution that, upon thermal treatment, yields crystalline bismuth titanate. This document details the necessary protocols, presents relevant data in a structured format, and provides visual workflows for the synthesis process.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Bismuth Titanate Thin Films Using Titanium(IV) Acetate
This protocol is adapted from the synthesis of bismuth titanate thin films using acetate-derived solutions.[1]
1. Precursor Solution Preparation:
-
Bismuth Precursor: Dissolve bismuth acetate in aqueous acetic acid.
-
Titanium Precursor: Prepare a solution of titanium acetate.
-
Mixing: Blend the bismuth acetate solution with the titanium acetate solution to form the final precursor solution.
2. Thin Film Deposition (Spin Coating):
-
Dispense the precursor solution onto a substrate (e.g., silicon wafer, platinum-coated silicon).
-
Spin the substrate at a defined speed (e.g., 3000 rpm) for a specified duration (e.g., 30 seconds) to create a uniform thin film.
3. Drying and Pyrolysis:
-
Dry the coated substrate on a hot plate at a low temperature (e.g., 150°C) to remove residual solvents.
-
Pyrolyze the film at a higher temperature (e.g., 400°C) to decompose the organic precursors.
4. Crystallization (Rapid Thermal Processing - RTP):
-
Subject the pyrolyzed film to rapid thermal processing at a temperature of 700°C to induce crystallization into the single-phase perovskite structure.[1] The initial crystallization temperature can be as low as 500°C.[1]
-
Repeat the deposition, drying, pyrolysis, and crystallization steps to achieve the desired film thickness.
5. Final Annealing:
-
Perform a final annealing step at 700°C to ensure complete crystallization and densification of the film.
Protocol 2: Modified Sol-Gel Synthesis of Bismuth Titanate Powder (In-situ Formation of Titanium Acetate Complex)
This protocol describes a common sol-gel method where a titanium acetate complex is likely formed in situ by reacting a titanium alkoxide with acetic acid.
1. Precursor Solution Preparation:
-
Bismuth Precursor: Dissolve bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in glacial acetic acid with stirring.
-
Titanium Precursor Stabilization: In a separate container, dissolve titanium(IV) isopropoxide or butoxide in a solvent like 2-methoxyethanol or ethanol. Add a stabilizing agent such as acetylacetone or ethanolamine while stirring in a cold bath to control the exothermic reaction.[2]
-
Mixing: Slowly add the stabilized titanium precursor solution to the bismuth precursor solution under constant stirring to form a homogeneous sol.
2. Gelation:
-
Continue stirring the mixed solution at room temperature or slightly elevated temperature (e.g., 60-80°C) until a viscous gel is formed. This may take several hours.
3. Drying:
-
Dry the gel in an oven at a temperature between 100°C and 120°C to remove the solvent, resulting in a solid xerogel.
4. Calcination:
-
Grind the dried xerogel into a fine powder.
-
Calcine the powder in a furnace at temperatures ranging from 600°C to 900°C for a specified duration (e.g., 2 hours) to obtain the crystalline Bi₄Ti₃O₁₂ phase. The optimal temperature for achieving a single orthorhombic phase is often around 700-800°C.
Data Presentation
Table 1: Summary of Synthesis Parameters and Resulting Properties for Bismuth Titanate
| Parameter | Protocol 1 (Thin Film)[1] | Protocol 2 (Powder) |
| Bismuth Precursor | Bismuth Acetate | Bismuth Nitrate Pentahydrate |
| Titanium Precursor | Titanium Acetate | Titanium(IV) Isopropoxide/Butoxide |
| Solvent | Aqueous Acetic Acid | Glacial Acetic Acid, 2-Methoxyethanol |
| Crystallization Temp. | 700°C (RTP) | 600°C - 900°C (Furnace) |
| Resulting Morphology | Dense, smooth, crack-free film | Agglomerated nanoparticles |
| Grain/Particle Size | 20 nm to 400 nm | 100-300 nm (after calcination at 900°C) |
| Crystalline Phase | Single-phase perovskite | Orthorhombic Bi₄Ti₃O₁₂ (at ≥ 700°C) |
Table 2: Electrical Properties of an 800 nm Bismuth Titanate Thin Film[1]
| Property | Value |
| Substrate | Pt coated MgO |
| Crystallization Temperature | 700°C |
| Remanent Polarization (Pᵣ) | 38 µC/cm² |
| Coercive Field (Eₑ) | 98 kV/cm |
Visualizations
Experimental Workflows
Caption: Sol-Gel Thin Film Synthesis Workflow.
Caption: Sol-Gel Powder Synthesis Workflow.
Characterization
The synthesized bismuth titanate should be characterized to confirm its phase, morphology, and properties. Common techniques include:
-
X-ray Diffraction (XRD): To verify the formation of the single-phase orthorhombic Bi₄Ti₃O₁₂ structure and determine crystallite size.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the surface morphology, grain size, and microstructure of the thin films or powders.[1]
-
Ellipsometry and Waveguide Refractometry: To determine the thickness and refractive index of thin films.[1]
-
Ferroelectric Hysteresis Measurement: To evaluate the remanent polarization and coercive field of the material.
-
Dielectric Spectroscopy: To measure the dielectric constant and loss tangent as a function of frequency.
Safety Precautions
-
Handle all chemicals, especially organic solvents and metal precursors, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exercise caution when working with high-temperature furnaces and rapid thermal processing equipment.
These protocols and notes provide a comprehensive guide for the synthesis of bismuth titanate using titanium(IV) acetate. Researchers can adapt these methods to suit their specific experimental requirements and characterization needs.
References
Application Notes and Protocols: Titanium(IV) Acetate in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of titanium(IV) acetate as a precursor for the synthesis of titanium dioxide (TiO₂) photocatalysts. These materials are highly effective in the degradation of organic pollutants, a critical concern in environmental remediation and pharmaceutical wastewater treatment.
Application Note 1: Synthesis of TiO₂ Nanoparticles from Titanium(IV) Acetate
Titanium(IV) acetate is a versatile precursor for producing high-purity titanium dioxide (TiO₂) nanomaterials through methods like sol-gel synthesis and thermal oxidation.[1] The sol-gel process is particularly advantageous as it allows for precise control over the final product's morphology, particle size, and crystalline phase (e.g., anatase, rutile), which are critical factors influencing photocatalytic activity.[2][3][4] The properties of the resulting TiO₂ can be tailored by adjusting synthesis conditions, such as pH and the choice of acid catalyst.[2]
Experimental Protocol: Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol is adapted from methodologies for synthesizing TiO₂ nanoparticles using a titanium precursor in an acid-catalyzed sol-gel process.[2]
Materials:
-
Titanium(IV) acetate (precursor)
-
Ethanol (absolute, C₂H₅OH)
-
Deionized Water
-
Acid Catalyst (e.g., Acetic Acid, Hydrochloric Acid, or Nitric Acid)
-
Magnetic stirrer and stir bar
-
Beakers
-
Pipettes
-
Drying oven
-
Muffle furnace
Procedure:
-
Solution Preparation: In a beaker, prepare a solution by mixing 23.5 mL of absolute ethanol with 0.9 mL of deionized water.
-
Catalyst Addition: Add the chosen acid catalyst (e.g., acetic acid) to the ethanol-water solution until the pH is adjusted to approximately 4.
-
Precursor Addition: While stirring the solution vigorously with a magnetic stirrer, add 2.35 mL of titanium(IV) acetate dropwise. The slow addition is crucial to control the hydrolysis and condensation reactions.
-
Sol Formation: Continue stirring the mixture at room temperature for 30 minutes to form a homogenous sol.
-
Gelation and Aging: Allow the sol to age at room temperature for a period of 24-48 hours, during which it will form a rigid gel.
-
Drying: Place the gel in a drying oven at 80-100°C for several hours until all the solvent has evaporated, resulting in a xerogel.
-
Calcination: Calcine the dried powder in a muffle furnace at a specified temperature, typically between 450°C and 550°C, for 1-2 hours.[2] This step removes residual organics and induces crystallization of the TiO₂ nanoparticles, primarily in the highly photoactive anatase phase.
-
Characterization: The synthesized TiO₂ nanoparticles can be characterized using X-Ray Diffraction (XRD) to identify the crystalline phase and scanning electron microscopy (SEM) to examine surface morphology and particle size.[2]
Application Note 2: Photocatalytic Degradation of Organic Pollutants
TiO₂ is a highly effective semiconductor photocatalyst due to its chemical stability, low cost, and non-toxicity.[2][5] When irradiated with photons of energy greater than its band gap (e.g., UV light for anatase TiO₂), electron-hole pairs are generated.[1][5] These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (•O₂⁻). These ROS are powerful oxidizing agents that can mineralize a wide range of organic pollutants, including dyes, phenols, and pharmaceuticals, into less harmful substances like CO₂ and H₂O.[6][7][8][9]
Quantitative Data on Photocatalytic Performance
The efficiency of TiO₂-based photocatalysts derived from titanium precursors has been demonstrated in various studies. The table below summarizes key performance data.
| Catalyst System | Target Pollutant | Degradation Efficiency (%) | Irradiation Time (min) | Reference |
| TiO₂ (from TTIP + HCl) | Methylene Blue | 98.1% | 90 | [2] |
| Ti-Si Oxide Composite | 2,3,7,8-TCDF | 98-99% | 70 | [5] |
| TiO₂-X Nanocomposite | Methylene Blue | 88.7% | Not Specified | [9] |
| TiO₂-X Nanocomposite | Rhodamine B | 85.4% | Not Specified | [9] |
| TiO₂-X Nanocomposite | Phenol | 83.2% | Not Specified | [9] |
Experimental Protocol: Methylene Blue Degradation Test
This protocol outlines a standard procedure to evaluate the photocatalytic activity of synthesized TiO₂ nanoparticles using the degradation of methylene blue (MB) dye as a model reaction.[2]
Materials & Equipment:
-
Synthesized TiO₂ nanoparticles
-
Methylene Blue (MB)
-
Deionized water
-
UV lamp (e.g., 125 W with a primary wavelength of 365 nm)[2]
-
Beaker or reaction vessel
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Catalyst Suspension: Prepare a suspension by adding a specific amount of the synthesized TiO₂ powder to an aqueous solution of MB. A typical concentration is 100 mg of TiO₂ in 20 mL of a 20 mg/L MB solution.[2]
-
Adsorption-Desorption Equilibrium: Before illumination, stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the MB molecules.
-
Photocatalytic Reaction: Place the reaction vessel under the UV lamp and begin irradiation while continuously stirring the suspension.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw an aliquot of the suspension.
-
Sample Preparation: Centrifuge the collected samples to separate the TiO₂ nanoparticles from the solution.
-
Concentration Measurement: Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (approx. 664 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: The degradation efficiency can be calculated using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of MB (after equilibration in the dark) and Cₜ is the concentration at time 't'. The complete removal of the blue color from the solution indicates successful degradation of the MB dye.[2]
References
- 1. Titanium(4+) acetate | 13057-42-6 | Benchchem [benchchem.com]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. Methods of Titanium Dioxide Synthesis (Review) | Physics and Chemistry of Solid State [journals.pnu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pen.ius.edu.ba [pen.ius.edu.ba]
Application Notes and Protocols for the Preparation of Porous TiO2 Aerogels from Titanium(IV) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO2) aerogels are a class of highly porous, low-density nanomaterials with extensive surface areas and tunable pore structures. These unique properties make them promising candidates for a variety of applications, including catalysis, photocatalysis, and importantly, as carriers for drug delivery systems. The high surface area allows for significant drug loading, while the porous network can be tailored to control the release kinetics of therapeutic agents. This document provides detailed application notes and experimental protocols for the preparation of porous TiO2 aerogels using titanium(IV) acetate as a precursor, with a focus on their potential application in drug delivery. While specific data for titanium(IV) acetate-derived aerogels are limited in publicly available literature, the provided protocols are based on established sol-gel chemistry principles for titanium alkoxides and can be adapted accordingly.
Applications in Drug Development
Porous TiO2 aerogels offer several advantages as drug delivery vehicles:
-
High Drug Loading Capacity: The large surface area and pore volume of TiO2 aerogels allow for the encapsulation of a significant amount of active pharmaceutical ingredients (APIs).
-
Controlled Release: The interconnected porous network can be engineered to control the diffusion rate of the loaded drug, enabling sustained and targeted release profiles.
-
Biocompatibility: Titanium dioxide is generally considered biocompatible and has been used in various biomedical applications.[1]
-
Protection of Therapeutic Agents: The rigid, porous matrix can protect sensitive drug molecules from degradation in biological environments.
-
Targeted Delivery: The surface of TiO2 aerogels can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[2]
Data Presentation
The following tables summarize typical physical properties of TiO2 aerogels prepared via sol-gel synthesis using different titanium precursors for comparative purposes. It is anticipated that TiO2 aerogels prepared from titanium(IV) acetate will exhibit properties within these ranges, depending on the precise synthesis conditions.
Table 1: Physical Properties of TiO2 Aerogels Prepared from Different Precursors
| Precursor | Drying Method | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| Titanium(IV) Isopropoxide | Subcritical | 200 - 400 | 0.5 - 1.5 | 5 - 15 |
| Tetrabutylorthotitanate | Subcritical | 150 - 350 | 0.4 - 1.2 | 6 - 20 |
| Titanium(IV) Isopropoxide | Supercritical | 400 - 700 | 1.0 - 2.5 | 10 - 25 |
| Tetrabutylorthotitanate | Supercritical | 300 - 600 | 0.8 - 2.0 | 12 - 30 |
Data compiled from multiple sources for comparative analysis.[3][4][5][6][7]
Table 2: Doxorubicin Loading and Release from Porous TiO2 Nanostructures
| TiO2 Nanostructure | Drug Loading Capacity (%) | Release Profile | Key Findings |
| Fe3O4-TiO2 Nanoparticles | 43% | pH-sensitive | Enhanced cytotoxicity upon UV irradiation.[8] |
| TiO2 Nanotubes | Not specified | Sustained release over 48h | PEG coating can retard the initial burst release.[9] |
This table provides data on doxorubicin delivery using different TiO2 nanostructures to illustrate the potential of TiO2-based systems.[8][9]
Experimental Protocols
Protocol 1: Synthesis of Porous TiO2 Aerogels from Titanium(IV) Acetate
This protocol describes a sol-gel method for the preparation of TiO2 aerogels using titanium(IV) acetate as the precursor, followed by supercritical drying.
Materials:
-
Titanium(IV) acetate
-
Ethanol (absolute)
-
Nitric acid (HNO3, concentrated)
-
Deionized water
-
Liquid carbon dioxide (for supercritical drying)
Equipment:
-
Glass beakers and flasks
-
Magnetic stirrer and stir bars
-
Syringes
-
Molds (e.g., polypropylene vials)
-
Supercritical dryer
Procedure:
-
Sol Preparation: a. In a glass beaker, dissolve a specific molar ratio of titanium(IV) acetate in absolute ethanol under vigorous stirring. A typical starting point is a 1:20 molar ratio of titanium precursor to ethanol. b. In a separate beaker, prepare a solution of ethanol, deionized water, and nitric acid. The molar ratio of titanium precursor:water:nitric acid can be optimized, with a starting point of 1:4:0.1 being a reasonable estimate. c. Slowly add the acidic water/ethanol solution to the titanium(IV) acetate solution under continuous stirring. The addition should be dropwise to control the hydrolysis and condensation reactions.
-
Gelation: a. After complete mixing, pour the sol into suitable molds. b. Seal the molds and allow the sol to age at room temperature until a rigid gel is formed. Gelation time can vary from a few minutes to several hours depending on the specific concentrations.
-
Aging: a. Once gelled, the wet gels should be aged in a sealed container in an ethanol bath for 2-3 days. This step strengthens the gel network.[10]
-
Solvent Exchange: a. Carefully remove the aged gels from the molds and place them in a bath of fresh absolute ethanol. b. Exchange the solvent every 8-12 hours for 3-4 days to ensure complete removal of water and residual reactants.
-
Supercritical Drying: a. Place the solvent-exchanged gels into the chamber of a supercritical dryer. b. Pressurize the chamber with liquid CO2 and heat to a supercritical temperature and pressure (e.g., 40°C and 120 bar). c. Slowly vent the CO2 to bring the chamber back to ambient pressure, leaving behind the dry, porous TiO2 aerogel.[11]
Protocol 2: Characterization of TiO2 Aerogels
1. Brunauer-Emmett-Teller (BET) Analysis:
-
Purpose: To determine the specific surface area, pore volume, and pore size distribution.
-
Procedure: a. Degas a sample of the TiO2 aerogel under vacuum at an elevated temperature (e.g., 150°C) for several hours to remove adsorbed moisture and gases. b. Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosity analyzer. c. Calculate the specific surface area using the BET equation from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3. d. Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1. e. Calculate the pore size distribution using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm.
2. X-ray Diffraction (XRD):
-
Purpose: To determine the crystalline phase (anatase, rutile, or brookite) of the TiO2.
-
Procedure: a. Grind the TiO2 aerogel into a fine powder. b. Mount the powder on a sample holder. c. Collect the XRD pattern using a diffractometer with Cu Kα radiation. d. Identify the crystalline phases by comparing the diffraction peaks with standard JCPDS files.
3. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology and porous network of the aerogel.
-
Procedure: a. For SEM, mount a small piece of the aerogel on a stub and coat it with a conductive material (e.g., gold or carbon). b. For TEM, disperse a small amount of the ground aerogel in a solvent, drop-cast onto a TEM grid, and allow the solvent to evaporate. c. Image the samples using the respective microscopes to observe the microstructure.
Protocol 3: Doxorubicin Loading and In Vitro Release Study
1. Doxorubicin Loading:
-
Procedure: a. Prepare a stock solution of doxorubicin (e.g., 1 mg/mL) in a suitable solvent (e.g., phosphate-buffered saline, PBS). b. Immerse a known weight of the TiO2 aerogel in the doxorubicin solution. c. Gently agitate the mixture at room temperature for 24-48 hours to allow for drug diffusion and adsorption into the porous network. d. After loading, centrifuge the sample, and collect the supernatant. e. Wash the loaded aerogel with fresh PBS to remove any surface-adsorbed drug. f. Determine the amount of loaded doxorubicin by measuring the difference in the drug concentration in the supernatant before and after loading using a UV-Vis spectrophotometer at the characteristic wavelength of doxorubicin (around 480 nm).
2. In Vitro Release Study:
-
Procedure: a. Place the doxorubicin-loaded TiO2 aerogel in a known volume of release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or at a lower pH to simulate the tumor microenvironment). b. Maintain the system at 37°C with gentle shaking. c. At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions. d. Quantify the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer or fluorescence spectroscopy. e. Plot the cumulative percentage of drug released as a function of time.
Mandatory Visualizations
Caption: Workflow for TiO2 aerogel synthesis.
Caption: Workflow for drug delivery studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Precursor Nature and Sol-Gel Synthesis Conditions on TiO2 Aerogel’s Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of precursor nature and sol-gel synthesis conditions on TiO2 aerogel's structure [epubl.ktu.edu]
- 4. The Influence of the Precursor's Nature and Drying Conditions on the Structure, Morphology, and Thermal Properties of TiO2 Aerogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. [Preparation of doxorubicin-loaded Fe3O4-TiO2 nanoparticles and evaluation of chemo-photodynamic therapy in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Encapsulation and Release of Doxorubicin from TiO2 Nanotubes: Experiment, Density Functional Theory Calculations, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of Monolithic TiO2 Aerogels With Relatively Low Shrinkage and Improved Formability Assisted by CTAB [frontiersin.org]
- 10. core.ac.uk [core.ac.uk]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrospinning of Titania Nanofibers using Titanium(IV) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrospinning is a versatile and cost-effective fiber fabrication technique that utilizes electrostatic forces to produce polymer and ceramic nanofibers with diameters ranging from nanometers to a few micrometers.[1][2] These nanofibers exhibit a high surface-area-to-volume ratio, high porosity, and interconnected porous structure, making them ideal candidates for a wide range of applications, including in the biomedical field.[1][3] Titania (TiO2) nanofibers, in particular, have garnered significant attention due to their excellent biocompatibility, chemical stability, and photocatalytic activity.[4]
This document provides detailed protocols for the preparation of titania nanofibers using titanium(IV) acetate as a precursor via the electrospinning technique. Titanium(IV) acetate serves as a source of titanium that, upon calcination, is converted into crystalline titania. Polyvinylpyrrolidone (PVP) is commonly used as a carrier polymer to facilitate the electrospinning process.[4] The resulting titania nanofibers have promising applications in drug delivery, tissue engineering, and as antimicrobial agents.[5][6][7]
Experimental Protocols
Preparation of the Electrospinning Solution
A stable and homogeneous precursor solution is critical for successful electrospinning. The following protocol outlines the preparation of a titania precursor solution using titanium(IV) acetate.
Materials:
-
Titanium(IV) acetate (Ti(CH₃COO)₄)
-
Polyvinylpyrrolidone (PVP, Mw ≈ 1,300,000 g/mol )
-
Absolute Ethanol
-
Acetic Acid (Glacial)
Protocol:
-
PVP Solution Preparation: In a sealed container, dissolve a specific weight percentage of PVP in absolute ethanol. Stir the mixture vigorously using a magnetic stirrer for several hours at room temperature until the PVP is completely dissolved and a homogeneous solution is formed.
-
Titanium Precursor Solution Preparation: In a separate container, dissolve titanium(IV) acetate in a mixture of absolute ethanol and acetic acid. The acetic acid helps to stabilize the titanium precursor and prevent premature gelation.[8] Stir the solution until the titanium(IV) acetate is fully dissolved.
-
Mixing: Slowly add the titanium precursor solution to the PVP solution under continuous stirring.
-
Homogenization: Continue stirring the final mixture for at least 2-3 hours to ensure a homogeneous solution suitable for electrospinning. The final solution should be clear and slightly viscous.
Electrospinning Process
The electrospinning setup consists of a high-voltage power supply, a syringe pump, a syringe with a metallic needle, and a grounded collector.
Apparatus:
-
High-voltage power supply (0-30 kV)
-
Syringe pump
-
Plastic syringe (e.g., 10 mL)
-
Stainless steel needle (e.g., 21-gauge)
-
Grounded collector (e.g., aluminum foil-wrapped plate or rotating mandrel)
Protocol:
-
Setup: Load the prepared electrospinning solution into the syringe and mount it on the syringe pump. Attach the needle to the syringe. Position the collector at a fixed distance from the needle tip.
-
Electrical Connection: Connect the positive electrode of the high-voltage power supply to the metallic needle and the negative electrode to the grounded collector.
-
Initiation: Set the desired flow rate on the syringe pump and apply a high voltage. At a critical voltage, a jet of the polymer solution will be ejected from the needle tip towards the collector.
-
Fiber Deposition: As the jet travels towards the collector, the solvent evaporates, and a non-woven mat of composite nanofibers is deposited on the collector.[1]
-
Drying: After the desired deposition time, carefully remove the nanofiber mat from the collector and dry it in a vacuum oven at a low temperature (e.g., 60-80 °C) for several hours to remove any residual solvent.
Post-Processing: Calcination
Calcination is a crucial step to remove the organic polymer (PVP) and to crystallize the amorphous titania into the desired phase (anatase or rutile).[9][10]
Apparatus:
-
Muffle furnace
Protocol:
-
Heating: Place the dried composite nanofiber mat in a ceramic crucible and transfer it to a muffle furnace.
-
Calcination: Heat the sample in air to a target temperature (typically between 450 °C and 900 °C) at a controlled heating rate (e.g., 2-5 °C/min).[4]
-
Dwelling: Hold the sample at the target temperature for a specific duration (e.g., 1-3 hours) to ensure complete removal of the polymer and crystallization of titania.[11]
-
Cooling: Allow the furnace to cool down slowly to room temperature to prevent thermal shock and cracking of the ceramic nanofibers. The resulting material will be a mat of pure titania nanofibers.
Data Presentation
The properties of the electrospun titania nanofibers are highly dependent on the solution and process parameters. The following tables summarize the typical ranges for these parameters and their effects on the final nanofiber morphology.
Table 1: Solution and Electrospinning Parameters.
| Parameter | Typical Range | Effect on Nanofiber Diameter |
| Solution Parameters | ||
| Polymer (PVP) Concentration (wt%) | 5 - 15 | Increasing concentration generally leads to larger fiber diameters due to increased solution viscosity. |
| Ti Precursor Concentration (wt%) | 5 - 20 | Higher precursor concentration can lead to increased fiber diameter. |
| Solvent Composition | Varies | The volatility and conductivity of the solvent affect the evaporation rate and charge density on the jet, influencing fiber morphology. |
| Process Parameters | ||
| Applied Voltage (kV) | 10 - 25 | Higher voltage can lead to increased electrostatic repulsion, resulting in smaller fiber diameters.[12] However, it can also increase the jet velocity, potentially leading to larger diameters. |
| Flow Rate (mL/h) | 0.1 - 2.0 | Higher flow rates generally result in larger fiber diameters as more solution is ejected.[11] |
| Tip-to-Collector Distance (cm) | 10 - 20 | A longer distance allows for more solvent evaporation and stretching of the jet, typically resulting in smaller fiber diameters. |
Table 2: Calcination Parameters and Their Effects.
| Parameter | Typical Range | Effect on Nanofiber Properties |
| Calcination Temperature (°C) | 450 - 900 | Determines the crystalline phase of TiO2. Lower temperatures (e.g., 450-600 °C) favor the anatase phase, while higher temperatures promote the formation of the rutile phase.[4] |
| Heating Rate (°C/min) | 2 - 10 | A slower heating rate can lead to more uniform and continuous nanofibers. |
| Dwell Time (h) | 1 - 3 | Longer dwell times can promote grain growth within the nanofibers. |
| Atmosphere | Air | Calcination in air is standard for removing the polymer and oxidizing the precursor. |
Mandatory Visualizations
Experimental Workflow
References
- 1. Nanofibers and their applications in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. imim.pl [imim.pl]
- 4. researchgate.net [researchgate.net]
- 5. Electrospun Nano-Fibers for Biomedical and Tissue Engineering Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrospun Nanofibers for Tissue Engineering with Drug Loading and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Fabrication of titania nanofibers by electrospinning : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 11. Effects of Electrospinning Parameters on the Microstructure of PVP/TiO2 Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Titanium(IV) Acetate in Dye Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(IV) acetate, also known as titanium tetraacetate, is a coordination complex with the formula Ti(C₂H₃O₂)₄.[1] While less common in contemporary dye production than other titanium-based mordants like titanium oxalate, historical and analogous chemical data suggest its utility as a mordant. Mordants are essential in dyeing, acting as a bridge between the dye molecule and the textile fiber, thereby enhancing the dye's uptake, improving color fastness, and influencing the final shade.[2][3] Titanium compounds, in particular, are known for their ability to produce unique color palettes and improve the lightfastness of natural dyes.[4]
This document provides detailed application notes and protocols for the use of titanium(IV) acetate as a mordant in dye production, drawing upon data from related titanium compounds and established mordanting practices.
Overview of Titanium Mordants
Titanium-based mordants offer several advantages in textile dyeing:
-
Unique Color Gamut: They are particularly effective in producing orange and yellow shades when used with tannins and certain natural dyes.[2][4]
-
Enhanced Lightfastness: Titanium mordants can increase the lightfastness of dyed textiles.[4]
-
Versatility: They can be used on both protein (e.g., wool, silk) and cellulose (e.g., cotton) fibers.[4][5]
While titanium oxalate is more commonly cited in modern dyeing literature, titanium(IV) acetate can be considered a substitute for antimony potassium tartrate in producing red and brown dyes.[1]
Quantitative Data on Mordant Performance
Direct quantitative data for titanium(IV) acetate is limited in publicly available research. However, data for the closely related titanium oxalate provides a strong indication of the expected performance. The following table summarizes typical concentrations and their effects.
| Mordant | Fiber Type | Recommended Concentration (% Weight of Fiber - WOF) | Expected Outcome | Reference |
| Titanium Oxalate | Protein (Wool, Silk) | 5 - 15% | Yields orange shades with tannins and yellow dyes; improves lightfastness. | [4] |
| Titanium Oxalate | Cellulose (Cotton) | 5 - 15% | Similar to protein fibers, produces distinct orange hues with tannin-rich dyes. | [4] |
| Titanium(IV) Acetate | General | Not specified in literature | Historically used as a substitute for antimony potassium tartrate for red and brown dyes. | [1] |
Experimental Protocols
The following protocols are adapted from standard mordanting procedures and can be used as a starting point for working with titanium(IV) acetate. Note: As with any chemical process, it is crucial to conduct small-scale trials to determine the optimal parameters for your specific dye, fiber, and desired outcome.
Safety Precautions
Always handle titanium(IV) acetate and other chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Pre-mordanting Protocol (for Protein and Cellulose Fibers)
This method involves treating the fibers with the mordant before dyeing.
Materials:
-
Textile fibers (wool, silk, cotton, etc.)
-
Titanium(IV) acetate
-
Large non-reactive pot (stainless steel or enamel)
-
Stirring rod
-
Heat source
-
Water
Procedure:
-
Scour the fibers: Wash the fibers thoroughly to remove any oils, dirt, or sizing.
-
Weigh the dry fibers: This will be your "Weight of Fiber" (WOF) for calculating the amount of mordant needed.
-
Calculate and dissolve the mordant: Based on preliminary tests (starting with a range of 5-10% WOF), weigh the required amount of titanium(IV) acetate. In a separate container, dissolve it in a small amount of hot water.
-
Prepare the mordant bath: Fill the pot with enough warm water to allow the fibers to move freely. Add the dissolved mordant solution and stir well.
-
Introduce the fibers: Add the scoured, wet fibers to the mordant bath.
-
Heat the bath: Slowly heat the mordant bath to 80-90°C (176-194°F). Maintain this temperature for 45-60 minutes, stirring gently to ensure even mordanting.
-
Cool and rinse: Allow the fibers to cool in the mordant bath. Once cool, remove the fibers and rinse them thoroughly in clean water.
-
Dyeing: The mordanted fibers are now ready for dyeing.
Post-mordanting Protocol
This method involves applying the mordant after the initial dyeing process. This can modify the final color.
Procedure:
-
Dye the fibers: Dye the unscoured fibers with your chosen dye according to the dye's specific instructions.
-
Prepare the mordant bath: Follow steps 3 and 4 from the pre-mordanting protocol.
-
Introduce the dyed fibers: Add the wet, dyed fibers to the mordant bath.
-
Heat and hold: Heat the bath to 80-90°C and maintain for 30-45 minutes, stirring gently.
-
Cool and rinse: Allow the fibers to cool in the bath, then remove and rinse thoroughly.
Visualizing the Mordanting Process and Workflow
Chemical Interaction Pathway
The mordant acts as a Lewis acid, forming a coordination complex with both the fiber and the dye. The titanium(IV) ion can form bonds with hydroxyl groups in cellulose or amino and carboxyl groups in protein fibers, and also with functional groups (like hydroxyl or carboxyl) on the dye molecule.
Caption: Chemical interaction pathway of a titanium mordant.
Experimental Workflow: Pre-mordanting
The following diagram outlines the key steps in the pre-mordanting process.
Caption: Experimental workflow for pre-mordanting fibers.
Conclusion
Titanium(IV) acetate holds potential as a mordant in specialized dyeing applications, particularly for achieving specific color outcomes with natural dyes. While quantitative data is more readily available for the related compound titanium oxalate, the protocols and principles outlined in this document provide a solid foundation for researchers and scientists to explore the use of titanium(IV) acetate. Further empirical studies are encouraged to establish precise quantitative data on its performance regarding color fastness, dye uptake, and optimal application conditions for various fiber and dye combinations.
References
Troubleshooting & Optimization
Technical Support Center: Controlling the Hydrolysis Rate of Titanium(IV) Acetate
This technical support guide is designed for researchers, scientists, and drug development professionals working with titanium(IV) acetate. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you effectively control its hydrolysis rate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is titanium(IV) acetate hydrolysis and why is it crucial to control?
A1: Titanium(IV) acetate is a precursor material that reacts with water in a process called hydrolysis. This reaction, followed by condensation, forms Ti-O-Ti (titanoxane) linkages, which are the building blocks for titanium dioxide (TiO₂) materials.[1] Controlling the rate of this hydrolysis is critical because it dictates the structure, particle size, and overall properties of the final TiO₂ material, which is essential for applications ranging from photocatalysis to drug delivery.[1]
Q2: What are the primary factors that influence the hydrolysis rate?
A2: The main factors influencing the hydrolysis rate of titanium(IV) acetate are:
-
Water Concentration: The amount of water available for the reaction.
-
Temperature: Higher temperatures generally increase the reaction rate.
-
pH of the Solution: The acidity or alkalinity of the reaction medium can catalyze or inhibit the reaction.[2][3]
-
Presence of Stabilizers/Chelating Agents: These chemicals can modify the titanium precursor to control its reactivity.[1][4]
-
Solvent Type: The solvent used can affect the solubility and reactivity of the precursor.
Q3: How can I slow down the hydrolysis of titanium(IV) acetate?
A3: To slow down the hydrolysis rate, you can:
-
Use a Chelating Agent: The acetate ligand itself is a chelating agent, which makes titanium(IV) acetate less reactive than other titanium alkoxides like titanium isopropoxide.[1] Adding excess acetic acid can further stabilize the precursor.[4]
-
Lower the Temperature: Conducting the reaction at a reduced temperature will decrease the kinetic rate of the hydrolysis reaction.
-
Control Water Addition: Introduce water slowly and in a controlled manner to the titanium precursor solution.
-
Adjust the pH: In some cases, a lower pH (acidic conditions) can stabilize the precursor against rapid hydrolysis.[3]
Q4: What are the signs of uncontrolled, rapid hydrolysis?
A4: Uncontrolled hydrolysis is typically characterized by the immediate formation of a dense, white precipitate (titanium dioxide or hydrated titanium oxides) as soon as the titanium(IV) acetate solution comes into contact with water or even atmospheric moisture. This often results in non-uniform particles and poor material quality.
Q5: What is the role of the acetate ligand in controlling hydrolysis?
A5: The acetate ligand is a bidentate chelating agent, meaning it binds to the titanium center through two oxygen atoms.[1][4] This chelation stabilizes the titanium precursor, making it less susceptible to nucleophilic attack by water.[1] This moderation of reactivity is key to controlling the subsequent hydrolysis and condensation steps, allowing for the formation of stable sols of nanoparticles.[1][4]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Immediate formation of a white precipitate upon water addition. | Rapid, uncontrolled hydrolysis and condensation. | • Lower the reaction temperature.• Add water dropwise or as a solution in a co-solvent (e.g., ethanol).• Increase the concentration of a stabilizing agent like acetic acid.[4]• Vigorously stir the solution during water addition. |
| Inconsistent results and poor reproducibility between batches. | • Variation in precursor quality or age.• Uncontrolled exposure to atmospheric moisture.• Fluctuations in ambient temperature.• Inconsistent stirring rates. | • Use fresh, high-purity titanium(IV) acetate for each experiment.• Perform the experiment under an inert atmosphere (e.g., in a glovebox).• Use a temperature-controlled reaction vessel.• Standardize the stirring speed and method of reagent addition. |
| Formation of large, agglomerated particles instead of a stable sol. | The condensation rate is significantly faster than the hydrolysis rate. | • Adjust the pH of the solution. Lower acidity can promote the formation of the anatase phase and smaller crystallite sizes.[3]• Use a different solvent system to better disperse the forming nanoparticles.• Add a surfactant or capping agent to prevent particle agglomeration. |
| The final material has an unexpected crystalline phase (e.g., rutile instead of anatase). | The pH of the reaction medium was not optimal for the desired phase. | • High acidity (pH ~1) tends to favor the formation of the rutile phase, while lower acidity (pH > 3) favors the anatase phase.[2][3][5]• Carefully control the pH throughout the synthesis process. |
Quantitative Data Summary
The precise kinetic data for titanium(IV) acetate hydrolysis can be complex to determine and is highly dependent on specific experimental conditions. However, the following table summarizes the general effects of key parameters on the hydrolysis rate.
| Parameter | Effect on Hydrolysis Rate | Influence on Final Product | Typical Conditions |
| Temperature | Rate increases with increasing temperature. | Higher temperatures can lead to larger crystallite sizes and may influence the crystalline phase. | 0°C to 80°C |
| pH | Complex relationship; both acidic and basic conditions can catalyze hydrolysis. | Strongly influences the crystalline phase (anatase vs. rutile) and particle morphology.[2][3][6] | pH 1 to 9 |
| Water-to-Titanium Molar Ratio (R) | Higher R-values lead to faster hydrolysis and condensation rates. | Affects particle size, degree of condensation, and gelation time. | R = 1 to 100 |
| Stabilizer (e.g., Acetic Acid) Concentration | Increased concentration of chelating agents decreases the hydrolysis rate.[4] | Leads to smaller, more uniform nanoparticles and can prevent precipitation. | Molar ratio of stabilizer to titanium precursor from 1:1 to 10:1 |
Experimental Protocols
Protocol: Controlled Synthesis of TiO₂ Nanoparticles via Sol-Gel Method
This protocol describes a general method for synthesizing titanium dioxide nanoparticles with a controlled size by managing the hydrolysis rate of titanium(IV) acetate.
1. Materials:
-
Titanium(IV) acetate
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (as a stabilizer)
-
Deionized Water
2. Experimental Workflow:
Caption: Experimental workflow for the controlled synthesis of TiO₂ nanoparticles.
3. Detailed Procedure:
-
Preparation of the Titanium Precursor Solution:
-
In a clean, dry flask, dissolve a specific amount of titanium(IV) acetate in absolute ethanol.
-
To this solution, add a molar excess of glacial acetic acid (e.g., a 2:1 molar ratio of acetic acid to titanium).
-
Stir this solution for at least 30 minutes at room temperature to ensure complete chelation and stabilization of the titanium precursor.[1][4]
-
-
Hydrolysis:
-
In a separate beaker, prepare a solution of deionized water in absolute ethanol. The amount of water will determine the hydrolysis ratio.
-
Using a burette or syringe pump, add the water/ethanol solution dropwise to the stirring titanium precursor solution. A slow addition rate is crucial for controlling the hydrolysis.
-
Maintain vigorous stirring throughout the addition to ensure rapid mixing and prevent localized high concentrations of water, which can lead to precipitation.
-
-
Aging and Gelation:
-
Once the water addition is complete, seal the flask to prevent solvent evaporation.
-
Allow the resulting sol to age at room temperature for a set period (e.g., 24 hours). During this time, condensation reactions will continue, leading to the formation of a gel network.
-
-
Drying and Calcination:
-
Dry the gel in an oven at a moderate temperature (e.g., 80-100°C) to remove the solvent and residual organic compounds.
-
To obtain crystalline TiO₂, the dried powder is typically calcined in a furnace at a higher temperature (e.g., 400-500°C). The final temperature will influence the crystalline phase (anatase or rutile) and crystallite size.
-
Visualization of Hydrolysis Control
The following diagram illustrates the chemical principle of using a chelating agent to control the hydrolysis of a titanium precursor.
Caption: Mechanism of controlled vs. uncontrolled hydrolysis of a titanium precursor.
References
Technical Support Center: Optimizing Annealing Temperature for TiO2 Films from Titanium(IV) Acetate
Welcome to the technical support center for the synthesis and optimization of titanium dioxide (TiO₂) films from titanium(IV) acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.
Experimental Protocols
A detailed methodology for the preparation and annealing of TiO₂ films using a sol-gel method with titanium(IV) acetate as the precursor is provided below.
Detailed Methodology for TiO₂ Film Synthesis and Annealing
1. Sol Preparation (Titanium(IV) Acetate Precursor)
-
Question: What is a reliable protocol for preparing a stable TiO₂ sol from titanium(IV) acetate?
-
Answer:
-
Precursor Solution: Begin by dissolving titanium(IV) acetate in a suitable alcohol solvent, such as ethanol or 2-methoxyethanol. The molar ratio of solvent to precursor can vary, but a common starting point is in the range of 20:1 to 40:1.
-
Stabilizer Addition: To control the hydrolysis and prevent premature precipitation, a chelating agent is crucial. Acetic acid is an excellent choice as it also serves as a solvent and helps to form a stable complex with the titanium precursor. A typical molar ratio of acetic acid to titanium(IV) acetate is between 2:1 and 10:1.
-
Hydrolysis: After stirring the precursor and stabilizer solution until homogeneous, controlled hydrolysis is initiated by the dropwise addition of a water/alcohol solution. The molar ratio of water to the titanium precursor is a critical parameter and should be carefully controlled, typically ranging from 1:1 to 4:1.
-
Aging: The resulting sol should be stirred for a period of 1 to 24 hours at room temperature to allow for the completion of the hydrolysis and condensation reactions. A stable, clear, and transparent sol is indicative of a successful preparation.
-
2. Film Deposition (Spin Coating)
-
Question: How should the TiO₂ sol be deposited onto a substrate?
-
Answer:
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass, silicon wafer, or FTO-coated glass) by sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
Coating: Place the substrate on the spin coater chuck. Dispense a small amount of the prepared TiO₂ sol onto the center of the substrate. A typical spin coating program involves a two-step process: a low-speed spin (e.g., 500-1000 rpm for 10-20 seconds) to spread the sol, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness.
-
Drying: After spin coating, the film should be dried on a hotplate at a low temperature (e.g., 100-150°C) for 10-15 minutes to evaporate the solvent. This step may be repeated to achieve a thicker film.
-
3. Annealing
-
Question: What is the procedure for annealing the deposited TiO₂ films?
-
Answer:
-
Furnace and Atmosphere: Place the dried films in a programmable furnace. The annealing is typically performed in an air atmosphere.
-
Heating Ramp: To avoid film cracking due to thermal stress, a controlled heating rate is recommended. A ramp rate of 2-5°C per minute is common.
-
Annealing Temperature and Duration: Heat the films to the desired annealing temperature and hold for a specific duration, typically 1 to 2 hours, to allow for complete crystallization and organic removal.
-
Cooling: After the annealing period, allow the films to cool down slowly to room temperature inside the furnace to prevent cracking.
-
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and annealing of TiO₂ films from titanium(IV) acetate.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Sol becomes cloudy or precipitates prematurely. | 1. Too much water added too quickly during hydrolysis. 2. Insufficient amount of chelating agent (acetic acid). 3. High ambient humidity. | 1. Add the water/alcohol solution dropwise while stirring vigorously. 2. Increase the molar ratio of acetic acid to the titanium precursor. 3. Perform the sol preparation in a controlled, low-humidity environment if possible. |
| Film cracks after drying or annealing. | 1. Film is too thick. 2. Heating or cooling rate during annealing is too fast. 3. Internal stress due to solvent evaporation and organic burnout. | 1. Reduce the film thickness by increasing the spin coating speed or diluting the sol. 2. Use a slower heating and cooling ramp rate (e.g., 1-3°C/min). 3. Introduce a pre-annealing step at a lower temperature (e.g., 300°C) to slowly remove organic residues before the final high-temperature anneal. |
| Poor adhesion of the film to the substrate. | 1. Improper substrate cleaning. 2. Incompatible surface energies between the sol and the substrate. | 1. Ensure a rigorous substrate cleaning procedure is followed. 2. Consider a surface treatment for the substrate, such as a UV-ozone treatment or a brief plasma cleaning, to improve wettability. |
| Film is hazy or not transparent. | 1. Incomplete combustion of organic residues. 2. High surface roughness. 3. Formation of large crystallites at very high annealing temperatures. | 1. Increase the annealing duration or temperature to ensure complete removal of organics. 2. Optimize the sol formulation and deposition parameters to achieve a smoother film. 3. Anneal at a lower temperature to control crystallite growth. |
| Inconsistent film thickness. | 1. Inconsistent volume of sol dispensed. 2. Variations in spin coating parameters. | 1. Use a micropipette for precise volume dispensing. 2. Ensure the spin coater parameters (speed, acceleration, time) are consistent for all samples. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of annealing temperature for TiO₂ films derived from titanium(IV) acetate.
Q1: What is the primary role of annealing in the formation of TiO₂ films?
A1: Annealing serves several critical functions:
-
Crystallization: As-deposited films from a sol-gel process are typically amorphous. Annealing provides the necessary thermal energy for the film to crystallize into the desired TiO₂ phases, most commonly anatase or rutile.
-
Organic Removal: The process burns off residual organic compounds from the precursor and solvent, resulting in a purer TiO₂ film.
-
Densification: Annealing helps to densify the film, improving its mechanical stability and adhesion to the substrate.
Q2: How does the annealing temperature affect the crystal structure of the TiO₂ film?
A2: The annealing temperature is the most critical parameter for controlling the crystalline phase of TiO₂. Generally, the phase transformation follows this sequence with increasing temperature:
-
Amorphous to Anatase: The transition from an amorphous state to the anatase phase typically begins at temperatures around 350-400°C.[1]
-
Anatase to Rutile: The anatase phase is metastable and will transform into the more stable rutile phase at higher temperatures. This transformation temperature can vary depending on factors like film thickness, purity, and the presence of dopants, but it generally occurs in the range of 600-800°C.[2][3]
Q3: What is the effect of annealing temperature on the grain size and surface roughness of the TiO₂ film?
A3: Increasing the annealing temperature generally leads to an increase in both the grain size and the surface roughness of the film.[2] Higher temperatures provide more energy for atomic diffusion, allowing the grains to grow larger. This increased grain size can also contribute to a rougher surface morphology.
Q4: How do changes in annealing temperature impact the optical properties of the TiO₂ film?
A4: The optical properties are strongly influenced by the annealing temperature:
-
Band Gap: The optical band gap of TiO₂ is phase-dependent. The amorphous phase has a wider band gap, which decreases as the film crystallizes into anatase (around 3.2 eV) and then further to rutile (around 3.0 eV). Therefore, increasing the annealing temperature generally leads to a decrease in the measured band gap as the film transitions from amorphous to anatase and then to rutile.[1][4]
-
Transparency: Well-crystallized, dense TiO₂ films are generally transparent in the visible region. However, at very high annealing temperatures, increased surface roughness and larger grain sizes can lead to light scattering, which may slightly decrease the transmittance.[5]
Q5: What is the optimal annealing temperature for TiO₂ films?
A5: The "optimal" annealing temperature depends entirely on the desired application of the TiO₂ film.
-
For photocatalysis: The anatase phase is often preferred due to its higher photocatalytic activity. Therefore, an annealing temperature that ensures good crystallinity in the anatase phase without significant conversion to rutile (typically 400-550°C) is often considered optimal.[6]
-
For applications requiring a high refractive index: The rutile phase has a higher refractive index than the anatase phase. In this case, a higher annealing temperature (above 700°C) would be necessary to induce the phase transformation to rutile.
Data Presentation
The following tables summarize the quantitative effects of annealing temperature on the properties of TiO₂ films as reported in the literature. Note that the exact values can vary depending on the specific experimental conditions.
Table 1: Effect of Annealing Temperature on Crystal Structure and Grain Size
| Annealing Temperature (°C) | Predominant Crystal Phase | Average Crystallite/Grain Size (nm) | Reference |
| As-deposited | Amorphous | - | [1] |
| 300 | Amorphous/Poorly Crystalline Anatase | - | [1] |
| 400 | Anatase | ~5-15 | [1][4] |
| 500 | Anatase | ~15-30 | [2][4] |
| 600 | Anatase (with potential onset of Rutile) | ~20-40 | [4] |
| 800 | Rutile | >40 | [4] |
Table 2: Effect of Annealing Temperature on Optical Properties
| Annealing Temperature (°C) | Optical Band Gap (eV) | Average Transmittance (Visible Range) | Reference |
| 300 | ~3.4-3.5 | High | [7] |
| 400 | ~3.3-3.4 | High | [4] |
| 500 | ~3.2-3.3 | High | [5][7] |
| 600 | ~3.1-3.2 | Slightly Decreased | [5] |
| 800 | ~3.0-3.1 | Variable | [4] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between annealing temperature and TiO₂ film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. New approach of modifying the anatase to rutile transition temperature in TiO2 photocatalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Annealing temperature variation and its influence on the self-cleaning properties of TiO2 thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
troubleshooting cracks in thin films derived from titanium(IV) acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thin films derived from titanium(IV) acetate and other titanium alkoxide precursors.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation of titania thin films, focusing on the prevention of cracks.
Q1: What are the primary causes of cracking in my titanium dioxide (TiO2) thin films?
A1: Cracking in sol-gel derived thin films is a common issue arising from stress within the film.[1][2][3] These stresses can be broadly categorized as:
-
Drying Stresses: As the solvent evaporates from the gel network, capillary forces create tensile stress.[1][2] If this stress exceeds the film's mechanical strength, cracks will form. Rapid evaporation exacerbates this issue.[2]
-
Shrinkage Stresses: During drying and thermal annealing, the film undergoes significant volume reduction (shrinkage).[2][4] Because the film is constrained by the substrate, this shrinkage is primarily in-plane, leading to tensile stress.[1][4]
-
Thermal Stresses: A mismatch in the thermal expansion coefficients between the thin film and the substrate can cause stress upon heating or cooling.[1][2][5] This is particularly relevant during the annealing process.
Q2: My films are cracking during the drying stage, even before annealing. What can I do?
A2: Cracking during drying is typically due to high capillary stress and rapid shrinkage.[1][2] Consider the following solutions:
-
Control the Drying Environment: Slow down the evaporation rate by drying in a controlled environment with higher humidity or by covering the samples.
-
Modify the Sol Composition:
-
Additives: Incorporating organic additives like polyvinylpyrrolidone (PVP) can increase the critical thickness of the film, making it more resistant to cracking.[2][6] These additives can suppress condensation reactions and promote structural relaxation.[6]
-
Solvent Choice: The choice of solvent is crucial. Solvents with lower surface tension can reduce capillary stress. The use of different alcohol solvents can influence the resulting particle size and agglomeration, which in turn affects the film's mechanical integrity.[7][8]
-
-
Reduce Film Thickness: Thicker films are more prone to cracking.[1][9][10] If possible, reduce the thickness of a single deposited layer. For thicker overall films, a multi-coating approach is recommended.[1][5]
Q3: Cracks are appearing after the annealing step. How can I prevent this?
A3: Post-annealing cracks are often due to thermal stress and stresses from crystallization and densification.[1][5]
-
Optimize Heating and Cooling Rates: A slow heating and cooling rate (e.g., 1°C per minute) can minimize thermal shock and allow stresses to relax.[5]
-
Substrate Matching: Ensure the coefficient of thermal expansion (CTE) of your substrate is as closely matched to that of titanium dioxide as possible.[5]
-
Multi-Layer Annealing: For thick films, deposit thinner layers and anneal after each deposition.[5] This helps to manage the stress in each layer individually.
-
Adjust Annealing Temperature: The annealing temperature affects the film's crystallinity, grain size, and density.[11][12][13][14][15] While higher temperatures can improve crystallinity, they can also increase thermal stress. It may be necessary to find an optimal temperature that balances desired film properties with crack prevention.
Q4: Does the precursor concentration affect film cracking?
A4: Yes, the precursor concentration influences the viscosity and density of the sol, which in turn affects the thickness and properties of the resulting film. A higher concentration can lead to thicker films that are more susceptible to cracking.[11] It is important to optimize the sol concentration for the desired film thickness and quality.
Q5: Can the deposition technique influence crack formation?
A5: Absolutely. Techniques like spin coating and dip coating have parameters that can be tuned to minimize cracking.[2]
-
Spin Coating: The spin speed and duration affect the final film thickness. Higher spin speeds generally result in thinner, more uniform films that are less prone to cracking.[16]
-
Dip Coating: The withdrawal speed is a critical parameter. A slower, controlled withdrawal allows for more uniform solvent evaporation and can help prevent crack formation.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various studies on titania and other sol-gel thin films.
| Parameter | Value | Context | Source |
| Critical Film Thickness | ~300 nm | For silica thin films, above which cracking occurs due to drying-induced stress. | [2][17] |
| > 1250 nm | For organosilica thin films, demonstrating higher resistance to cracking. | [17] | |
| < 0.5 µm | A general rule of thumb for single-layer sol-gel films to avoid cracking. | [1][5] | |
| Annealing Temperature | 300°C - 500°C | Increasing temperature from 300°C to 500°C increased TiO2 particle size from ~12-14 nm to ~15-49 nm. | [11] |
| 400°C - 800°C | Increasing annealing temperature decreased the optical bandgap of TiO2 films from 3.39 eV to 3.20 eV. | [13] | |
| 500°C | Resulted in more uniform and denser TiO2 thin films compared to lower temperatures. | [11][15] | |
| Film Thickness (Achieved) | 41.3 nm - 98.4 nm | Achieved by varying the concentration of Titanium (IV) Butoxide precursor. | [11] |
| 20 nm - 100 nm | Thickness of TiO2 films deposited by a sol-gel dip coating method. |
Experimental Protocol: Sol-Gel Preparation of TiO2 Thin Film via Spin Coating
This protocol provides a general methodology for the preparation of TiO2 thin films using a sol-gel approach. While the user specified titanium(IV) acetate, many published methods utilize other alkoxide precursors like titanium (IV) isopropoxide (TTIP) or butoxide due to their reactivity. The principles remain similar, but hydrolysis and condensation rates may vary.
Materials:
-
Titanium precursor (e.g., Titanium (IV) isopropoxide - TTIP)
-
Stabilizer/Catalyst (e.g., Acetic acid, Acetylacetone)[18][19]
-
Substrates (e.g., Glass slides, Silicon wafers)
-
Deionized water
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each. Dry the substrates with a nitrogen gun or in an oven.
-
Sol Preparation:
-
In a clean, dry beaker, dissolve the titanium precursor (e.g., TTIP) in the solvent (e.g., ethanol).
-
In a separate beaker, mix the stabilizer (e.g., acetic acid) with deionized water and a portion of the solvent.
-
Slowly add the water-containing solution to the titanium precursor solution dropwise while stirring vigorously. The slow addition is crucial to control the hydrolysis reaction and prevent rapid precipitation.[16]
-
Continue stirring the resulting sol at room temperature for several hours to ensure a homogenous solution.
-
-
Film Deposition (Spin Coating):
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the prepared sol onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 45 seconds).[18] The spinning process spreads the sol evenly and evaporates a portion of the solvent.
-
-
Drying:
-
Carefully remove the coated substrate and place it on a hotplate or in an oven at a low temperature (e.g., 100°C) for a short period (e.g., 10 minutes) to dry the film and remove residual solvent.[18]
-
For multi-layer films, repeat steps 3 and 4 to achieve the desired thickness.
-
-
Annealing:
-
Place the dried films in a furnace.
-
Ramp up the temperature at a slow, controlled rate (e.g., 1-5°C/min) to the target annealing temperature (e.g., 500°C).[5]
-
Hold at the target temperature for 1-2 hours to promote crystallization and densification of the film.[18]
-
Allow the furnace to cool down slowly to room temperature to prevent thermal shock and cracking.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the troubleshooting process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Cracking of Sol-Gel Films During Drying | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Critical cracking thickness of drying polymer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. arpnjournals.org [arpnjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Annealing temperature variation and its influence on the self-cleaning properties of TiO2 thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annealing effect on the physical properties of TiO 2 thin films deposited by spray pyrolysis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02387G [pubs.rsc.org]
- 15. journals.pan.pl [journals.pan.pl]
- 16. researchgate.net [researchgate.net]
- 17. Formation and prevention of fractures in sol–gel-derived thin films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. ijirset.com [ijirset.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Crystallinity Enhancement of TiO₂ Nanoparticles from Titanium(IV) Acetate
Welcome to the technical support center for the synthesis and characterization of titanium dioxide (TiO₂) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the crystallinity of TiO₂ nanoparticles synthesized from titanium(IV) acetate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of TiO₂ nanoparticles and provides practical solutions to improve their crystallinity.
Question: Why are my synthesized TiO₂ nanoparticles amorphous?
Answer:
Amorphous, or non-crystalline, TiO₂ nanoparticles are often the result of insufficient energy during the synthesis and drying process to promote crystal growth. The initial product of many low-temperature synthesis methods, such as the sol-gel method, is often an amorphous titanium hydroxide or hydrated titanium oxide gel.
Troubleshooting Steps:
-
Introduce a Post-Synthesis Annealing (Calcination) Step: This is the most critical step for improving crystallinity. Heating the amorphous powder at elevated temperatures provides the necessary thermal energy for the atoms to arrange into a crystalline lattice.
-
Optimize Annealing Temperature and Time: The degree of crystallinity is highly dependent on the annealing temperature and duration. Higher temperatures generally lead to higher crystallinity. Start with a temperature around 400-500 °C for 1-2 hours.
-
Control Heating and Cooling Rates: A slow heating and cooling rate during annealing can promote more uniform crystal growth and reduce defects. A typical ramp rate is 5-10 °C/min.
-
Ensure Complete Removal of Solvents and Organics: Residual solvents or organic species from the synthesis can inhibit crystallization. Ensure the nanoparticles are thoroughly washed and dried before annealing.
Question: How can I control the crystalline phase of my TiO₂ nanoparticles (Anatase vs. Rutile)?
Answer:
The crystalline phase of TiO₂ is crucial for many applications, with anatase and rutile being the most common. The phase is primarily controlled by the annealing temperature and the pH of the synthesis solution.
Troubleshooting Steps:
-
To Obtain Pure Anatase Phase:
-
To Obtain Pure Rutile Phase:
-
To Obtain a Mixed Anatase-Rutile Phase:
-
Anneal in the transition temperature range, typically between 550 °C and 750 °C. The exact temperature will depend on factors like particle size and impurities.[1]
-
Question: My XRD peaks are broad, indicating poor crystallinity. How can I make them sharper?
Answer:
Broad peaks in an X-ray diffraction (XRD) pattern are indicative of small crystallite size and/or high lattice strain, which can be associated with lower crystallinity.
Troubleshooting Steps:
-
Increase Annealing Temperature: Higher temperatures promote the growth of larger crystallites, which results in sharper XRD peaks.[1]
-
Increase Annealing Time: A longer duration at the optimal annealing temperature can allow for more complete crystal growth and a reduction in lattice defects.
-
Optimize Synthesis pH: The pH of the reaction mixture can influence the initial particle size and aggregation, which in turn affects the final crystallite size after annealing.
Question: My TiO₂ nanoparticles are heavily aggregated. How can I improve their dispersion?
Answer:
Aggregation can be a significant issue, affecting the surface area and properties of the nanoparticles.
Troubleshooting Steps:
-
Control the pH: The pH of the synthesis solution affects the surface charge of the nanoparticles. At the isoelectric point (around pH 5-7), particles have a neutral surface charge and are more likely to aggregate. Synthesizing at a pH away from the isoelectric point can increase electrostatic repulsion and reduce aggregation.
-
Use a Surfactant or Capping Agent: Introducing a surfactant during synthesis can help to stabilize the nanoparticles and prevent them from agglomerating.
-
Sonication: After synthesis and before any post-processing steps, sonicating the nanoparticle dispersion can help to break up soft agglomerates.
Frequently Asked Questions (FAQs)
What is the role of annealing (calcination) in improving the crystallinity of TiO₂ nanoparticles?
Annealing, also known as calcination, is a heat treatment process that provides the thermal energy required for the atoms in the amorphous TiO₂ to rearrange themselves into a more ordered, crystalline structure. This process leads to the formation of distinct crystalline phases like anatase and rutile, increases the crystallite size, and reduces defects within the crystal lattice, all of which contribute to improved crystallinity.[1]
How does the pH of the synthesis solution affect the crystallinity of TiO₂ nanoparticles?
The pH of the synthesis solution influences the hydrolysis and condensation rates of the titanium precursor, which in turn affects the particle size, morphology, and crystalline phase of the resulting TiO₂. Different pH values can favor the formation of either the anatase or rutile phase. For instance, acidic conditions often promote the formation of the rutile phase, while neutral to basic conditions tend to favor the anatase phase.[2][3][4]
What is the typical temperature range for the anatase to rutile phase transformation?
The anatase to rutile phase transformation generally begins to occur at temperatures around 600 °C and can be completed at temperatures of 800 °C or higher.[1] However, this transition temperature can be influenced by factors such as particle size, heating rate, and the presence of impurities or dopants.
How is the crystallinity of TiO₂ nanoparticles characterized?
The primary technique for characterizing the crystallinity of TiO₂ nanoparticles is X-ray Diffraction (XRD). The presence of sharp peaks in the XRD pattern indicates a crystalline material. The specific positions of the peaks are used to identify the crystalline phase (anatase, rutile, or brookite). The width of the peaks can be used to estimate the crystallite size using the Scherrer equation.[5][6][7]
Data Presentation
Table 1: Effect of Annealing Temperature on Crystallite Size and Phase of TiO₂ Nanoparticles
| Annealing Temperature (°C) | Crystalline Phase | Average Crystallite Size (nm) |
| 400 | Anatase | 10.83 |
| 450 | Anatase | ~16 |
| 500 | Anatase | 19.22 |
| 550 | Anatase/Rutile | ~25 |
| 600 | Anatase/Rutile | 28.37 |
| 650 | Anatase/Rutile | ~35 |
| 750 | Rutile | ~40 |
| 800 | Rutile | ~45 |
| 900 | Rutile | 23.90 |
Note: The data presented is a compilation from multiple sources and should be considered as representative values. Actual results may vary depending on the specific experimental conditions.[1][8]
Table 2: Effect of Synthesis pH on Crystallite Size of TiO₂ Nanoparticles (Annealed at 400°C)
| Synthesis pH | Crystalline Phase | Average Crystallite Size (nm) |
| 1 | Anatase with trace Rutile | ~14 |
| 3 | Anatase | ~12 |
| 5 | Anatase | ~10 |
| 7 | Anatase | ~11 |
| 8 | Anatase | 16 |
| 9 | Anatase | ~8.4 |
| 10 | Anatase | 29 |
Note: The data presented is a compilation from multiple sources and should be considered as representative values. Actual results may vary depending on the specific experimental conditions.[2][9]
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles from Titanium(IV) Acetate
Materials:
-
Titanium(IV) acetate
-
Ethanol (absolute)
-
Deionized water
-
Nitric acid (HNO₃) or Ammonia (NH₄OH) for pH adjustment
Procedure:
-
Precursor Solution: Prepare a solution of titanium(IV) acetate in ethanol. A typical concentration is 0.1 M. Stir the solution vigorously.
-
Hydrolysis: Slowly add a mixture of deionized water and ethanol to the precursor solution under continuous stirring. The molar ratio of water to titanium precursor is a critical parameter and is typically varied from 4:1 to 100:1.
-
pH Adjustment (Optional): To control the crystalline phase, adjust the pH of the solution by adding nitric acid for acidic conditions or ammonia for basic conditions.
-
Gelation: Continue stirring the solution until a transparent gel is formed. This may take several hours.
-
Aging: Age the gel at room temperature for 24-48 hours. This step allows for the completion of the hydrolysis and condensation reactions.
-
Drying: Dry the gel in an oven at 80-100 °C for 12-24 hours to remove the solvent.
-
Grinding: Grind the dried gel into a fine powder using a mortar and pestle.
-
Annealing (Calcination): Place the powder in a furnace and anneal at the desired temperature (e.g., 450 °C for anatase) for 1-2 hours with a controlled heating and cooling rate (e.g., 5 °C/min).
Protocol 2: Hydrothermal Synthesis of TiO₂ Nanoparticles from Titanium(IV) Acetate
Materials:
-
Titanium(IV) acetate
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Precursor Solution: Prepare an aqueous solution of titanium(IV) acetate.
-
pH Adjustment: Adjust the pH of the solution using HCl for acidic synthesis or NaOH for basic synthesis.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 150 °C and 200 °C for 12-24 hours.
-
Cooling: Allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.
-
Drying: Dry the final product in an oven at 80-100 °C overnight.
-
Annealing (Optional): For further improvement in crystallinity, the dried powder can be annealed as described in the sol-gel protocol.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of crystalline TiO₂ nanoparticles.
Caption: Influence of key synthesis parameters on the properties of TiO₂ nanoparticles.
References
- 1. Effect of annealing temperature on structural, optical, and photocatalytic properties of titanium dioxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Phase-Selective Synthesis of Anatase and Rutile TiO2 Nanocrystals and Their Impacts on Grapevine Leaves: Accumulation of Mineral Nutrients and Triggering the Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 9. chalcogen.ro [chalcogen.ro]
Technical Support Center: Stabilization of Titanium(IV) Acetate Solutions for Long-Term Storage
Welcome to the Technical Support Center for the handling and storage of titanium(IV) acetate solutions. This resource is designed for researchers, scientists, and drug development professionals who utilize titanium(IV) acetate in their work. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the preparation, storage, and use of these sensitive solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my titanium(IV) acetate solution turning cloudy or forming a precipitate over time?
A1: The cloudiness or precipitation in your titanium(IV) acetate solution is most likely due to hydrolysis and condensation reactions. Titanium(IV) acetate is highly susceptible to reaction with water, even trace amounts present in the solvent or absorbed from the atmosphere. This reaction leads to the formation of titanium-oxo clusters, which can grow in size and eventually precipitate out of the solution as titanium dioxide (TiO₂) or related species.[1][2] The acetate ligands help to stabilize the titanium precursor against this, but this stability can be overcome, especially during long-term storage.[1]
Q2: What is the expected shelf-life of a titanium(IV) acetate solution?
A2: The shelf-life of titanium(IV) acetate solutions is highly dependent on several factors, including the solvent used, the concentration of the solution, the presence and concentration of stabilizers, and the storage conditions (temperature, exposure to light and atmosphere). While specific shelf-life data is not extensively published, unstabilized titanium alkoxide solutions, which are precursors to titanium(IV) acetate, can degrade within hours to days when exposed to ambient conditions. Properly stabilized solutions, stored under optimal conditions, can have a significantly longer pot life, potentially extending to several months or even up to a year.
Q3: What are the ideal storage conditions for titanium(IV) acetate solutions?
A3: To maximize the shelf-life of your titanium(IV) acetate solution, the following storage conditions are recommended:
-
Temperature: Store at a consistent, cool temperature. Refrigeration (2-8 °C) is often recommended to slow down the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and oxygen. Use of a glovebox for handling and storage is ideal.
-
Light: Protect the solution from light by storing it in an amber or opaque bottle.
-
Container: Use a tightly sealed container made of a non-reactive material.
Q4: Can I use a titanium(IV) acetate solution that has already started to turn cloudy?
A4: It is generally not recommended to use a solution that has become cloudy or has formed a precipitate. The presence of these solid particles indicates that the concentration of the active titanium(IV) acetate in the solution has decreased, which will affect the stoichiometry and kinetics of your reaction. Furthermore, the particles can interfere with processes that require a homogeneous solution, such as thin-film deposition.
Troubleshooting Guides
Issue 1: Rapid Precipitation During Preparation
Symptoms:
-
The solution becomes cloudy or forms a precipitate immediately or shortly after preparation.
Possible Causes:
-
Presence of Water: The solvent or glassware used may contain excessive moisture.
-
High Humidity: Preparation was conducted in a high-humidity environment.
-
Inadequate Stabilization: Insufficient amount of stabilizer (e.g., acetic acid) was added.
Solutions:
-
Use Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is oven-dried before use.
-
Work Under Inert Atmosphere: Whenever possible, prepare the solution in a glovebox or under a flow of dry nitrogen or argon.
-
Optimize Stabilizer Concentration: Increase the molar ratio of the chelating agent to the titanium precursor. A common starting point is a 1:1 molar ratio of acetic acid to titanium isopropoxide (a common precursor).[2]
Issue 2: Solution Becomes Viscous or Gels Over Time
Symptoms:
-
The viscosity of the solution increases significantly during storage.
-
The solution forms a gel.
Possible Causes:
-
Slow Hydrolysis and Condensation: Even with stabilizers, slow reactions can occur over extended periods, leading to the formation of larger oligomeric or polymeric species.
-
Inappropriate Solvent: The solvent may not be optimal for long-term stability.
Solutions:
-
Increase Stabilizer Concentration: A higher concentration of a chelating agent can further slow the condensation process.
-
Solvent Selection: Consider using less protic and more anhydrous solvents.
-
Prepare Fresh Solutions: If long-term stability is a persistent issue, preparing fresh solutions before use may be the most reliable approach.
Experimental Protocols
Protocol for Preparation of a Stabilized Titanium(IV) Acetate Stock Solution
This protocol describes the preparation of a stock solution of titanium(IV) acetate stabilized with acetic acid, starting from titanium(IV) isopropoxide.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Glacial acetic acid (anhydrous)
-
Anhydrous isopropanol
-
Oven-dried glassware (e.g., round-bottom flask, graduated cylinders, magnetic stir bar)
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
Procedure:
-
Under an inert atmosphere, add a desired volume of anhydrous isopropanol to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
While stirring, slowly add glacial acetic acid to the isopropanol. A common molar ratio of TTIP to acetic acid for enhanced stability is 1:1.[2]
-
Slowly add titanium(IV) isopropoxide to the stirring isopropanol/acetic acid mixture. The addition is exothermic, so it should be done dropwise to control the temperature.
-
After the addition is complete, continue stirring the solution at room temperature for at least one hour to ensure the complexation reaction is complete.
-
The resulting clear solution is your stabilized titanium(IV) acetate stock solution.
-
Store the solution in a tightly sealed, amber bottle under an inert atmosphere and in a cool, dark place.
Protocol for Monitoring Solution Stability via UV-Vis Spectroscopy
This protocol provides a simple method to qualitatively monitor the stability of your titanium(IV) acetate solution over time by observing changes that may indicate the formation of nanoparticles.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Anhydrous solvent used for the titanium(IV) acetate solution (as a blank)
-
Stored titanium(IV) acetate solution
Procedure:
-
Set the UV-Vis spectrophotometer to scan a wavelength range, for example, from 300 to 800 nm.
-
Use the anhydrous solvent to obtain a baseline (blank) spectrum.
-
Take an aliquot of your freshly prepared, clear titanium(IV) acetate solution, dilute it with the anhydrous solvent if necessary to be within the linear range of the spectrophotometer, and record its UV-Vis spectrum. This will be your reference spectrum (Time = 0).
-
At regular intervals (e.g., weekly or monthly), take an aliquot of the stored solution, dilute it in the same manner, and record its spectrum.
-
Interpretation: An increase in absorbance or the appearance of a scattering tail at longer wavelengths over time can indicate the formation of titanium dioxide nanoparticles due to hydrolysis and condensation, signaling degradation of the solution.
Quantitative Data Summary
While specific long-term stability data is scarce in the literature, the following table summarizes the key factors influencing the stability of titanium(IV) precursor solutions.
| Parameter | Effect on Stability | Recommended Practice |
| Water Content | High water content drastically reduces stability. | Use anhydrous solvents and dry glassware. Handle under an inert atmosphere. |
| Temperature | Higher temperatures accelerate degradation. | Store solutions in a cool, dark place (e.g., refrigerator). |
| Stabilizer | Chelating agents significantly increase stability. | Use chelating agents like acetic acid or acetylacetone.[3] |
| Stabilizer Ratio | Higher molar ratios of stabilizer to titanium precursor generally lead to better stability. | A 1:1 molar ratio is a good starting point, but can be increased.[2] |
Diagrams
Caption: Degradation pathway of titanium(IV) acetate solutions.
References
Technical Support Center: Synthesis of Titanium(IV) Acetate
Welcome to the technical support center for the synthesis of titanium(IV) acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the synthesis and scale-up of titanium(IV) acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for synthesizing titanium(IV) acetate?
A1: The most prevalent methods for synthesizing titanium(IV) acetate involve the reaction of a titanium precursor with an acetylating agent. The common titanium precursors are titanium(IV) alkoxides, such as titanium(IV) isopropoxide, and titanium(IV) chloride. The acetylating agent is typically acetic acid or acetic anhydride.
Q2: What is the primary challenge in synthesizing and scaling up titanium(IV) acetate production?
A2: The principal challenge is the high propensity of titanium precursors to undergo rapid and often uncontrolled hydrolysis and condensation reactions in the presence of moisture. This can lead to the formation of titanium oxides and other byproducts, reducing the yield and purity of the desired titanium(IV) acetate.[1]
Q3: Why is an inert atmosphere crucial for the synthesis?
A3: An inert atmosphere, such as nitrogen or argon, is essential to prevent the reaction of moisture from the air with the highly reactive titanium precursors.[1] This minimizes the formation of titanium dioxide and other hydrolysis-related impurities.
Q4: How can the exothermic nature of the reaction, particularly with titanium tetrachloride, be managed during scale-up?
A4: The reaction of titanium tetrachloride with acetic acid can be highly exothermic. To manage this on a larger scale, slow, controlled addition of the reagents is critical. Utilizing a jacketed reactor with efficient cooling and monitoring the internal temperature are essential safety and quality control measures.
Q5: What are the typical signs of a failed or problematic reaction?
A5: The formation of a persistent, insoluble white precipitate early in the reaction is a common indicator of uncontrolled hydrolysis, leading to the formation of titanium dioxide. Other signs include a lower than expected yield of the final product and inconsistencies in the spectroscopic data (e.g., FT-IR, NMR) of the isolated material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of a White Precipitate (Titanium Dioxide) | Presence of moisture in reactants or reaction setup. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Reaction temperature is too high, accelerating hydrolysis. | Maintain the recommended reaction temperature with adequate cooling. | |
| Low Yield | Incomplete reaction. | Increase reaction time or moderately increase the temperature, while carefully monitoring for precipitate formation. |
| Loss of product during workup and isolation. | Ensure all transfer steps are performed under an inert atmosphere. Use appropriate filtration techniques to minimize loss. | |
| Sub-optimal stoichiometry of reactants. | Carefully control the molar ratios of the titanium precursor and the acetylating agent. | |
| Product Contamination with Unreacted Precursors | Insufficient reaction time or temperature. | Extend the reaction time or consider a modest increase in temperature. |
| Inefficient purification. | Employ vacuum distillation or recrystallization to separate the product from volatile or insoluble impurities. | |
| Inconsistent Product Quality Between Batches | Variations in precursor quality. | Use precursors from a reliable source with consistent specifications. |
| Lack of precise control over reaction parameters. | Standardize all reaction conditions, including addition rates, stirring speed, and temperature profiles. |
Experimental Protocols
Synthesis of Titanium(IV) Acetate from Titanium(IV) Isopropoxide and Acetic Anhydride
This protocol is a representative method based on common laboratory practices.
Materials:
-
Titanium(IV) isopropoxide
-
Acetic anhydride
-
Anhydrous toluene (or another suitable inert solvent)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Schlenk line or glove box
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
Procedure:
-
Setup: Assemble the glassware and ensure it is thoroughly dried. The reaction should be carried out under a positive pressure of inert gas.
-
Reaction Mixture: To the three-neck flask, add titanium(IV) isopropoxide dissolved in anhydrous toluene.
-
Reagent Addition: Slowly add acetic anhydride to the dropping funnel and add it dropwise to the stirred titanium isopropoxide solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours to ensure the reaction goes to completion.
-
Workup: Remove the solvent and any volatile byproducts under reduced pressure.
-
Purification: The resulting crude titanium(IV) acetate can be further purified by recrystallization from an appropriate anhydrous solvent.
Characterization Data
| Analytical Technique | Expected Observations for Titanium(IV) Acetate |
| FT-IR Spectroscopy | Characteristic peaks for the acetate ligand are expected around 1550-1650 cm⁻¹.[1] |
| ¹H NMR Spectroscopy | Resonances corresponding to the methyl protons of the acetate groups. |
| Thermogravimetric Analysis (TGA) | Decomposition profile can indicate the thermal stability and identify the loss of acetate ligands. |
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of titanium(IV) acetate.
References
Technical Support Center: Purification of Crude Titanium(IV) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude titanium(IV) acetate. The information is designed to assist in overcoming common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of titanium(IV) acetate, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| White, insoluble precipitate in the crude product. | Hydrolysis of titanium(IV) acetate due to exposure to moisture, forming titanium oxides or oxo-acetates.[1] | Inert Atmosphere Filtration: Dissolve the crude product in a dry, inert solvent like anhydrous chloroform.[2] Filter the solution under an inert atmosphere (e.g., using a Schlenk filter or in a glovebox) to remove the insoluble solids. |
| Purified product is an oil or a sticky solid instead of a white, crystalline powder. | 1. Presence of residual solvent. 2. Impurities such as unreacted titanium alkoxides or excess acetic acid are depressing the melting point. | 1. Drying under Vacuum: Dry the product under high vacuum for an extended period to remove residual solvent. Gentle heating can be applied if the compound is thermally stable. 2. Recrystallization: Perform recrystallization from a suitable solvent system to remove soluble impurities. |
| Low yield of purified product. | 1. Decomposition during heating (distillation or recrystallization). 2. Product loss during transfers or filtration of fine powders. 3. Excessive washing with a solvent in which the product has some solubility. | 1. Use of Vacuum: If attempting distillation, use a high vacuum to lower the boiling point and minimize thermal decomposition.[3][4] For recrystallization, avoid prolonged heating. 2. Careful Handling: Use techniques for handling air-sensitive solids to minimize mechanical losses.[5][6] For fine precipitates, consider centrifugation and decantation instead of filtration.[5] 3. Optimize Washing: Wash the purified crystals with a minimal amount of cold solvent. |
| Product darkens or turns yellow/brown upon heating. | Thermal decomposition of the titanium(IV) acetate. | Lower Purification Temperature: Avoid high temperatures. Opt for purification methods that can be performed at or near room temperature, such as filtration or recrystallization from a low-boiling solvent. If distillation is necessary, ensure a high vacuum is used.[3][4] |
| Difficulty in finding a suitable recrystallization solvent. | The polarity and coordination chemistry of titanium(IV) acetate can make solvent selection challenging. Metal carboxylates can be difficult to crystallize.[7] | Solvent Screening: Test a range of dry solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate). Solvent mixtures, such as hexane/chloroform or toluene/hexane, can also be effective. The ideal solvent should dissolve the compound when hot but not when cold. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude titanium(IV) acetate?
A1: Given that a common synthesis route involves the reaction of titanium alkoxides (e.g., titanium(IV) isopropoxide) with acetic acid, the most likely impurities are:
-
Unreacted Starting Materials: Residual titanium alkoxides and excess acetic acid.
-
Hydrolysis Products: Due to the high sensitivity of titanium(IV) compounds to moisture, hydrolysis can occur, leading to the formation of titanium oxides (TiO₂) and various titanium oxo-acetate species with Ti-O-Ti bridges.[1]
-
Byproducts of Synthesis: Alcohols (e.g., isopropanol) and esters formed during the reaction.
Q2: Which purification methods are generally suitable for titanium(IV) acetate?
A2: The choice of method depends on the nature of the impurities.
-
Filtration: Best for removing insoluble impurities like titanium oxides. This should be performed under an inert atmosphere.
-
Recrystallization: A good option for removing soluble impurities, provided a suitable solvent can be found.
-
Vacuum Distillation: This may be feasible if the titanium(IV) acetate is sufficiently volatile and thermally stable under reduced pressure.[3][4] This method is effective for separating non-volatile impurities.
Q3: How can I effectively remove hydrolysis byproducts?
A3: Hydrolysis typically forms insoluble titanium oxides. The most effective removal method is to dissolve the crude titanium(IV) acetate in a suitable dry, organic solvent (like chloroform) and then filter the solution to remove the insoluble material.[2] All manipulations must be carried out under a strict inert atmosphere to prevent further hydrolysis.[6]
Q4: What is the proper way to handle and store purified titanium(IV) acetate?
A4: Titanium(IV) acetate is moisture-sensitive. It should be handled exclusively under an inert atmosphere, such as in a nitrogen or argon-filled glovebox or by using Schlenk line techniques.[6][8][9] Store the purified solid in a tightly sealed container, preferably within a glovebox or a desiccator.
Q5: Which analytical techniques are recommended for assessing the purity of titanium(IV) acetate?
A5: A combination of techniques is recommended:
-
FT-IR Spectroscopy: To confirm the presence of the acetate ligands (peaks around 1550 cm⁻¹) and the absence of hydroxyl groups from hydrolysis products or unreacted alcohols.[1]
-
NMR Spectroscopy (¹H and ¹³C): To identify the acetate signals and check for the presence of organic impurities like residual solvents or alcohols.
-
Elemental Analysis: To determine the precise titanium content and confirm the empirical formula.
Experimental Protocols (Suggested Starting Points)
Note: These are generalized protocols and may require optimization for your specific crude product. All glassware must be rigorously dried, and all solvents must be anhydrous. Operations should be conducted under an inert atmosphere.
Protocol 1: Purification by Inert Atmosphere Filtration
This method is suitable for removing solid impurities, such as hydrolysis products.
-
Preparation: In a glovebox or on a Schlenk line, add the crude titanium(IV) acetate to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add a minimal amount of anhydrous chloroform (or another suitable dry solvent) to fully dissolve the titanium(IV) acetate. Stir until a solution or a suspension is formed.
-
Filtration:
-
Set up a Schlenk filter assembly with a second receiving Schlenk flask.
-
Transfer the solution/suspension to the filter cannula under a positive pressure of inert gas.
-
The insoluble impurities will be retained on the filter frit.
-
-
Solvent Removal: Remove the solvent from the filtrate under vacuum to yield the purified titanium(IV) acetate as a solid.
-
Drying: Dry the solid under high vacuum to remove any remaining traces of solvent.
Protocol 2: Purification by Recrystallization
This method is for removing soluble impurities.
-
Solvent Selection: In a small-scale test, determine a suitable solvent or solvent system where the crude material is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a Schlenk flask, add the crude titanium(IV) acetate and a stir bar. Add a small amount of the chosen anhydrous solvent.
-
Heating: Gently warm the flask in a heating mantle or oil bath while stirring until all the solid dissolves. Add more solvent in small portions if necessary to achieve full dissolution. Avoid excessive boiling.
-
Cooling: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: For further crystallization, the flask can be placed in a freezer or a cold bath (-20°C to -78°C).
-
Isolation: Once crystals have formed, isolate them by filtering the cold suspension through a Schlenk filter.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum.
Data Presentation
| Purification Method | Target Impurities | Expected Purity | Expected Yield | Advantages | Disadvantages |
| Inert Atmosphere Filtration | Insoluble solids (e.g., TiO₂) | Moderate to High | High | Simple, fast, effective for solid impurities. | Does not remove soluble impurities. |
| Recrystallization | Soluble organic and inorganic impurities | High | Variable | Can achieve high purity. | Yield can be low; finding a suitable solvent can be difficult. |
| Vacuum Distillation | Non-volatile impurities | High | Variable | Effective for thermally stable, volatile compounds. | Risk of thermal decomposition, even under vacuum. Requires specialized equipment. |
Visualizations
Caption: Logical workflow for selecting a purification method.
Caption: Experimental workflow for recrystallization under inert atmosphere.
Caption: Simplified hydrolysis pathway leading to impurities.
References
- 1. Titanium(4+) acetate | 13057-42-6 | Benchchem [benchchem.com]
- 2. Titanium(IV) acetate - Wikipedia [en.wikipedia.org]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Vacuum Distillation of Metals: Process, Benefits, and Industrial Applications | Okon Recycling [okonrecycling.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. US20170210773A1 - Synthesis of Metal Carboxylate Compounds - Google Patents [patents.google.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Titanium(IV) Acetate Sol-Gel Process
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the titanium(IV) acetate sol-gel process.
Troubleshooting Guide
This guide addresses common issues encountered during the titanium(IV) acetate sol-gel process.
Issue 1: Rapid Precipitation or Formation of White Precipitate Upon Precursor Addition
Question: I am observing immediate formation of a white precipitate when I add titanium(IV) acetate to my solvent. How can I prevent this?
Answer: Rapid precipitation is typically caused by an uncontrolled hydrolysis rate of the titanium precursor. Titanium alkoxides are highly sensitive to moisture.[1] Here are several strategies to control the reaction:
-
Use a Chelating Agent: Acetic acid can act as a chelating agent, modifying the titanium precursor and reducing its reactivity towards hydrolysis.[2][3][4] The acetate ligands replace some of the alkoxy groups, leading to a more stable complex.[3][4]
-
Control Water Content: The amount of water present significantly impacts the hydrolysis and condensation rates. At lower water concentrations, the rate of hydrolyzation and polycondensation is slower.[5] Ensure your solvent is anhydrous and consider performing the reaction under an inert atmosphere (e.g., in a glove box) to minimize exposure to atmospheric moisture.[2]
-
Solvent Choice: The choice of solvent can influence the stability of the sol. Non-polar aprotic solvents may be less effective at stabilizing the precursor compared to polar protic solvents that can participate in hydrogen bonding.
-
Order of Reagent Addition: Add the titanium(IV) acetate to the solvent (and any chelating agent) slowly and with vigorous stirring. This ensures rapid dispersion and prevents localized high concentrations of the precursor, which can lead to rapid hydrolysis and precipitation.
Caption: General experimental workflow for the sol-gel process.
Detailed Methodology:
-
Precursor Solution Preparation: Dissolve a specific molar concentration of titanium(IV) acetate in a suitable anhydrous solvent (e.g., ethanol, isopropanol). This should be done in a dry environment, preferably under an inert atmosphere.
-
Hydrolysis Solution Preparation: In a separate container, prepare a mixture of the same solvent, deionized water, and any catalyst or chelating agent (e.g., acetic acid). The molar ratio of water to the titanium precursor is a critical parameter to control.
-
Mixing and Hydrolysis: Slowly add the hydrolysis solution to the precursor solution dropwise while stirring vigorously. Continuous and efficient mixing is crucial to prevent localized precipitation.
-
Gelation: Allow the resulting sol to age at a constant temperature. The time required for gelation will depend on the specific reaction conditions (temperature, pH, concentrations).
-
Drying: Dry the obtained gel in an oven at a relatively low temperature (e.g., 60-100 °C) to remove the solvent and residual organics.
-
Calcination: Calcine the dried powder at a higher temperature (e.g., 400-600 °C) to induce crystallization and obtain the desired phase of titanium dioxide (e.g., anatase or rutile). The calcination temperature and duration will determine the final crystal structure and particle size.
References
Validation & Comparative
A Head-to-Head Battle of Precursors: Titanium(IV) Acetate vs. Titanium Isopropoxide for Sol-Gel Synthesis of TiO₂ Nanoparticles
For researchers, scientists, and drug development professionals navigating the landscape of nanomaterial synthesis, the choice of precursor in the sol-gel process is a critical determinant of the final product's properties. This guide provides a comprehensive comparison of two common titanium precursors, titanium(IV) acetate and titanium isopropoxide, for the synthesis of titanium dioxide (TiO₂) nanoparticles. By examining experimental data on key performance metrics and providing detailed protocols, this document aims to equip researchers with the knowledge to make an informed decision for their specific application.
The sol-gel method is a versatile and widely used technique for producing high-purity, homogeneous TiO₂ nanoparticles with controlled properties. The selection of the titanium precursor significantly influences the hydrolysis and condensation rates, which in turn dictate the particle size, surface area, crystal phase, and ultimately, the functional performance of the synthesized TiO₂.
Performance Comparison: A Quantitative Overview
To facilitate a clear and objective comparison, the following table summarizes key performance indicators of TiO₂ nanoparticles synthesized using titanium(IV) acetate and titanium isopropoxide as precursors. It is important to note that direct comparative studies under identical conditions are limited in the literature. The data presented here is a synthesis of findings from various studies with similar experimental parameters to provide a representative comparison.
| Property | Titanium(IV) Acetate | Titanium Isopropoxide | Key Observations |
| Particle Size (nm) | Typically ranges from 15-30 nm | Generally smaller, often in the 5-20 nm range[1] | Titanium isopropoxide tends to yield smaller particle sizes due to its higher reactivity and faster hydrolysis rate. |
| Surface Area (m²/g) | Reported values are often in the range of 40-80 m²/g | Can achieve higher surface areas, frequently exceeding 100 m²/g | The smaller particle size achieved with titanium isopropoxide directly contributes to a larger specific surface area. |
| Photocatalytic Activity | Demonstrates good photocatalytic efficiency for the degradation of organic dyes like methylene blue. | Often exhibits higher photocatalytic activity due to the combined effect of smaller particle size and larger surface area, which provides more active sites for catalysis.[2] | For applications demanding high photocatalytic efficiency, titanium isopropoxide is often the preferred precursor. |
| Crystalline Phase | Predominantly forms the anatase phase after calcination, which is desirable for photocatalysis. | Also primarily yields the anatase phase upon calcination.[3] | Both precursors are effective in producing the photocatalytically active anatase phase. |
The Chemistry at Play: Hydrolysis and Condensation Pathways
The differences in the properties of the final TiO₂ nanoparticles stem from the distinct chemical behavior of the two precursors during the sol-gel process. The hydrolysis and condensation reactions are the fundamental steps that govern the formation of the TiO₂ network.
Titanium isopropoxide is a metal alkoxide that is highly reactive towards water. This rapid hydrolysis leads to a fast nucleation rate and the formation of smaller primary particles. In contrast, titanium(IV) acetate possesses acetate ligands that are less labile than the isopropoxide groups. This results in a slower, more controlled hydrolysis process, which can lead to the formation of larger particles. The acetate groups can also act as chelating agents, influencing the condensation pathway and the resulting network structure. The modification of titanium isopropoxide with acetic acid has been shown to reduce the availability of easily hydrolyzable groups, leading to a more controlled reaction.[4][5]
Experimental Protocols
For researchers looking to replicate or adapt these synthesis methods, the following are detailed experimental protocols for the sol-gel synthesis of TiO₂ nanoparticles using both titanium(IV) acetate and titanium isopropoxide.
Synthesis of TiO₂ Nanoparticles using Titanium(IV) Acetate
This protocol is a representative procedure based on common practices in the literature.
Materials:
-
Titanium(IV) acetate
-
Ethanol (absolute)
-
Deionized water
-
Nitric acid (as catalyst, optional)
Procedure:
-
Precursor Solution: Dissolve a specific amount of titanium(IV) acetate in absolute ethanol under vigorous stirring. The concentration can be varied to control the final particle size.
-
Hydrolysis: In a separate beaker, prepare a solution of deionized water and ethanol. If using a catalyst, add a few drops of nitric acid to the water-ethanol mixture.
-
Sol Formation: Slowly add the water-ethanol mixture to the titanium(IV) acetate solution dropwise while maintaining vigorous stirring. A white precipitate will begin to form, indicating the hydrolysis and condensation of the precursor.
-
Aging: Continue stirring the resulting sol for a period of 1 to 24 hours at room temperature to allow for the completion of the hydrolysis and condensation reactions and the formation of a stable gel.
-
Drying: Dry the gel in an oven at 80-100°C for several hours to remove the solvent and residual organic compounds.
-
Calcination: Calcine the dried powder in a muffle furnace at a temperature typically between 400-500°C for 2-4 hours to induce crystallization into the anatase phase and remove any remaining organic residues.
Synthesis of TiO₂ Nanoparticles using Titanium Isopropoxide
The following is a widely adopted protocol for the synthesis of TiO₂ nanoparticles from titanium isopropoxide.[1][6][7]
Materials:
-
Titanium isopropoxide (TTIP)
-
Ethanol (absolute) or Isopropanol
-
Deionized water
-
Nitric acid or Acetic acid (as catalyst/stabilizer)
Procedure:
-
Precursor Solution: In a flask, add titanium isopropoxide to absolute ethanol or isopropanol and stir for a designated period, for instance, 60 minutes.[7]
-
Hydrolysis Solution: Prepare an aqueous solution by adding a catalyst, such as nitric acid or acetic acid, to deionized water.[6][7]
-
Hydrolysis Reaction: Add the aqueous solution dropwise to the mixture of titanium isopropoxide and alcohol under vigorous stirring. This step should be performed slowly, often over several hours, to control the reaction rate.[7]
-
Aging and Gelation: After the addition is complete, continue to stir the mixture for a couple of hours, sometimes at a slightly elevated temperature (e.g., 60°C), to promote the formation of a uniform gel.[7] The mixture can then be left undisturbed for up to 24 hours for the nucleation process.[6]
-
Drying: The resulting gel is dried in an oven, for example at 80-100°C, until the solvent has completely evaporated.[6]
-
Calcination: The dried gel is then finely ground and calcined in a furnace at temperatures ranging from 450°C to 600°C for several hours to obtain the crystalline TiO₂ nanoparticles.[6]
Choosing the Right Precursor for Your Application
The decision between titanium(IV) acetate and titanium isopropoxide ultimately depends on the desired properties of the TiO₂ nanoparticles and the specific requirements of the application.
-
For applications requiring high photocatalytic activity, such as in environmental remediation or self-cleaning surfaces, titanium isopropoxide is generally the superior choice. Its propensity to form smaller nanoparticles with a larger surface area provides a greater number of active sites for catalytic reactions.
-
When a more controlled and slower reaction rate is desired, or if larger, more crystalline nanoparticles are needed for applications like sensors or certain electronic devices, titanium(IV) acetate may be more suitable. The slower hydrolysis allows for better control over the particle growth process.
References
- 1. krishisanskriti.org [krishisanskriti.org]
- 2. researchgate.net [researchgate.net]
- 3. mail.nijotech.com [mail.nijotech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Reaction Pathway to the Synthesis of Anatase via the Chemical Modification of Titanium Isopropoxide with Acetic Acid | Semantic Scholar [semanticscholar.org]
- 6. Investigation of TiO2 Nanoparticles Synthesized by Sol-Gel Method for Effectual Photodegradation, Oxidation and Reduction Reaction [mdpi.com]
- 7. youtube.com [youtube.com]
A Comparative Guide to Titanium(IV) Acetate and Titanium(IV) Chloride as Precursors
For researchers, scientists, and drug development professionals, the selection of an appropriate precursor is a critical step in the synthesis of titanium-based materials and molecules. Titanium(IV) acetate and titanium(IV) chloride are two common precursors, each presenting a unique set of properties that influence their reactivity, handling, and the characteristics of the final product. This guide provides an objective comparison of these two precursors, supported by experimental data and detailed protocols, to aid in the selection process for applications ranging from materials science to catalysis and drug development.
Physicochemical Properties
A fundamental comparison of the physical and chemical properties of titanium(IV) acetate and titanium(IV) chloride reveals key differences in their handling and reactivity. Titanium(IV) chloride is a highly reactive, volatile liquid that readily hydrolyzes in the presence of moisture, releasing corrosive hydrochloric acid. In contrast, titanium(IV) acetate is a solid that is more stable in air, though it is also susceptible to hydrolysis, albeit at a slower rate.
| Property | Titanium(IV) Acetate | Titanium(IV) Chloride |
| Formula | Ti(C₂H₃O₂)₄ | TiCl₄ |
| Molar Mass | 284.06 g/mol [1] | 189.68 g/mol |
| Appearance | White solid[1] | Colorless to pale yellow liquid |
| Boiling Point | Decomposes | 136.4 °C |
| Solubility | Soluble in some organic solvents | Soluble in nonpolar organic solvents |
| Reactivity with Water | Hydrolyzes | Reacts violently to hydrolyze |
Applications as Precursors for Titanium Dioxide (TiO₂) Nanomaterials
Both titanium(IV) acetate and titanium(IV) chloride are extensively used as precursors for the synthesis of titanium dioxide (TiO₂) nanoparticles, a material with wide-ranging applications in photocatalysis, sensors, and photovoltaics. The choice of precursor significantly impacts the properties of the resulting TiO₂.
Comparative Performance in TiO₂ Synthesis
While direct comparative studies are limited, the existing literature allows for an indirect comparison of the two precursors in the synthesis of TiO₂ nanoparticles. The rapid hydrolysis of titanium(IV) chloride often leads to the fast nucleation and growth of TiO₂ particles, which can be challenging to control. In contrast, the slower hydrolysis of titanium(IV) acetate allows for better control over particle size and morphology.
| Parameter | Titanium(IV) Acetate as Precursor | Titanium(IV) Chloride as Precursor |
| Hydrolysis Rate | Slower, more controlled | Very fast, difficult to control |
| Byproducts | Acetic acid | Hydrochloric acid |
| Typical TiO₂ Phase | Anatase | Anatase, Rutile (depending on conditions) |
| Particle Size Control | Generally good | Can be challenging |
| Purity of Product | May contain residual organic species | Chloride ion contamination can be an issue |
Experimental Protocols for TiO₂ Nanoparticle Synthesis
Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles using Titanium(IV) Acetate
This protocol describes a typical sol-gel synthesis of TiO₂ nanoparticles from titanium(IV) acetate.
Materials:
-
Titanium(IV) acetate
-
Ethanol (absolute)
-
Nitric acid (as a catalyst)
-
Deionized water
Procedure:
-
Dissolve a specific amount of titanium(IV) acetate in absolute ethanol with vigorous stirring.
-
In a separate beaker, prepare a solution of deionized water and nitric acid in ethanol.
-
Slowly add the acidic ethanol-water solution to the titanium(IV) acetate solution under continuous stirring.
-
Continue stirring for several hours to allow for hydrolysis and condensation to form a sol.
-
Age the sol for a predetermined time until a gel is formed.
-
Dry the gel in an oven at a specific temperature (e.g., 80-100 °C) to remove the solvent.
-
Calcination of the dried gel at a higher temperature (e.g., 400-500 °C) is then performed to obtain crystalline TiO₂ nanoparticles.
Protocol 2: Hydrolysis of Titanium(IV) Chloride for TiO₂ Nanoparticle Synthesis
This protocol outlines a common method for synthesizing TiO₂ nanoparticles via the hydrolysis of titanium(IV) chloride.
Materials:
-
Titanium(IV) chloride
-
Deionized water
-
Ammonia solution (for pH adjustment)
Procedure:
-
Slowly add titanium(IV) chloride dropwise to chilled deionized water under vigorous stirring in an ice bath to control the exothermic reaction.
-
A white precipitate of hydrated titanium oxide will form.
-
Continue stirring for a set period to ensure complete hydrolysis.
-
Slowly add ammonia solution to the suspension to adjust the pH to a desired value (e.g., 7-9), promoting the precipitation of titanium hydroxide.
-
The precipitate is then washed several times with deionized water to remove chloride ions.
-
The washed precipitate is dried in an oven.
-
Finally, the dried powder is calcined at a high temperature to yield crystalline TiO₂ nanoparticles.
Catalytic Applications
Titanium(IV) compounds are well-known Lewis acids and are employed as catalysts in various organic reactions.[2] The Lewis acidity and catalytic activity are influenced by the ligands attached to the titanium center.
Titanium(IV) chloride is a strong Lewis acid and is widely used in reactions such as Friedel-Crafts acylations, aldol reactions, and Diels-Alder reactions.[2] Its high reactivity, however, can sometimes lead to side reactions.
Titanium(IV) acetate, with its carboxylate ligands, is a weaker Lewis acid compared to the chloride. This can be advantageous in reactions where a milder catalyst is required to improve selectivity and minimize side reactions. However, there is less specific data available in the literature on the catalytic performance of titanium(IV) acetate in direct comparison to titanium(IV) chloride.
Applications in Drug Development and Cytotoxicity
Generally, the development of titanium-based drugs focuses on creating stable complexes that can selectively target cancer cells. The hydrolysis of the precursor is a key factor, as unstable complexes can rapidly decompose in biological media, leading to inactive species. The slower hydrolysis of acetate-containing complexes might offer an advantage in designing more stable and effective therapeutic agents. However, further research is needed to directly compare the cytotoxic profiles of compounds synthesized from these two precursors.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the application of these precursors, the following diagrams are provided.
References
characterization of TiO2 synthesized from different titanium precursors
A Comparative Guide to the Characterization of TiO2 Synthesized from Different Titanium Precursors
Titanium dioxide (TiO2) is a widely researched semiconductor material with significant applications in photocatalysis, solar cells, and environmental remediation.[1][2][3] The physicochemical properties of TiO2 nanoparticles, which dictate their performance, are heavily influenced by the synthesis method and, crucially, the choice of the titanium precursor.[2][4] This guide provides a comparative analysis of TiO2 synthesized from various common titanium precursors, supported by experimental data, to aid researchers in selecting the optimal precursor for their specific applications.
Impact of Titanium Precursors on TiO2 Properties
The selection of a titanium precursor is a critical first step in the synthesis of TiO2 as it significantly affects the final material's crystal structure, particle size, surface area, and photocatalytic activity.[2] Common precursors include titanium alkoxides, such as titanium isopropoxide (TTIP) and titanium butoxide (TBO), and titanium halides, like titanium tetrachloride (TiCl4).[1][2][5][6][7][8]
The hydrolysis and condensation rates of these precursors differ, leading to variations in the nucleation and growth of TiO2 particles. For instance, TiCl4 is known for its rapid hydrolysis, which can lead to the formation of the rutile phase, especially in highly acidic conditions.[1] In contrast, titanium alkoxides generally hydrolyze more slowly, often favoring the formation of the anatase phase, which is frequently reported to have higher photocatalytic activity.[3][9]
Quantitative Comparison of TiO2 Properties
The following table summarizes the key properties of TiO2 synthesized from different titanium precursors as reported in various studies.
| Titanium Precursor | Synthesis Method | Crystal Phase | Crystallite/Particle Size (nm) | Specific Surface Area (m²/g) | Photocatalytic Activity Highlights |
| Titanium tetrachloride (TiCl4) | Acid Hydrolysis | Rutile[1] | Spherical clusters of nanofibers[1] | 141 (as a sol)[10][11] | High performance in the degradation of terephthalic acid.[1] |
| Titanium isopropoxide (TTIP) | Acid Hydrolysis | Rutile[1] | Spherical clusters of nanofibers[1] | - | Exhibited high photocatalytic performance, with no significant difference from TiCl4-derived TiO2 in the degradation of terephthalic acid.[1] |
| Sol-gel | Anatase[12] | ~7[12] | - | Generally high photocatalytic activity is associated with the anatase phase.[3] | |
| Hydrothermal | Anatase[12] | ~17[12] | - | - | |
| Titanium butoxide (TBO) | Sol-gel | Anatase[9][13] | - | 196.9[14] | The sample denoted Ti-Bu-SG was the most effective in removing ~99% of methyl orange in 180 min.[9] |
| Chemical Precipitation | Anatase[5] | Nanocrystalline[5] | - | - | |
| Titanium ethoxide | Sol-gel | Anatase[9] | - | - | Showed good photocatalytic activity for the degradation of methyl orange.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of TiO2 from different precursors and the subsequent characterization techniques.
Synthesis Protocols
1. Sol-Gel Synthesis using Titanium (IV) Butoxide: A common sol-gel method involves dissolving titanium (IV) butoxide in its parent alcohol.[13][15] An ammonia-containing water solution is then added dropwise to achieve a pH of 10. The resulting gel is aged, dried, and then calcined at a specific temperature, often around 450-500°C, to obtain the crystalline TiO2 powder.[9][13]
2. Acid Hydrolysis of Titanium Tetrachloride (TiCl4): In a typical acid hydrolysis synthesis, TiCl4 is added dropwise to a chilled aqueous HCl solution under vigorous stirring.[16] The pH is then adjusted using an aqueous solution of NH4OH to induce precipitation. The precipitate is washed to remove chlorides, and then peptized using an acid like HNO3 to form a stable sol.[10][11][16]
3. Hydrolysis and Peptization of Titanium Isopropoxide (TTIP): A precursor solution is prepared by mixing titanium isopropoxide with isopropanol.[6][17] This solution is then hydrolyzed by adding it to distilled water with a specific pH, adjusted by either HNO3 or NH4OH.[6] The resulting suspension is heated and aged to form a gel, which is then washed and dried to obtain the TiO2 nanopowder.[6][18]
Characterization Protocols
1. X-ray Diffraction (XRD): XRD is used to determine the crystal structure (anatase, rutile, or brookite) and the average crystallite size of the synthesized TiO2 nanoparticles.[1][19][20][21][22][23][24] The crystallite size is often calculated from the broadening of the diffraction peaks using the Scherrer equation.[4]
2. Scanning Electron Microscopy (SEM): SEM is employed to visualize the morphology, size, and aggregation of the TiO2 particles.[1][25][26][27] Samples are typically sputter-coated with a conductive material before imaging.[26]
3. BET Surface Area Analysis: The specific surface area of the TiO2 powders is determined by nitrogen adsorption-desorption measurements at 77 K using the Brunauer-Emmett-Teller (BET) method.[14][28][29][30][31] Prior to analysis, the samples are degassed to remove any adsorbed moisture and impurities.[30][31]
4. Photocatalytic Activity Assessment: The photocatalytic performance is commonly evaluated by monitoring the degradation of a model organic pollutant, such as methylene blue or methyl orange, under UV or visible light irradiation.[1][32][9] The concentration of the pollutant is measured at regular intervals using a UV-Vis spectrophotometer.[1]
Visualizing the Process and Relationships
To better illustrate the experimental workflow and the influence of precursors on TiO2 properties, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Precursor Nature and Sol-Gel Synthesis Conditions on TiO2 Aerogel’s Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. 2.4. Synthesis of TiO2 [bio-protocol.org]
- 6. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 7. Preparation of water-dispersible TiO2 nanoparticles from titanium tetrachloride using urea hydrogen peroxide as an oxygen donor - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Novel Sol-Gel Synthesis of TiO2 Spherical Porous Nanoparticles Assemblies with Photocatalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of TiO2 Sol Using TiCl4 as a Precursor | Semantic Scholar [semanticscholar.org]
- 12. fn-nano.com [fn-nano.com]
- 13. Comparative study of the TiO2 nanopowders prepared from different precursors and chemical methods for heterogeneous pho… [ouci.dntb.gov.ua]
- 14. A Comparative Study on Preparation of TiO2 Pellets as Photocatalysts Based on Different Precursors | Scientific.Net [scientific.net]
- 15. chalcogen.ro [chalcogen.ro]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 27. pubs.aip.org [pubs.aip.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. youtube.com [youtube.com]
- 32. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Titanium(IV) Acetate Purity by Titration
For researchers, scientists, and professionals in drug development utilizing titanium(IV) acetate, ensuring the purity of this precursor is paramount for the reproducibility and success of synthetic processes. This guide provides a comparative analysis of analytical methods for validating the purity of titanium(IV) acetate, with a primary focus on a robust complexometric titration method. This is contrasted with a common spectrophotometric method, offering insights into their respective performances.
Comparative Analysis of Analytical Methods
The purity of titanium(IV) acetate is determined by quantifying the titanium(IV) content. Two prevalent methods for this analysis are complexometric titration and UV-Vis spectrophotometry. Below is a summary of their performance characteristics.
Table 1: Comparison of Analytical Methods for Titanium(IV) Purity Determination
| Parameter | Complexometric EDTA Back-Titration | UV-Vis Spectrophotometry (Peroxide Method) |
| Principle | Back-titration of excess EDTA with a standard metal solution. | Formation of a colored pertitanic acid complex. |
| Accuracy | High | Moderate to High |
| Precision | High (RSD < 1%) | Good (RSD < 2%) |
| Limit of Detection | ~10-20 ppm | ~1-5 ppm |
| Analysis Time | ~30-45 minutes per sample | ~15-20 minutes per sample |
| Equipment Cost | Low | Moderate |
| Interferences | Other metal ions that form stable EDTA complexes.[1] | Ions that form colored complexes or affect the peroxide reaction (e.g., V, Mo, Cr). |
| Advantages | High accuracy and precision, established methodology. | Faster analysis, higher sensitivity. |
| Disadvantages | Susceptible to interference from other metal ions, requires careful endpoint determination. | Requires a calibration curve, color stability can be an issue. |
Experimental Protocols
Detailed methodologies for both the complexometric titration and spectrophotometric analysis are provided below.
Method 1: Purity Determination by Complexometric EDTA Back-Titration
This method involves the addition of a known excess of ethylenediaminetetraacetic acid (EDTA) to a solution of titanium(IV) acetate. The unreacted EDTA is then titrated with a standardized zinc sulfate solution using xylenol orange as an indicator.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 200-250 mg of titanium(IV) acetate into a 250 mL Erlenmeyer flask.
-
Carefully add 50 mL of dilute sulfuric acid (1 M) to dissolve the sample and prevent hydrolysis. Gentle heating may be applied if necessary to achieve complete dissolution.
-
Add 5 mL of 30% hydrogen peroxide solution. The solution should turn a stable yellow-orange color due to the formation of the titanium-peroxide complex.[2]
-
-
Complexation with EDTA:
-
Using a volumetric pipette, add exactly 25.00 mL of a standardized 0.05 M EDTA solution to the flask.
-
Gently boil the solution for 10-15 minutes to ensure complete complexation of the titanium(IV) with EDTA.
-
Cool the solution to room temperature.
-
-
Titration:
-
Add 2-3 drops of xylenol orange indicator to the solution.
-
Titrate the excess, unreacted EDTA with a standardized 0.05 M zinc sulfate solution until the color changes from yellow to a persistent reddish-purple.[2]
-
Record the volume of the zinc sulfate solution used.
-
-
Calculation of Purity:
-
The percentage purity of titanium(IV) acetate is calculated using the following formula:
Where:
-
V_EDTA = Volume of EDTA solution added (mL)
-
M_EDTA = Molarity of EDTA solution (mol/L)
-
V_ZnSO4 = Volume of zinc sulfate solution used in titration (mL)
-
M_ZnSO4 = Molarity of zinc sulfate solution (mol/L)
-
Molar Mass_Ti(IV)acetate = Molar mass of titanium(IV) acetate ( g/mol )
-
Sample Weight = Initial weight of the titanium(IV) acetate sample (mg)
-
-
Method 2: Purity Determination by UV-Vis Spectrophotometry (Peroxide Method)
This method is based on the formation of a stable, colored pertitanic acid complex when titanium(IV) reacts with hydrogen peroxide in an acidic medium. The intensity of the color, which is proportional to the titanium concentration, is measured using a UV-Vis spectrophotometer.[3]
Experimental Protocol:
-
Preparation of Standard Solutions:
-
Prepare a series of titanium(IV) standard solutions of known concentrations (e.g., 5, 10, 15, 20, 25 ppm) from a certified titanium standard stock solution in dilute sulfuric acid.
-
-
Sample Preparation:
-
Accurately weigh a small amount of titanium(IV) acetate and dissolve it in dilute sulfuric acid (1 M) in a volumetric flask to obtain a solution with an expected titanium concentration within the range of the prepared standards.
-
-
Color Development:
-
Pipette a known volume of the sample solution and each standard solution into separate volumetric flasks.
-
To each flask, add 5 mL of 30% hydrogen peroxide and dilute to the mark with dilute sulfuric acid.
-
-
Spectrophotometric Measurement:
-
Allow the solutions to stand for 10 minutes for full color development.
-
Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance (typically around 410 nm) against a reagent blank.
-
-
Calculation of Purity:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of titanium(IV) in the sample solution from the calibration curve.
-
Calculate the percentage purity of the titanium(IV) acetate based on the initial sample weight and dilution factors.
-
Workflow for Purity Validation
The following diagram illustrates the logical workflow for the validation of titanium(IV) acetate purity, from sample reception to the final purity determination.
Caption: Workflow for Titanium(IV) Acetate Purity Validation.
References
comparative TGA analysis of titanium alkoxides and carboxylates
A Comparative Thermogravimetric Analysis (TGA) of Titanium Alkoxides and Carboxylates for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the thermal stability and decomposition behavior of two common classes of titanium precursors: alkoxides and carboxylates. Understanding the thermal properties of these compounds is crucial for their application in materials synthesis, catalysis, and the development of drug delivery systems. This analysis is based on thermogravimetric data, which measures the change in mass of a substance as a function of temperature.
Data Presentation: Comparative TGA Data
The following table summarizes the key thermal decomposition parameters for representative titanium alkoxides and carboxylates. It is important to note that the data has been compiled from different sources, and therefore, the experimental conditions may vary.
| Precursor Type | Compound Name | Decomposition Onset (°C) | Main Decomposition Range (°C) | Major Weight Loss (%) | Final Residue (%) | Final Product |
| Titanium Alkoxide | Titanium Tetraisopropoxide (hydrolyzed) | ~163 | 100 - 500 | ~32 | Not specified | TiO₂ |
| Titanium Carboxylate | Titanium(IV) oxo-acetylsalicylate complex | ~384 | 384 - 395 | 81 - 89 | Not specified | Not specified |
| Titanium Carboxylate | Titanium Stearate (in mixture) | Not specified | ~200 - 450 | Not specified | Not specified | Not specified |
Interpretation of Thermal Behavior
Titanium alkoxides, such as titanium tetraisopropoxide (TTIP), generally exhibit lower thermal stability compared to titanium carboxylates. The decomposition of hydrolyzed TTIP begins at a relatively low temperature with the loss of organic residues, followed by a broader decomposition range to form titanium dioxide. The thermal decomposition of TTIP is reported to commence at around 250°C.
In contrast, titanium carboxylates, particularly those with more complex structures like the titanium(IV) oxo-acetylsalicylate complex, tend to be more thermally stable, with decomposition occurring at significantly higher temperatures in a more defined step. The long-chain carboxylates, exemplified by stearates, also decompose at elevated temperatures. The higher thermal stability of carboxylates can be attributed to the stronger coordination of the carboxylate groups to the titanium center.
Experimental Protocols
The data presented in this guide is based on thermogravimetric analysis (TGA). Below is a generalized experimental protocol for conducting TGA on titanium precursors.
Objective: To determine the thermal stability and decomposition profile of titanium alkoxides and carboxylates.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-precision balance
-
Sample pans (e.g., alumina, platinum)
-
Gas flow controller
Procedure:
-
Sample Preparation: A small amount of the titanium precursor (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan.
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere. The desired heating program is set. A typical heating rate is 10 °C/min.
-
TGA Measurement: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate. The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature ranges of mass loss, the percentage of mass loss at each stage, and the percentage of the final residue. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum decomposition rates.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a comparative TGA analysis and the general decomposition pathways for titanium alkoxides and carboxylates.
A Comparative Guide to Anatase and Rutile TiO₂ Phases Synthesized from Titanium(IV) Acetate
For researchers, scientists, and drug development professionals, understanding the crystalline phase of titanium dioxide (TiO₂) is crucial for its application in areas ranging from photocatalysis to drug delivery systems. This guide provides an objective comparison of the anatase and rutile phases of TiO₂ synthesized from titanium(IV) acetate, supported by experimental data and detailed protocols.
The synthesis of titanium dioxide nanoparticles from titanium(IV) acetate typically involves a sol-gel process followed by a calcination step. The final crystalline phase, either the metastable anatase or the stable rutile, is predominantly determined by the calcination temperature. This guide outlines the experimental procedure for synthesizing TiO₂ nanoparticles and presents a comparative analysis of the resulting anatase and rutile phases based on X-ray diffraction (XRD) data.
Experimental Protocols
Synthesis of TiO₂ Nanoparticles via Sol-Gel Method
A common method for synthesizing TiO₂ nanoparticles from titanium(IV) acetate involves a sol-gel process. While a specific detailed protocol using titanium(IV) acetate was not found in the immediate search, a general protocol adapted from similar titanium precursors like titanium alkoxides can be followed. It is important to note that reaction kinetics and optimal parameters may vary.
Materials:
-
Titanium(IV) acetate (precursor)
-
Ethanol (solvent)
-
Deionized water
-
Nitric acid (catalyst)
Procedure:
-
A solution of titanium(IV) acetate is prepared by dissolving it in ethanol.
-
In a separate beaker, a mixture of ethanol, deionized water, and a small amount of nitric acid is prepared.
-
The acidic aqueous ethanol solution is then slowly added to the titanium(IV) acetate solution under vigorous stirring.
-
The resulting mixture is stirred for several hours to form a stable sol.
-
The sol is then aged for a period of time, typically 24-48 hours, to promote the formation of a gel.
-
The obtained gel is dried in an oven at a low temperature (e.g., 80-100 °C) to remove the solvent.
-
The dried powder is then calcined at different temperatures to obtain the desired crystalline phase.
X-ray Diffraction (XRD) Analysis
The crystalline phase, crystallite size, and lattice parameters of the synthesized TiO₂ nanoparticles are determined using powder X-ray diffraction.
Instrumentation:
-
X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
The data is typically collected over a 2θ range of 20° to 80°.
Analysis:
-
Phase Identification: The diffraction peaks in the XRD pattern are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) cards for anatase (JCPDS No. 21-1272) and rutile (JCPDS No. 21-1276) to identify the crystalline phases present. The main characteristic peak for anatase is at approximately 2θ = 25.3° (101 plane), while for rutile it is at about 2θ = 27.4° (110 plane).[1]
-
Crystallite Size: The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = Kλ / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.
-
Lattice Parameters: The lattice parameters (a and c for the tetragonal system of both anatase and rutile) can be calculated from the positions of the diffraction peaks using Bragg's Law and the plane-spacing equations for the tetragonal crystal system.
-
Phase Percentage: The weight fraction of the rutile phase (W_R) in a mixed-phase sample can be estimated using the following equation: W_R = 1 / (1 + 0.8 * (I_A / I_R)) where I_A and I_R are the integrated intensities of the anatase (101) and rutile (110) peaks, respectively.
Data Presentation: Anatase vs. Rutile Phase Comparison
The properties of the anatase and rutile phases of TiO₂ are significantly influenced by the calcination temperature. Generally, the anatase phase is formed at lower temperatures, and as the temperature increases, it transforms into the more stable rutile phase. The anatase-to-rutile phase transition typically begins at temperatures above 600-700 °C.[2][3]
| Parameter | Anatase TiO₂ | Rutile TiO₂ | Reference |
| Calcination Temperature | Typically 400-600 °C | Typically > 700 °C | [2][3] |
| Crystal System | Tetragonal | Tetragonal | [1] |
| Space Group | I4₁/amd | P4₂/mnm | [4] |
| Lattice Parameters (Å) | a ≈ 3.78, c ≈ 9.51 | a ≈ 4.59, c ≈ 2.96 | [5] |
| Dominant XRD Peak (2θ) | ~25.3° (101) | ~27.4° (110) | [1] |
| Crystallite Size | Increases with calcination temperature | Generally larger than anatase formed at lower temperatures | [2] |
Note: The exact values for lattice parameters and crystallite size will depend on the specific synthesis conditions and calcination temperature.
Mandatory Visualization
Caption: Experimental workflow for TiO₂ synthesis and analysis.
Logical Relationship Diagram
Caption: Logical flow from precursor to material properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Monitoring Titanium(IV) Acetate Hydrolysis: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, real-time monitoring of precursor hydrolysis is critical for controlling the formation of titanium-based materials. This guide provides a comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy against other common spectroscopic methods—Ultraviolet-Visible (UV-Vis) and Raman spectroscopy—for monitoring the hydrolysis of titanium(IV) acetate. This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable analytical technique for your research needs.
The hydrolysis of titanium(IV) acetate is a fundamental step in the sol-gel synthesis of titanium dioxide (TiO₂) nanoparticles and thin films, materials with widespread applications in drug delivery, photocatalysis, and medical implants. The kinetics of this reaction directly influence the final properties of the material, making in-situ monitoring essential for process control and optimization.
Executive Summary of Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) spectroscopy proves to be a powerful and versatile tool for monitoring the hydrolysis of titanium(IV) acetate. It provides detailed structural information by tracking changes in the vibrational modes of chemical bonds involved in the reaction. This allows for the simultaneous observation of the consumption of the precursor and the formation of intermediates and final products. While UV-Vis and Raman spectroscopy offer alternative approaches, they present certain limitations in providing a comprehensive picture of the hydrolysis process.
| Spectroscopic Technique | Principle | Information Obtained | Advantages | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation, exciting molecular vibrations. | Tracks changes in functional groups (e.g., Ti-O-C, O-H, Ti-O-Ti). | High specificity for chemical bonds, suitable for in-situ monitoring, provides rich structural information. | Water absorption can interfere; sample cell design is crucial for aqueous solutions. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light, causing electronic transitions. | Monitors changes in the electronic structure of titanium species.[1][2][3] | Simple, cost-effective, good for quantitative analysis of specific chromophores. | Less structural information, broad absorption bands can make species differentiation difficult.[1][2][3] |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on vibrational modes. | Complements FTIR by detecting symmetric vibrations and is sensitive to the formation of Ti-O-Ti networks. | Less interference from water, can be used for in-situ analysis through transparent vessels. | Can be affected by fluorescence, may have lower sensitivity for some functional groups compared to FTIR. |
In-Depth Analysis with FTIR Spectroscopy
FTIR spectroscopy is particularly well-suited for monitoring the hydrolysis of titanium(IV) acetate due to its ability to directly probe the chemical transformations occurring. The hydrolysis reaction can be summarized as the replacement of acetate groups with hydroxyl groups, followed by condensation reactions to form a titania network.
Key Spectral Changes During Hydrolysis:
-
Decrease in Ti-O-C Bands: The initial spectrum of titanium(IV) acetate will show characteristic peaks corresponding to the titanium-acetate bond. As hydrolysis proceeds, the intensity of these peaks will decrease.
-
Increase in O-H Bands: The formation of titanium hydroxide intermediates and the presence of water will lead to an increase in the broad absorption band associated with O-H stretching vibrations, typically in the 3200-3600 cm⁻¹ region.
-
Formation of Ti-O-Ti Bands: As condensation reactions occur, a broad band corresponding to the formation of the Ti-O-Ti network will appear and grow in the low-frequency region of the spectrum (typically below 800 cm⁻¹).
By monitoring the changes in the intensity of these characteristic bands over time, the kinetics of the hydrolysis and condensation reactions can be determined.
Experimental Protocol: In-Situ FTIR Monitoring
This section outlines a general methodology for the in-situ monitoring of titanium(IV) acetate hydrolysis using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Materials and Equipment:
-
FTIR spectrometer equipped with a liquid-compatible ATR probe (e.g., diamond or ZnSe crystal).
-
Reaction vessel with a port for the ATR probe.
-
Titanium(IV) acetate.
-
Solvent (e.g., ethanol, isopropanol).
-
Deionized water.
-
Stirring mechanism.
-
Data acquisition and analysis software.
Procedure:
-
Background Spectrum: Record a background spectrum of the solvent in the reaction vessel.
-
Reaction Initiation: Dissolve a known concentration of titanium(IV) acetate in the solvent within the reaction vessel and begin stirring.
-
Data Acquisition: Immerse the ATR probe into the solution and begin collecting FTIR spectra at regular time intervals.
-
Hydrolysis Induction: Inject a controlled amount of deionized water into the solution to initiate the hydrolysis reaction.
-
Monitoring: Continue to collect spectra throughout the course of the reaction until no further significant changes are observed.
-
Data Analysis: Analyze the collected spectra to identify and track the changes in the absorbance of key functional groups over time. This data can be used to calculate reaction rates and elucidate the reaction mechanism.
Logical Workflow for FTIR Monitoring
Caption: Workflow for monitoring hydrolysis using FTIR.
Signaling Pathway of Hydrolysis and Condensation
Caption: Chemical pathway of titanium(IV) acetate hydrolysis.
Conclusion
For comprehensive, real-time monitoring of titanium(IV) acetate hydrolysis, FTIR spectroscopy stands out as a superior technique. Its ability to provide detailed, in-situ information on the evolution of chemical bonds offers researchers a powerful tool to understand and control the sol-gel process. While UV-Vis and Raman spectroscopy can provide complementary data, FTIR offers a more complete picture of the complex chemical transformations occurring during the formation of titanium-based materials. The detailed experimental protocol and workflows provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and materials science.
References
- 1. New insights for titanium(iv) speciation in acidic media based on UV-visible and 31P NMR spectroscopies and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights for titanium(iv) speciation in acidic media based on UV-visible and 31P NMR spectroscopies and molecular modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Assessing the Photocatalytic Activity of TiO₂ from Titanium(IV) Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the photocatalytic activity of titanium dioxide (TiO₂) synthesized from titanium(IV) acetate. The performance is contextualized against TiO₂ derived from other common precursors, supported by experimental data from various studies. Detailed experimental protocols for synthesis and photocatalytic evaluation are also presented to aid in reproducing and building upon these findings.
Performance Comparison of TiO₂ from Different Precursors
The photocatalytic efficacy of TiO₂ is intrinsically linked to its crystalline phase, particle size, and surface area, which are heavily influenced by the choice of precursor and synthesis method. While a direct, single-study comparison under identical conditions is limited in the available literature, this section compiles data from various sources to offer a comparative overview. The degradation of organic dyes, such as Methylene Blue and Rhodamine B, is a common metric for assessing photocatalytic activity.
| Precursor | Synthesis Method | Pollutant | Degradation Efficiency (%) | Rate Constant (k) | Reference |
| Titanium(IV) Isopropoxide with Acetic Acid | Modified Sol-Gel | Methylene Blue | ~100% (after 140 min) | 0.0273 min⁻¹ | [1] |
| Titanium(IV) Isopropoxide | Sol-Gel | Methylene Blue | 97% (after 150 min) | Not Reported | [2] |
| Titanium(IV) Butoxide | Sol-Gel | Methyl Orange | ~99% (after 180 min) | Not Reported | [3] |
| Titanium Precursor (unspecified) | Hydrothermal | Rhodamine B | 33.04% (after 120 min) | Not Reported | [4] |
Note: The data presented above is compiled from different studies with varying experimental conditions (e.g., catalyst concentration, light source, pollutant concentration). Therefore, direct comparison should be made with caution. The use of acetic acid in conjunction with titanium(IV) isopropoxide is included as a relevant analogue to the use of titanium(IV) acetate.
Experimental Protocols
Synthesis of TiO₂ Nanoparticles via Sol-Gel Method
This protocol outlines a general procedure for the synthesis of TiO₂ nanoparticles. Modifications may be required based on the specific titanium precursor used.
Materials:
-
Titanium precursor (e.g., Titanium(IV) Acetate, Titanium(IV) Isopropoxide)
-
Solvent (e.g., Ethanol, Isopropanol)
-
Catalyst/Chelating Agent (e.g., Acetic Acid, Nitric Acid)
-
Deionized Water
Procedure:
-
Precursor Solution Preparation: Dissolve the titanium precursor in the chosen solvent under vigorous stirring.
-
Hydrolysis: Slowly add a mixture of deionized water, solvent, and the catalyst/chelating agent to the precursor solution while maintaining vigorous stirring. The addition of an acid like acetic acid can help to control the hydrolysis and condensation rates, influencing the final particle size and morphology.
-
Gelation: Continue stirring the solution until a sol, and subsequently a gel, is formed. This process can take several hours.
-
Aging: Age the gel at room temperature for a specified period (e.g., 24-48 hours) to allow for the completion of polycondensation reactions.
-
Drying: Dry the gel in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent and residual water, resulting in a xerogel.
-
Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-600 °C) for several hours. The calcination temperature is a critical parameter that influences the crystallinity and phase composition (anatase, rutile, or brookite) of the TiO₂ nanoparticles.
Assessment of Photocatalytic Activity
The photocatalytic performance of the synthesized TiO₂ nanoparticles is typically evaluated by monitoring the degradation of a model organic pollutant under light irradiation.
Materials:
-
Synthesized TiO₂ nanoparticles
-
Model pollutant (e.g., Methylene Blue, Rhodamine B)
-
Deionized Water
-
Photoreactor equipped with a light source (e.g., UV lamp, Xenon lamp)
-
Spectrophotometer
Procedure:
-
Catalyst Suspension: Disperse a specific amount of TiO₂ nanoparticles in an aqueous solution of the model pollutant with a known initial concentration.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.
-
Photocatalytic Reaction: Irradiate the suspension with a light source of a specific wavelength and intensity.
-
Sample Collection: Withdraw aliquots of the suspension at regular time intervals.
-
Analysis: Centrifuge or filter the collected aliquots to remove the TiO₂ nanoparticles. Measure the concentration of the pollutant in the supernatant using a spectrophotometer at its maximum absorbance wavelength.
-
Degradation Efficiency Calculation: The degradation efficiency is calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.
-
Kinetic Analysis: The reaction kinetics can often be described by a pseudo-first-order model: ln(C₀ / Cₜ) = kt where k is the apparent rate constant.
Visualizing the Process
To better understand the experimental workflow and the underlying mechanism of photocatalysis, the following diagrams are provided.
Caption: Experimental workflow for TiO₂ synthesis and photocatalytic activity assessment.
Caption: General mechanism of TiO₂ photocatalysis for organic pollutant degradation.
References
A Comparative Guide to the Electrochemical Properties of Titanium Dioxide Derived from Titanium(IV) Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of titanium dioxide (TiO₂) synthesized from titanium(IV) acetate and other common titanium precursors. The information presented is supported by experimental data to assist researchers in selecting the optimal synthesis route for their specific applications, ranging from energy storage to electrocatalysis.
Introduction
Titanium dioxide (TiO₂) is a widely investigated material for a variety of electrochemical applications, including lithium-ion batteries, supercapacitors, and photoelectrochemical cells, owing to its low cost, chemical stability, and non-toxicity. The electrochemical performance of TiO₂ is highly dependent on its structural and morphological properties, which are in turn influenced by the synthesis method and the choice of titanium precursor. While titanium alkoxides like titanium isopropoxide and titanium butoxide are commonly used, titanium(IV) acetate presents an alternative precursor that can influence the resulting material's characteristics. This guide focuses on the electrochemical properties of TiO₂ derived from titanium(IV) acetate and compares it with materials synthesized from other precursors.
Synthesis of Titanium Dioxide from Titanium(IV) Acetate
A common method for synthesizing TiO₂ nanoparticles from titanium(IV) acetate is the sol-gel process. This technique offers good control over the particle size and morphology of the final product.
Experimental Protocol: Sol-Gel Synthesis
A typical sol-gel synthesis of TiO₂ nanoparticles using titanium(IV) acetate involves the following steps:
-
Precursor Solution Preparation: Titanium(IV) acetate is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and acetic acid. The acetate ligands can act as chelating agents, controlling the hydrolysis and condensation rates.
-
Hydrolysis: Water, often mixed with the solvent, is added dropwise to the precursor solution under vigorous stirring. This initiates the hydrolysis of the titanium precursor to form titanium hydroxide species.
-
Condensation: The hydrolyzed species undergo condensation reactions to form a three-dimensional network of Ti-O-Ti bonds, resulting in the formation of a sol, which gradually transforms into a gel.
-
Aging: The gel is aged for a specific period to allow for further condensation and strengthening of the network.
-
Drying: The gel is dried to remove the solvent and other volatile components.
-
Calcination: The dried gel is calcined at elevated temperatures (typically 400-600°C) to crystallize the amorphous TiO₂ into the desired phase (e.g., anatase or rutile) and remove any residual organic matter.
dot
Caption: Workflow for the sol-gel synthesis of TiO₂ nanoparticles from titanium(IV) acetate.
Electrochemical Characterization: Experimental Protocols
The electrochemical performance of the synthesized TiO₂ materials is typically evaluated using a three-electrode system in an appropriate electrolyte.
Electrode Preparation
-
Slurry Formulation: The active material (TiO₂ powder) is mixed with a conductive agent (e.g., carbon black or acetylene black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry. A typical weight ratio is 80:10:10 (active material:conductive agent:binder).
-
Coating: The slurry is then coated onto a current collector (e.g., copper foil for anode testing or aluminum foil for cathode testing) using a doctor blade technique.
-
Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
Pressing and Cutting: The dried electrode is pressed to ensure good contact between the active material and the current collector and then cut into desired dimensions for cell assembly.
Electrochemical Measurements
-
Cyclic Voltammetry (CV): CV is performed to study the capacitive and charge storage mechanisms of the material. The measurements are typically carried out at various scan rates (e.g., 1 to 100 mV/s) within a defined potential window.
-
Galvanostatic Charge-Discharge (GCD): GCD tests are used to determine the specific capacitance, energy density, and power density of the material. The electrode is charged and discharged at different constant current densities.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and ion diffusion kinetics at the electrode-electrolyte interface. The measurements are usually performed over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
dot
Caption: General workflow for the electrochemical characterization of TiO₂ electrodes.
Comparative Electrochemical Performance
While direct, comprehensive comparative studies focusing solely on titanium(IV) acetate as a precursor are limited in the literature, we can infer and compile a comparison based on available data for TiO₂ synthesized from different precursors. The electrochemical properties are highly sensitive to the resulting particle size, crystallinity, and surface area, which are influenced by the precursor and synthesis conditions.
Table 1: Comparison of Electrochemical Properties of TiO₂ Synthesized from Different Precursors
| Precursor | Synthesis Method | Application | Specific Capacitance / Capacity | Cycling Stability | Reference |
| Titanium(IV) Acetate | Sol-Gel | Supercapacitor | Data not consistently available in literature | Data not consistently available in literature | - |
| Titanium Isopropoxide | Sol-Gel | Supercapacitor | ~150-250 F/g | Good | [1] |
| Titanium Butoxide | Sol-Gel | Li-ion Battery Anode | ~150-200 mAh/g | Good | [2] |
| Titanium Tetrachloride | Hydrothermal | Supercapacitor | ~100-180 F/g | Moderate | [1] |
Note: The values presented are approximate and can vary significantly based on the specific synthesis conditions, electrode formulation, and testing parameters.
Discussion
The choice of precursor can influence the hydrolysis and condensation rates during the sol-gel process, which in turn affects the final properties of the TiO₂ material. Acetate ligands from titanium(IV) acetate can act as in-situ chelating agents, potentially leading to a more controlled growth of nanoparticles and a more uniform morphology. This can be advantageous for achieving a high surface area and, consequently, enhanced electrochemical performance.
In contrast, titanium alkoxides like titanium isopropoxide and butoxide are highly reactive and require careful control of the hydrolysis rate, often through the addition of acid or by performing the reaction at low temperatures. Titanium tetrachloride is an inorganic precursor that typically requires a hydrothermal method for the synthesis of crystalline TiO₂.
While specific data for TiO₂ from titanium(IV) acetate is scarce, the general understanding of sol-gel chemistry suggests that it could be a viable precursor for producing electrochemically active TiO₂. Further research is needed to systematically investigate and quantify the electrochemical performance of materials derived from titanium(IV) acetate and to establish a direct comparison with other precursors under identical synthesis and testing conditions.
Conclusion
This guide highlights the potential of using titanium(IV) acetate as a precursor for the synthesis of electrochemically active TiO₂. While there is a need for more dedicated research to fully characterize and benchmark its performance, the sol-gel synthesis route offers a promising approach. The provided experimental protocols for synthesis and electrochemical characterization can serve as a foundation for researchers to explore the properties of these materials. The comparative data, although not exhaustive for titanium(IV) acetate, provides a useful reference for the expected performance of TiO₂ derived from other common precursors. Future studies focusing on a systematic comparison will be crucial for advancing the application of titanium-based materials in energy storage and conversion technologies.
References
Safety Operating Guide
Proper Disposal of Titanium(4+) Acetate: A Guide for Laboratory Professionals
Disclaimer: The following guidance is based on publicly available safety information and general best practices for laboratory chemical waste management. A complete, official Safety Data Sheet (SDS) for Titanium(4+) acetate (CAS 13057-42-6) with detailed disposal instructions was not found in the available resources. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) officer or a qualified waste management professional before proceeding with any disposal. Always prioritize safety and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Considerations
Personal Protective Equipment (PPE): When handling this compound, the following PPE is recommended:
-
Gloves: Chemical-impermeable gloves.[2]
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To prevent skin contact.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[2]
Step-by-Step Disposal Protocol
In the absence of a specific SDS, this compound waste should be treated as hazardous unless confirmed otherwise by a qualified professional.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[3] Incompatible materials can lead to dangerous reactions.
-
-
Containerization:
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[4] Unused or excess chemicals require disposal according to hazardous waste regulations.[4]
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide them with all available information about the waste, including the name of the chemical and any known hazards.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be managed as hazardous waste unless properly decontaminated.[5]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is often required.[5] The rinsate must be collected and disposed of as hazardous waste.[5] Consult your EHS officer for the appropriate procedure.
-
Summary of Disposal and Safety Information
| Parameter | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 13057-42-6 | |
| Hazard Classification | Data not available in searched documents. Treat as hazardous. | [2] |
| Reactivity | Potentially moisture-sensitive. Organotitanium compounds are characteristically oxophilic. | [1] |
| Recommended PPE | Chemical-impermeable gloves, eye protection, lab coat. | [2] |
| Disposal Method | Dispose of as hazardous waste through a licensed facility. Do not dispose of in sewer or regular trash. | [2][4] |
| Accidental Release | Evacuate the area. Avoid dust formation and contact with skin/eyes. Use spark-proof tools and remove ignition sources. Collect material in a suitable, closed container for disposal. | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Organotitanium chemistry - Wikipedia [en.wikipedia.org]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
